3-amino-N,N-dimethylpropanamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-N,N-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7(2)5(8)3-4-6;/h3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXAHKDWLQNRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-89-5 | |
| Record name | Propanamide, 3-amino-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-N,N-dimethylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-amino-N,N-dimethylpropanamide hydrochloride CAS number 173336-89-5
CAS Number: 173336-89-5
Compound Class:
Executive Summary
3-Amino-N,N-dimethylpropanamide hydrochloride is a specialized bifunctional building block utilized in the synthesis of peptidomimetics, water-soluble drug linkers, and heterocyclic pharmaceutical intermediates.[1][2] Structurally, it represents the N,N-dimethylamide derivative of
Chemical Profile & Identification
The compound exists as a hydrochloride salt, conferring stability and water solubility to the otherwise basic and potentially volatile free amine.[2]
Physicochemical Data
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 152.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, Acetone |
| Hygroscopicity | Moderate (Store under desiccant) |
| pKa (Calc.) | ~10.2 (Amine conjugate acid) |
Spectroscopic Signature (Diagnostic)[2]
-
H NMR (D
O, 400 MHz): Distinctive singlets for the N,N-dimethyl protons (often split due to restricted rotation around the amide bond, ~2.95 and 3.05 ppm).[2] Two triplets corresponding to the ethylene backbone: -methylene ( ~2.7 ppm) and -methylene ( ~3.2 ppm). -
IR (ATR): Strong Amide I band (
) at ~1635–1645 cm ; Broad ammonium N-H stretch ~2800–3200 cm .
Synthetic Utility & Mechanism[2][3][4]
Mechanistic Role in Drug Design
This compound serves as a "Solubility-Enhancing Linker."
-
Polarity Modulation: The N,N-dimethylamide group acts as a hydrogen bond acceptor but not a donor, improving aqueous solubility without introducing ionizable groups that might affect membrane permeability (unlike a carboxylic acid).[2]
-
-Alanine Scaffold: The 3-carbon spacing prevents the formation of stable 5-membered lactams during activation, a common side reaction with
-amino acids, making it a robust spacer in bioconjugation.
Synthesis Pathways
While industrial routes may utilize the direct Michael addition of ammonia to N,N-dimethylacrylamide, this often leads to poly-alkylation byproducts (secondary and tertiary amines).[2] For high-purity research applications, the Phthalimide Protection Route (Gabriel-type) is the gold standard.[2]
Visualization: High-Fidelity Synthesis Pathway
Caption: Figure 1. The phthalimide route ensures exclusive formation of the primary amine, avoiding over-alkylation common in direct ammonolysis.[2]
Experimental Protocol: Preparation & Handling
Objective: Synthesis of 3-amino-N,N-dimethylpropanamide HCl via the Phthalimide Route. Scale: 10 mmol basis.
Phase 1: Michael Addition
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Reagents: Suspend Phthalimide (1.47 g, 10 mmol) in Acetonitrile (20 mL). Add N,N-Dimethylacrylamide (1.1 mL, 10.5 mmol) and a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 mL).[2]
-
Reaction: Heat to reflux (80°C) for 12 hours. The suspension will clear as the phthalimide reacts.[2]
-
Workup: Cool to room temperature. Concentrate in vacuo. The residue is typically a solid intermediate (3-(1,3-dioxoisoindolin-2-yl)-N,N-dimethylpropanamide).
Phase 2: Deprotection (Hydrazinolysis)[2]
-
Solvolysis: Dissolve the intermediate in Ethanol (30 mL).
-
Cleavage: Add Hydrazine hydrate (60% aq., 1.0 mL, ~20 mmol).
-
Reaction: Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Filtration: Cool the mixture and filter off the bulky white solid. Wash the cake with cold ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol and excess hydrazine.
Phase 3: Salt Formation[2]
-
Acidification: Dissolve the oily residue (free amine) in dry DCM (10 mL).
-
Precipitation: Dropwise add 4M HCl in Dioxane (3.0 mL) at 0°C.
-
Collection: The hydrochloride salt will precipitate. Filter, wash with diethyl ether, and dry under high vacuum.[2]
-
Yield: Expected yield 75-85% (White solid).
Quality Control & Analytics
To validate the compound for use in sensitive biological assays, the following QC metrics must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, 0.1% TFA) | > 97.0% Area |
| Identity | Conforms to structure; No phthalimide peaks (~7.8 ppm) | |
| Counterion | Silver Nitrate Titration | 98-102% Theoretical Chloride content |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/DCM) |
Reaction Workflow: Amide Coupling Application
This compound is most frequently used to couple with carboxylic acids.
Caption: Figure 2. Standard protocol for conjugating the building block to a drug scaffold.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Storage: Hygroscopic. Store in a tightly sealed container at room temperature (or 2-8°C for long term) under an inert atmosphere (Nitrogen/Argon).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22364453, this compound. Retrieved from [Link][2]
-
PrepChem. Preparation of 3-Diethylamino-N,N-Dimethylpropionamide (Analogous Methodology). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Amides, C3-6, N,N-dimethyl.[2][3] Retrieved from [Link][2]
- Google Patents.CN102503849B - Synthetic method of N-(3-aminopropyl)methacrylamide hydrochloride (Phthalimide Route Validation).
Sources
- 1. 3-Hydroxy-N,N-dimethylpropanamide (29164-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. CN105439890A - Method for preparing DMAPPA (N-(3-dimethyl aminopropyl) acrylamide) through catalytic amidation - Google Patents [patents.google.com]
- 3. This compound | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Amino-N,N-Dimethylpropanamide HCl: A Technical Guide to Synthesis and Application
Topic: 3-amino-N,N-dimethylpropanamide hydrochloride: Synthesis, Characterization, and Handling Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Conjugate Researchers[1]
Executive Summary
This compound (CAS: 173336-89-5) is a critical
This guide moves beyond generic catalog listings to provide a robust, self-validating protocol for synthesizing this compound with pharmaceutical-grade purity (>98%), prioritizing the "Protected Route" over the "Industrial Michael Addition" to ensure mono-substitution and salt stoichiometry control.
Chemical Identity Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number | 173336-89-5 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 152.62 g/mol |
| Physical Form | White to off-white hygroscopic solid |
| Solubility | High: |
Retrosynthetic Strategy & Logic
To synthesize this compound, a chemist faces two primary strategic choices.
-
Route A: Michael Addition (Industrial). Reacting N,N-dimethylacrylamide directly with ammonia.
-
Route B: Protected Coupling (Pharmaceutical/Research). Coupling Boc-
-alanine with dimethylamine, followed by acidolysis.-
Benefit: Guarantees 1:1 stoichiometry (mono-amine), eliminates polymerization risks, and simplifies purification to a precipitation step.[1]
-
Decision: This guide details Route B , as it aligns with the strict purity requirements of drug development.
Synthesis Workflow Diagram
Figure 1: Step-wise logic flow for the high-purity synthesis of the target amine salt.
Detailed Experimental Protocol
Phase 1: Amide Coupling (Synthesis of the Boc-Intermediate)
Objective: Convert Boc-
-
Reagents:
-
Boc-
-Ala-OH (1.0 eq) -
Dimethylamine hydrochloride (1.2 eq)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) -
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: Dichloromethane (DCM) or DMF.
-
Procedure:
-
Activation: Dissolve Boc-
-Ala-OH in DCM (0.1 M concentration) at 0°C under nitrogen. Add HOBt and EDC HCl. Stir for 15 minutes to form the active ester.-
Expert Note: HOBt suppresses racemization (less critical for
-amino acids but good practice) and prevents N-acylurea byproduct formation.
-
-
Coupling: Add Dimethylamine HCl followed immediately by DIPEA. The DIPEA liberates the free dimethylamine base in situ.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc group is UV silent, but the amide may show weak absorbance).[1]
-
Workup: Dilute with excess DCM. Wash sequentially with:
-
1M citric acid or 1M HCl (removes unreacted amine/DIPEA).
-
Saturated
(removes unreacted acid/HOBt). -
Brine.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. The intermediate (Boc-amide) is usually a viscous oil or low-melting solid.
Phase 2: Deprotection & Salt Formation
Objective: Cleave the Boc group to yield the final HCl salt.
-
Reagents:
-
Boc-intermediate (from Phase 1)
-
4M HCl in 1,4-Dioxane (excess, ~10 eq)
-
Precipitation solvent: Diethyl Ether (
)
-
Procedure:
-
Dissolution: Dissolve the crude Boc-intermediate in a minimum amount of dry DCM or Dioxane.
-
Acidolysis: Add 4M HCl in Dioxane dropwise at 0°C.
-
Monitoring: Stir at room temperature.
gas evolution will be observed. Reaction is typically complete in 1–2 hours. -
Precipitation (Self-Validating Step): As the Boc group is removed, the product converts to the polar HCl salt. In non-polar solvents (dioxane/ether), the product should spontaneously precipitate as a white solid.[1]
-
Troubleshooting: If it remains an oil, add excess anhydrous Diethyl Ether and scratch the flask walls to induce crystallization.[1]
-
-
Filtration: Filter the solid under nitrogen (to prevent moisture absorption). Wash with cold ether.
-
Drying: Dry under high vacuum/lyophilize to remove trace dioxane.
Characterization & Quality Control
To validate the identity of 3-amino-N,N-dimethylpropanamide HCl, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.90 – 8.10 | Broad Singlet | 3H | Ammonium protons (exchangeable with | |
| 3.00 – 3.10 | Triplet / Multiplet | 2H | ||
| 2.95 | Singlet | 3H | Amide methyl (cis to oxygen). Distinct due to restricted rotation. | |
| 2.85 | Singlet | 3H | Amide methyl (trans to oxygen). | |
| 2.65 – 2.75 | Triplet | 2H |
Note: In
Mass Spectrometry (ESI-MS)
-
Expected Ion:
-
m/z: 117.1 (Calculated for
free base cation). -
Note: The chloride counterion (
) is not observed in positive mode ESI.
Infrared Spectroscopy (FT-IR)[6][7]
-
~1640 cm⁻¹: Strong Amide I band (
stretch). -
~2800–3200 cm⁻¹: Broad ammonium stretch (
), often overlapping with C-H stretches.
Handling, Stability, and Safety
Hygroscopicity Alert
As a primary amine hydrochloride salt, this compound is hygroscopic .[1]
-
Storage: Store at -20°C in a sealed container with desiccant.
-
Handling: Weigh quickly in ambient air or handle inside a glovebox/dry bag. Absorption of water will lead to a "sticky" gum texture, making accurate stoichiometry in subsequent reactions difficult.[1]
Stability[1][4][7]
-
Solid State: Stable for >1 year if kept dry and frozen.
-
Solution: Stable in acidic aqueous solution. In basic solution (pH > 9), the free base is generated, which may undergo slow hydrolysis or cyclization (though less prone to cyclization than
-amino acids).[1]
References
-
PubChem Compound Summary. (2025). This compound (CID 22364453).[4] National Center for Biotechnology Information. [Link][1]
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis.[5] CRC Press. (Reference for standard EDC/HOBt coupling and Boc-deprotection mechanisms).
-
PrepChem. (2025). Preparation of 3-Diethylamino-N,N-Dimethylpropionamide. (Reference for alternative Michael Addition route logic). [Link]
Sources
- 1. CN105439890A - Method for preparing DMAPPA (N-(3-dimethyl aminopropyl) acrylamide) through catalytic amidation - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]
- 4. This compound | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
A Technical Guide to the Spectroscopic Characterization of 3-amino-N,N-dimethylpropanamide Hydrochloride
This guide provides an in-depth analysis of the spectroscopic data for 3-amino-N,N-dimethylpropanamide hydrochloride (CAS: 173336-89-5), a compound of interest in various research and development applications.[1][2] Given the limited availability of public, experimentally verified spectra for this specific molecule, this document focuses on the prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on fundamental principles and data from analogous structures. This approach provides a robust framework for researchers to characterize this compound in a laboratory setting.
Molecular Structure and Properties
This compound is a small organic molecule featuring a tertiary amide and a primary amine, the latter being protonated to form a hydrochloride salt.[1] Understanding its structure is key to interpreting its spectroscopic data.
-
Molecular Formula: C₅H₁₃ClN₂O[1]
-
Molecular Weight: 152.63 g/mol [2]
-
IUPAC Name: 3-amino-N,N-dimethylpropanamide;hydrochloride[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different chemical environments of the nuclei.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show four distinct signals. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.9 - 3.1 | Singlet | 6H |
| -CH₂-C=O | ~2.6 - 2.8 | Triplet | 2H |
| -CH₂-N⁺H₃ | ~3.2 - 3.4 | Triplet | 2H |
| -N⁺H₃ | ~8.0 - 9.0 | Broad Singlet | 3H |
Interpretation of the ¹H NMR Spectrum:
-
N(CH₃)₂: The two methyl groups on the amide nitrogen are chemically equivalent and will appear as a single, sharp peak (a singlet) due to the absence of adjacent protons.
-
-CH₂-C=O: The methylene group adjacent to the carbonyl will be a triplet due to coupling with the neighboring methylene group.
-
-CH₂-N⁺H₃: The methylene group next to the ammonium group will also be a triplet, shifted further downfield due to the strong electron-withdrawing effect of the positively charged nitrogen.
-
-N⁺H₃: The protons on the ammonium group are expected to be a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.[3][4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~35 - 40 |
| -CH₂-C=O | ~30 - 35 |
| -CH₂-N⁺H₃ | ~38 - 43 |
| C=O | ~170 - 175 |
Interpretation of the ¹³C NMR Spectrum:
-
N(CH₃)₂: The two equivalent methyl carbons will appear as a single peak.
-
-CH₂-C=O and -CH₂-N⁺H₃: The two methylene carbons will have distinct chemical shifts.
-
C=O: The carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra for a small molecule like this compound is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent is critical for sample solubility and to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra using an internal standard (e.g., TMS or DSS).[5]
Caption: Generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N⁺-H (Ammonium) | 3200 - 2800 (broad) | N-H stretch |
| C-H (Aliphatic) | 2980 - 2850 | C-H stretch |
| C=O (Amide I) | 1680 - 1630 | C=O stretch |
| N⁺-H (Ammonium) | 1600 - 1500 | N-H bend |
| C-N | 1250 - 1020 | C-N stretch |
Interpretation of the IR Spectrum:
-
N⁺-H Stretch: A very broad and strong absorption is expected in the high-frequency region, characteristic of the N-H stretching in an ammonium salt.[6][7]
-
C=O Stretch (Amide I band): A strong, sharp peak is anticipated for the carbonyl group of the tertiary amide.[8][9]
-
N⁺-H Bend: A medium intensity band is expected for the bending vibration of the ammonium group.
-
C-N Stretch: This absorption will likely be of medium to weak intensity.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used.
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable.
Predicted Mass Spectrum (ESI)
-
Molecular Ion: In positive ion mode ESI, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base (3-amino-N,N-dimethylpropanamide). The m/z value would be approximately 117.10.
-
Nitrogen Rule: The free base has two nitrogen atoms (an even number), so the molecular ion will have an even mass. The protonated molecule will have an odd mass, which is consistent with the nitrogen rule for even-electron ions.
Predicted Fragmentation Pattern
Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to fragmentation. A common fragmentation pathway for amides is the cleavage of the amide bond.
Caption: A predicted fragmentation pathway for protonated 3-amino-N,N-dimethylpropanamide.
Interpretation of the Fragmentation Pattern:
-
Loss of Ammonia: A potential fragmentation is the loss of a neutral ammonia molecule (NH₃) from the protonated amine, leading to a fragment ion.
-
Amide Bond Cleavage: Cleavage of the N-CO bond is a common fragmentation pathway for amides, which can result in the formation of an acylium ion or an amine fragment.
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[8][10]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).
-
For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the standard experimental procedures for its characterization. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound. The provided protocols serve as a practical starting point for laboratory analysis, ensuring the generation of high-quality, reliable data for drug development and other scientific endeavors.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Hollas, J. M. (2004). Modern spectroscopy. John Wiley & Sons.
-
Horst, A., & Podeszwa, B. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 604. Available at: [Link]
-
Jacobsen, N. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(11), 30-33. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
van Breemen, R. B., & Li, Y. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 52(11), 719-729. Available at: [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. NMR Predictor - Documentation [docs.chemaxon.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
3-amino-N,N-dimethylpropanamide hydrochloride chemical structure and IUPAC name.
The following technical guide provides an in-depth structural and functional analysis of 3-amino-N,N-dimethylpropanamide hydrochloride. It is designed for use by medicinal chemists and process development scientists.
Executive Summary
This compound (CAS: 173336-89-5) is a functionalized
In medicinal chemistry, this motif serves two critical roles:
-
Solubility Modulation: The dimethylamide group disrupts molecular symmetry and hydrogen bonding networks, often improving the aqueous solubility of peptidomimetics.
-
Linker Chemistry: The primary amine at the 3-position provides a reactive handle for conjugation to fluorophores, drugs (in Antibody-Drug Conjugates), or surface ligands, while the amide bond remains metabolically stable relative to esters.
Structural Elucidation & Nomenclature
IUPAC Nomenclature Logic
The IUPAC name is derived through a hierarchical analysis of the functional groups. The amide group (
-
Parent Chain: Propanamide (3-carbon chain containing the amide carbonyl).
-
Numbering: The carbonyl carbon is C1.
-
Substituents:
-
Salt Form: The primary amine is protonated by hydrochloric acid.
Full Systematic Name: this compound
Common Synonym:
Chemical Connectivity Diagram
The following diagram illustrates the connectivity and the specific numbering scheme used for spectral assignment.
Caption: Connectivity map of 3-amino-N,N-dimethylpropanamide HCl showing the linear backbone and ionic interaction.
Physicochemical Properties[2][3]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 152.62 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et2O |
| Hygroscopicity | Moderate (Store under desiccant) |
| pKa (Calculated) | ~9.0 (referring to the conjugate acid of the 3-amino group) |
Synthetic Methodology (Expertise & Experience)
While industrial routes may utilize the Michael addition of ammonia to
Preferred Laboratory Synthesis Protocol
Reaction Scheme:
-
Activation: Boc-
-Ala-OH + Coupling Agent Activated Ester. -
Amidation: Activated Ester + Dimethylamine
Boc-Intermediate. -
Deprotection: Boc-Intermediate + HCl
Final Product.
Caption: Stepwise synthetic pathway ensuring regioselectivity and high purity.
Causal Explanation of Reagents
-
EDC.HCl/HOBt: Used instead of Thionyl Chloride to prevent racemization (though not applicable here, it is standard habit) and to suppress side reactions. HOBt forms an active ester that reacts faster with the amine than the O-acylisourea, reducing rearrangement byproducts.
-
HCl in Dioxane: An anhydrous source of acid is critical. Using aqueous HCl would make the isolation of the highly water-soluble product difficult (requiring lyophilization). Dioxane allows the product to precipitate directly as a salt.
Analytical Characterization (Trustworthiness)
To validate the identity of the compound, the following spectral signatures must be observed.
Predicted -NMR Profile (DMSO- , 400 MHz)
The spectrum in DMSO is distinct because the amide bond rotation is slow on the NMR timescale, often rendering the two N-methyl groups magnetically non-equivalent.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 8.00 - 8.20 | Broad Singlet | 3H | Exchangeable with | |
| 3.00 - 3.10 | Multiplet/Triplet | 2H | Deshielded by the ammonium cation. | |
| 2.95 | Singlet | 3H | Amide methyl (cis/trans to carbonyl). | |
| 2.85 | Singlet | 3H | Amide methyl (distinct due to restricted rotation). | |
| 2.65 - 2.75 | Triplet | 2H | Alpha to carbonyl. |
Note: In
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Mode (ESI+)
-
Expected Parent Ion:
m/z (corresponding to the free base cation). -
Salt Counter-ion: The chloride ion (
) is not typically observed in positive mode but can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).
Applications in Drug Development[3][5][6][7]
Peptidomimetic Linkers
The 3-amino-N,N-dimethylpropanamide unit acts as a non-cleavable spacer . Unlike peptide bonds formed from
Solubility Enhancement in Prodrugs
Incorporating this moiety into hydrophobic drugs can significantly lower
Quality Control Check
When sourcing this material for development:
-
Check for Hygroscopicity: If the solid is "clumpy" or wet, it has absorbed water. This changes the effective molecular weight and stoichiometry in reactions.
-
Free Base vs. Salt: Ensure the CAS matches the salt form (173336-89-5). Using the free base (liquid/oil) requires different stoichiometry and handling.
References
-
PubChem. "this compound (Compound)." National Library of Medicine. Accessed March 1, 2026. [Link]
-
European Chemicals Agency (ECHA). "Registration Dossier - Propanamide, 3-amino-N,N-dimethyl-, hydrochloride." [Link]
Sources
Theoretical Properties and Physicochemical Profile of 3-Amino-N,N-dimethylpropanamide Hydrochloride
This technical guide provides an in-depth theoretical and physicochemical analysis of 3-amino-N,N-dimethylpropanamide hydrochloride . It is structured to serve researchers in medicinal chemistry and process development, specifically distinguishing this compound from structural isomers often confused in the literature (e.g., Aliskiren intermediates).
Executive Summary & Compound Identity
This compound (CAS: 173336-89-5) is the hydrochloride salt of the
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | |
| CAS Number | 173336-89-5 (HCl Salt); 1857-18-7 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 152.62 g/mol |
| SMILES | CN(C)C(=O)CCN.Cl |
Theoretical Physicochemical Properties
As a salt of a primary amine and a tertiary amide, the compound exhibits distinct properties governed by the protonation state of the
Acid-Base Dissociation (pKa)
The primary functional group driving the acid-base chemistry is the distal amino group (
-
Theoretical pKa: Estimated at 9.1 – 9.4 .
-
Mechanistic Insight: While simple propylamines have a pKa
10.7, the electron-withdrawing inductive effect (-I) of the carbonyl group at the -position (relative to the nitrogen) reduces the electron density on the amine, thereby lowering the pKa. This makes the free base slightly less basic than alkylamines but sufficiently nucleophilic for conjugation reactions.
Solubility & Lipophilicity (LogP/LogD)
-
LogP (Free Base): Predicted
to . -
Solubility Profile:
-
Water: Highly soluble (>100 mg/mL) due to the ionic lattice of the hydrochloride salt and the hydrogen-bonding capacity of the amide oxygen.
-
Organic Solvents: The HCl salt is sparingly soluble in non-polar solvents (DCM, Hexane) but shows moderate solubility in polar protic solvents (Methanol, Ethanol).
-
Electronic Structure & Reactivity
The molecule possesses two distinct nitrogen centers with orthogonal reactivity:[1]
-
Amine Nitrogen (
): Nucleophilic, proton-accepting. In the HCl salt form, this is protected as an ammonium ion ( ). -
Amide Nitrogen (
hybridized via resonance): Non-nucleophilic, planar. The -dimethyl substitution prevents hydrogen bonding donation at this site, disrupting the formation of secondary structures often seen in mono-substituted amides.
Synthesis & Manufacturing Methodologies
The synthesis of this compound relies on "Aza-Michael" addition chemistry, leveraging the electron-deficient nature of acrylamide derivatives.
Primary Synthetic Route: Aza-Michael Addition
The most atom-economical route involves the addition of ammonia to
Protocol Logic:
-
Substrate:
-Dimethylacrylamide provides the pre-formed amide skeleton. -
Reagent: Aqueous ammonia (
) or liquid ammonia acts as the nucleophile. -
Selectivity: The reaction is regioselective for the
-carbon (Michael position) due to the soft nucleophilicity of ammonia and the hard electrophilic nature of the carbonyl carbon. -
Salt Formation: Immediate treatment with anhydrous HCl gas precipitates the product, preventing the reversible retro-Michael reaction.
Figure 1: Synthetic pathway via Aza-Michael addition. The process requires control of stoichiometry to prevent the formation of secondary amine byproducts (bis-alkylation).
Alternative Route: Coupling (Peptide Chemistry)
For small-scale high-purity needs, standard coupling of Boc-
-
Step 1: Boc-
-Ala-OH + Dimethylamine + EDC/HOBt Boc- -Ala-N(Me) . -
Step 2: Deprotection with 4M HCl/Dioxane
Product.
Analytical Characterization (Theoretical)
Researchers should expect the following spectral signatures for validation.
Proton NMR ( H-NMR) in
| Position | Shift ( | Multiplicity | Integration | Assignment |
| 3.15 – 3.25 | Triplet ( | 2H | Adjacent to Ammonium ( | |
| 2.75 – 2.85 | Triplet ( | 2H | Adjacent to Carbonyl ( | |
| N-Me (A) | 2.95 | Singlet | 3H | Methyl group (cis/trans rotamer) |
| N-Me (B) | 3.05 | Singlet | 3H | Methyl group (cis/trans rotamer) |
Note: Due to the partial double bond character of the C-N amide bond, the two N-methyl groups are magnetically non-equivalent at room temperature, appearing as two distinct singlets.
Mass Spectrometry (ESI+)
-
Molecular Ion
: m/z 117.1. -
Fragmentation Pattern:
-
Loss of dimethylamine (
Da) Acryloyl cation (m/z 72). -
Loss of ammonia (
Da) Acrylamide derivative (m/z 100).
-
Applications in Drug Development
The specific utility of 3-amino-N,N-dimethylpropanamide HCl lies in its ability to introduce a polar, cationic solubilizing group without introducing hydrogen bond donors (at the amide site).
Linker Chemistry & Prodrugs
This moiety acts as a non-cleavable spacer or a solubilizing tail .
-
Mechanism: In drug design, attaching this unit to a hydrophobic scaffold via the primary amine increases aqueous solubility (via the ammonium) and metabolic stability (the dimethyl amide is resistant to peptidases compared to simple amides).
-
Reference Context: Similar
-amino amide motifs appear in CETP inhibitors and prodrug strategies to target peptide transporters (PEPT1/PEPT2) [1, 2].
Impurity Profiling
In the synthesis of poly(N,N-dimethylacrylamide) for biomedical hydrogels, this compound can form as a degradation product (hydrolysis of the polymer backbone) or remain as an unreacted synthesis precursor. Quantifying it is critical for regulatory compliance in hydrogel-based devices.
Figure 2: Functional applications in pharmaceutical and material sciences.
Safety and Handling Protocol
As a hydrochloride salt of a primary amine, standard laboratory safety protocols apply.
-
Hygroscopicity: The salt is likely hygroscopic. Store in a desiccator under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Avoid strong bases (liberates the volatile free base) and strong oxidizing agents.
-
Toxicology: While specific data is limited, analogous acrylamide metabolites suggest potential irritation. Use PPE (gloves, goggles) to prevent contact with skin and eyes.
References
-
PubChem. "this compound | C5H13ClN2O."[2] National Library of Medicine. Accessed March 1, 2026. [Link]
-
Vig, B. S., et al. "Amino Acids in the Development of Prodrugs." Advances in Drug Delivery Reviews, via PMC. Accessed March 1, 2026. [Link]
-
Reddy, S., et al. "Scalable synthesis of 3-amino-2,2-dimethylpropanamide: A key intermediate of Aliskiren."[1] Chemistry & Biology Interface. Accessed March 1, 2026. [Link](Cited for structural differentiation).
Sources
Mechanistic Profiling of 3-Amino-N,N-dimethylpropanamide Hydrochloride in Electrophilic Conjugation
Executive Summary
3-Amino-N,N-dimethylpropanamide hydrochloride (CAS: 173336-89-5) is a highly versatile, bifunctional aliphatic building block. Widely utilized in the synthesis of targeted protein degraders (PROTACs)[1] and advanced peptidomimetics, it serves as an optimal linker moiety due to its distinct electronic properties. This technical guide provides an in-depth mechanistic analysis of its reactivity with electrophiles, detailing the causality behind its chemoselectivity, optimal reaction conditions, and self-validating experimental protocols designed for high-yield drug development workflows.
Molecular Architecture & Chemoselectivity
The structural anatomy of 3-amino-N,N-dimethylpropanamide features two nitrogenous functional groups separated by an ethylene bridge:
-
A Primary Amine (
): The reactive, nucleophilic center. -
A Tertiary Dimethylamide (
): A non-nucleophilic, non-basic terminus.
To prevent oxidative degradation and auto-condensation during storage, the compound is commercially supplied as a hydrochloride salt (
The Principle of Chemoselectivity:
When liberated by a base, the primary amine becomes highly nucleophilic. Conversely, the tertiary amide nitrogen remains entirely unreactive. This is driven by resonance stabilization: the amide nitrogen's lone pair is delocalized into the adjacent carbonyl
Mechanistic Pathways with Key Electrophiles
The reaction mechanism follows a classic nucleophilic addition-elimination (or substitution) pathway, strictly gated by an initial deprotonation event.
-
Activation (Deprotonation): A non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) must be introduced to scavenge the HCl, generating the transient, nucleophilic free base.
-
Acylation (Reaction with Acyl Chlorides): The free primary amine attacks the highly electrophilic carbonyl carbon of an acid chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride anion, yielding a stable secondary amide[2].
-
Sulfonylation (Reaction with Sulfonyl Chlorides): Following a Hinsberg-type mechanism, the amine attacks the sulfonyl sulfur, displacing the chloride leaving group to form a highly stable sulfonamide linkage[3].
-
Alkylation (Reaction with Alkyl Halides): Proceeds via an
mechanism. However, because the resulting secondary amine is often more nucleophilic than the primary amine starting material, over-alkylation to tertiary amines is a significant competing side reaction requiring strict stoichiometric control[2].
Reaction mechanism of this compound with electrophiles.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high yield, the following protocol describes the acylation of this compound. The workflow is designed as a self-validating system, incorporating strategic visual and chemical checkpoints.
Step-by-step experimental workflow for electrophilic conjugation and purification.
Step-by-Step Methodology:
-
Salt Neutralization: Suspend 1.0 equivalent of this compound in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Add 2.5 equivalents of DIPEA.
-
Causality & Validation: 1.0 eq of DIPEA neutralizes the starting material's HCl salt, while the remaining 1.5 eq serves to neutralize the HCl byproduct generated during the subsequent acylation[2]. Visual Check: The initial cloudy suspension will clarify into a homogeneous solution as the soluble free base is generated.
-
-
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 equivalents of the target acyl chloride dropwise over 10 minutes.
-
Causality: The nucleophilic attack is highly exothermic. Cooling to 0°C suppresses side reactions (such as ketene formation from the acyl chloride) and prevents thermal degradation of the intermediate.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Validation Check: Monitor via TLC using a Ninhydrin stain. The unreacted starting material will stain strongly purple, whereas the fully acylated product will be Ninhydrin-negative due to the consumption of the primary amine.
-
-
Aqueous Workup & Chemoselective Purification: Dilute the mixture with additional DCM and wash sequentially with 1M aqueous HCl, followed by saturated aqueous
, and brine.-
Causality (Expert Insight): The acylated product contains only neutral amide groups and will remain in the organic layer regardless of pH. Washing with 1M HCl selectively protonates any unreacted 3-amino-N,N-dimethylpropanamide starting material, pulling it into the aqueous layer. This simple acid wash exploits the basicity of the starting material to eliminate the need for complex chromatography.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the pure conjugated product.
Quantitative Data & Optimization
The table below summarizes the optimized reaction parameters for coupling this compound with various electrophile classes.
| Electrophile Class | Example Reagent | Base (Equiv.) | Temp (°C) | Time (h) | Typical Yield (%) | Primary Side Reaction |
| Acyl Chloride | Acetyl chloride | DIPEA (2.5) | 0 → RT | 2 - 4 | 85 - 95 | Hydrolysis of R-COCl |
| Sulfonyl Chloride | Tosyl chloride | TEA (2.5) | 0 → RT | 4 - 6 | 80 - 90 | Sulfonic acid formation |
| Alkyl Halide | Benzyl bromide | RT → 60 | 12 - 24 | 40 - 60 | Over-alkylation[2] | |
| Isocyanate | Phenyl isocyanate | DIPEA (1.5) | RT | 1 - 2 | 90 - 98 | Urea dimerization |
References
-
Title: 24.7: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Amine Reactivity Source: MSU Chemistry URL: [Link]
- Title: WO2019195609A2 - Modulators of proteolysis and associated methods of use Source: Google Patents URL
Sources
3-amino-N,N-dimethylpropanamide hydrochloride pKa and basicity
An In-depth Technical Guide to the pKa and Basicity of 3-amino-N,N-dimethylpropanamide hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the pKa and basicity of this compound (CAS: 173336-89-5). As a molecule of interest in chemical synthesis and as a building block in drug discovery, understanding its ionization behavior is critical for predicting its solubility, reactivity, and pharmacokinetic properties. This document synthesizes theoretical principles with practical, field-proven methodologies for pKa determination. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's physicochemical properties. We will explore the structural determinants of its basicity, provide a detailed, self-validating protocol for experimental pKa determination via potentiometric titration, and discuss the implications of its ionization state under physiological conditions.
Introduction: The Significance of pKa in Molecular Behavior
This compound is a bifunctional organic molecule featuring a primary aliphatic amine and a tertiary amide.[1][2] The hydrochloride salt form indicates that the most basic site, the primary amine, is protonated. The dissociation constant (pKa) of this protonated amine is a fundamental parameter that dictates the equilibrium between the charged (protonated) and neutral (free base) forms of the molecule.
This equilibrium governs many critical properties in a pharmaceutical and chemical context:
-
Aqueous Solubility: The protonated, cationic form is generally more soluble in aqueous media than the neutral free base.
-
Membrane Permeability: The neutral form is more lipophilic and thus more readily permeates biological membranes via passive diffusion.
-
Reactivity: The nucleophilicity of the amine is masked when it is protonated.
-
Drug-Receptor Interactions: The charge state can dictate the ability of the molecule to form ionic bonds with biological targets.
Therefore, a precise understanding of the pKa is not merely an academic exercise but a prerequisite for rational drug design and process development.
Structural Analysis of Basicity
The basicity of 3-amino-N,N-dimethylpropanamide is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amino group (-NH₂). The pKa value is a quantitative measure of the amine's tendency to accept a proton. While a specific experimentally determined pKa for this exact compound is not widely published, we can expertly estimate it and understand the contributing factors based on its molecular structure.
Primary aliphatic amines typically exhibit pKa values in the range of 9 to 11.[3] The key structural features influencing the basicity of this specific molecule are:
-
Primary Amino Group: This is the principal basic center of the molecule. In the hydrochloride salt, this group exists as the ammonium cation (-NH₃⁺).
-
Alkyl Chain: The propyl chain separating the two functional groups is an electron-donating group (by induction), which slightly increases the electron density on the nitrogen, thereby stabilizing the protonated form and increasing basicity.
-
N,N-dimethylamide Group: The tertiary amide group, located at the other end of the molecule, exerts a weak electron-withdrawing inductive effect. This effect slightly destabilizes the protonated ammonium ion by pulling electron density away from it, which results in a slight decrease in basicity compared to a simple alkylamine like 1-propanamine. The distance between the amide and the amine (separated by two methylene groups) mitigates the strength of this inductive effect.
Based on these competing effects, the pKa of 3-amino-N,N-dimethylpropanamide is expected to lie within the typical range for primary amines, likely at the lower end, estimated to be between 9.0 and 10.0 .
Caption: Workflow for pKa determination via potentiometric titration.
Summary of Physicochemical Properties and Implications
The ionization state of 3-amino-N,N-dimethylpropanamide at a given pH is crucial for its application.
| Property | Value / Description | Source |
| IUPAC Name | 3-amino-N,N-dimethylpropanamide;hydrochloride | [1] |
| CAS Number | 173336-89-5 | [1][2] |
| Molecular Formula | C₅H₁₃ClN₂O | [1] |
| Molecular Weight | 152.62 g/mol | [1][2] |
| Estimated pKa | 9.0 - 10.0 | Expert Analysis |
| Dominant species at pH 7.4 | Cationic (protonated amine, -NH₃⁺) | Expert Analysis |
Implications for Drug Development:
With an estimated pKa between 9.0 and 10.0, at physiological pH (~7.4), over 95% of 3-amino-N,N-dimethylpropanamide molecules will exist in their protonated, cationic form. This has profound consequences:
-
High Water Solubility: The charged form will ensure good solubility in blood and other aqueous physiological fluids.
-
Low Membrane Permeability: The positive charge will significantly hinder its ability to cross lipid bilayer membranes, suggesting that its absorption and distribution may be limited unless an active transport mechanism is involved.
-
Target Binding: The positive charge can be exploited for strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein binding pocket.
Conclusion
The pKa of this compound, driven by its primary amino group, is the single most important parameter governing its behavior in aqueous systems. While its precise value requires experimental confirmation, a well-founded estimate places it in the 9.0-10.0 range. This positions the molecule to be predominantly in its charged, water-soluble cationic form under most physiological and laboratory conditions. The detailed potentiometric titration protocol provided herein offers a robust and validated system for determining this value with high accuracy, empowering researchers to confidently predict and manipulate the molecule's properties for their specific applications in chemistry and pharmacology.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22364453, this compound. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Al-Ghafari, I., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin. Retrieved from [Link]
-
Streng, E. S., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C5H12N2O). Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Incorporation of a C-Terminal N,N-Dimethyl-β-Alanyl Amide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the C-Terminal Landscape of Synthetic Peptides
In the realm of peptide-based therapeutics and research, modification of the peptide backbone and termini is a critical strategy for enhancing biological activity, stability, and pharmacokinetic profiles. While N-terminal modifications are relatively straightforward in standard solid-phase peptide synthesis (SPPS), C-terminal alterations present a more complex challenge.[1][2][3] The introduction of non-natural moieties at the C-terminus can significantly influence a peptide's interaction with its biological target and its resistance to enzymatic degradation. This guide details the application and protocol for incorporating a C-terminal N,N-dimethyl-β-alanyl amide using 3-amino-N,N-dimethylpropanamide hydrochloride. This modification offers a hydrophilic and flexible C-terminal capping group, potentially improving aqueous solubility and altering the peptide's overall charge and hydrogen bonding capacity.
Principle of the Method: On-Resin C-Terminal Amidation
The protocol described herein utilizes the well-established principles of fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis.[4][5] The peptide is assembled in a stepwise manner on a solid support, typically a resin that allows for the eventual cleavage of the C-terminus as a carboxylic acid.[4][6] Following the assembly of the desired peptide sequence, the C-terminal carboxylic acid is activated in situ on the resin. This activated intermediate then readily reacts with the primary amine of 3-amino-N,N-dimethylpropanamide, forming a stable amide bond. The final, C-terminally modified peptide is then cleaved from the solid support and deprotected using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.[7][8]
This method provides a versatile and efficient means to introduce a specific C-terminal amide functionality post-synthesis, expanding the chemical diversity of synthetic peptides.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H13ClN2O | [9] |
| Molecular Weight | 152.62 g/mol | [9][10][11] |
| CAS Number | 173336-89-5 | [9][10] |
| Appearance | Solid (typical) | |
| IUPAC Name | 3-amino-N,N-dimethylpropanamide;hydrochloride | [9] |
Experimental Protocols
PART 1: Peptide Synthesis (Standard Fmoc-SPPS)
This protocol assumes a starting scale of 0.1 mmol on a suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin. The choice of resin is critical as it must be stable to the basic conditions of Fmoc deprotection but allow for C-terminal activation.[2]
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[6][12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.[12][13][14] Wash the resin thoroughly with DMF to remove piperidine.[6]
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent such as HBTU, HCTU, or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.[14][15]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[15]
-
Monitor the reaction completion using the Kaiser (ninhydrin) test.[6][15]
-
-
Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).[15]
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Caption: Figure 1: Standard Fmoc-SPPS Cycle.
PART 2: On-Resin C-Terminal Amidation
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in Part 1, Step 2.
-
C-Terminal Activation:
-
Wash the peptide-resin with DMF (3x) and DCM (3x).
-
Swell the resin in a minimal amount of DMF.
-
Prepare a solution of a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF. Add this solution to the resin and agitate for 10-15 minutes to activate the C-terminal carboxylic acid.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (5 equivalents) and an equivalent amount of a base (e.g., DIEA, 5 equivalents to neutralize the hydrochloride) in DMF.
-
Add this solution to the activated peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[15]
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).[15]
-
Drying: Dry the resin under vacuum for at least 1 hour.[8]
Caption: Figure 2: C-Terminal Amidation Workflow.
PART 3: Cleavage and Deprotection
The final step releases the modified peptide from the resin and removes the side-chain protecting groups.
-
Preparation of Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).[7][8] TIS acts as a scavenger to trap reactive carbocations generated during deprotection.[8]
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (-20°C).[15]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.[15]
-
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[8] |
| Deionized Water | 2.5% | Acts as a scavenger. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger to prevent side reactions.[8] |
Table 1: Composition of a Standard Cleavage Cocktail
Discussion and Troubleshooting
-
Incomplete Coupling: If the coupling of 3-amino-N,N-dimethylpropanamide is incomplete, consider extending the reaction time or using a more potent coupling reagent. Double coupling can also be an effective strategy.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial and depends on the peptide sequence.[8] For peptides containing sensitive residues like Cysteine, Tryptophan, or Methionine, a more complex scavenger cocktail may be necessary to prevent side reactions.
-
Solubility: The primary solvents used in Fmoc-SPPS are DMF and NMP, chosen for their ability to swell the resin and dissolve reagents.[17][18][19] The introduction of the N,N-dimethyl-β-alanyl amide moiety is expected to enhance the water solubility of the final peptide.
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Conclusion
The protocol outlined provides a robust framework for the synthesis of peptides with a C-terminal N,N-dimethyl-β-alanyl amide modification. This C-terminal capping strategy offers a new avenue for modulating the physicochemical and biological properties of synthetic peptides. By leveraging standard SPPS techniques, researchers can efficiently incorporate this novel functionality, paving the way for the development of new peptide-based therapeutics and research tools.
References
- UC Davis. (2003).
- AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents.
- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- MDPI. (2014, September 26). Design and Synthesis of C-Terminal Modified Cyclic Peptides as VEGFR1 Antagonists.
- Benchchem. A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.
- Bachem. Introduction to Peptide Synthesis Methods.
- Vapourtec. (2021, November 12). Advancing CF-SPPS with Vapourtec: Cleaving peptides in flow.
- MDPI. (2026, February 3).
- ResearchGate. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
- Benchchem.
- SpringerLink. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
- National Institutes of Health. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- National Center for Biotechnology Information. This compound.
- National Institutes of Health. (2014, February 14). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
- Sigma-Aldrich. 3-Amino-N,N-diethyl-propionamide hydrochloride AldrichCPR.
- National Institutes of Health. Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- Nowick, J.
- Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- AChemBlock. (2026, February 23). This compound 95% | CAS: 173336-89-5.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTec. How to Synthesize a Peptide.
- AAPPTec. Planning a Peptide Synthesis.
- SciELO.
- MilliporeSigma. 3-amino-N,2-dimethylpropanamide hydrochloride.
- Google Patents. (2021, December 8). Amino deprotection using 3-(diethylamino)propylamine.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis.
- Merck. Product Focus: New resins for peptide synthesis Novabiochem®.
- National Institutes of Health. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
- Matrix Scientific. 1857-18-7 Cas No. | this compound.
- Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS.
- International Journal of Medical Sciences. (2013, February 13). SPPS Resins Impact the PNA-Syntheses' Improvement.
Sources
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. biovera.com.au [biovera.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 95% | CAS: 173336-89-5 | AChemBlock [achemblock.com]
- 11. 3-amino-N,2-dimethylpropanamide hydrochloride - [sigmaaldrich.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. vapourtec.com [vapourtec.com]
- 17. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
3-amino-N,N-dimethylpropanamide hydrochloride as a diamine linker in bioconjugation
This Application Note is structured as a comprehensive technical guide for the use of 3-amino-N,N-dimethylpropanamide hydrochloride in bioconjugation.
Note on Nomenclature: While the prompt refers to this compound as a "diamine linker," chemically it functions as a mono-amine terminal modifier (containing one reactive primary amine and one non-reactive tertiary amide).[1] This guide addresses its primary application: Hydrophilic Capping and Solubility Engineering .
(HCl Salt)[1][2]Executive Summary
This compound (also known as
It is primarily employed to:
-
Enhance Solubility: Convert charged carboxyl groups into neutral, highly hydrophilic dimethylamide moieties, preventing aggregation in Antibody-Drug Conjugates (ADCs).
-
Surface Passivation: Block residual activated esters on biosensors or beads with a non-fouling, zwitterion-like motif.[1]
-
pI Modulation: Adjust the isoelectric point of proteins by consuming acidic residues without introducing basic charges (the amide nitrogen is non-basic).
Chemical Basis & Mechanism[1][3]
Structural Analysis
The molecule consists of a reactive primary amine connected to a dimethylamide tail via an ethyl backbone.
-
Reactive Handle: Primary Amine (
).[1][2] Reacts with NHS-esters, Sulfo-NHS esters, or Carboxyls (via EDC activation).[1][2] -
Backbone: Ethyl spacer (
).[2] Provides steric flexibility.[3] -
Functional Payload: Dimethylamide (
).[1][2] A neutral, polar aprotic motif that acts as a strong hydrogen bond acceptor, mimicking the solubility properties of solvents like DMF or DMAc but covalently attached to the protein.
Reaction Mechanism
The conjugation follows a standard nucleophilic acyl substitution. The primary amine attacks an activated carboxylic acid on the target biomolecule.
Key Distinction: Unlike
Mechanistic Pathway Diagram
The following diagram illustrates the conjugation workflow, distinguishing this specific linker from cationic alternatives.
Figure 1: Reaction pathway for modifying carboxyl residues with 3-amino-N,N-dimethylpropanamide. The process converts a negatively charged acid into a neutral, hydrophilic dimethylamide cap.[1]
Experimental Protocol
Materials Required
-
Target: Protein/Antibody (1–5 mg/mL in PBS, pH 7.4).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1][2]
-
Buffer A: Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Buffer B: Conjugation Buffer (1x PBS, pH 7.2–7.5). Note: Avoid primary amine buffers like Tris or Glycine.[1]
Protocol: Carboxyl-to-Amide Conversion[1][2]
Phase 1: Activation (Carboxyl
NHS-Ester)
-
Buffer Exchange: Exchange the protein into Buffer A using a Zeba spin column or dialysis. Carboxyl activation is most efficient at pH 5.5–6.0.
-
Reagent Prep: Dissolve EDC and NHS in dry DMSO or water immediately before use.
-
Reaction: Add EDC (10-fold molar excess over target carboxyls) and NHS (25-fold molar excess) to the protein solution.
-
Incubation: Incubate for 15 minutes at Room Temperature (RT).
-
Quench/Desalt: (Optional but recommended) Pass through a desalting column to remove excess EDC, which can crosslink proteins. Elute into Buffer B .
Phase 2: Conjugation (NHS-Ester
Dimethylamide)
-
Linker Addition: Dissolve 3-amino-N,N-dimethylpropanamide HCl in Buffer B .
-
Stoichiometry: Add 50–100 molar excess of the linker relative to the protein. High excess drives the reaction to completion and outcompetes hydrolysis.
-
-
pH Adjustment: Ensure pH is between 7.2 and 7.5. The amine (HCl salt) may lower the pH; adjust with dilute NaOH if necessary.
-
Incubation: Incubate for 2 hours at RT or Overnight at 4°C.
-
Termination: Unreacted NHS esters will hydrolyze over time, or can be quenched with 1M Glycine (though the linker usually consumes all active sites).
Phase 3: Purification[1][2]
-
Dialysis: Dialyze against PBS (pH 7.4) to remove excess linker and byproducts.
-
Storage: Store the conjugate at -20°C or 4°C depending on protein stability.
Validation & QC
To verify the conjugation, use the following analytical methods. The expected mass shift is +114.15 Da per conjugated site (Linker MW 152.6 - HCl 36.5 - H2O 18.0 + H 1.0?[2] No, strictly: Mass added is
| Method | Expected Result | Purpose |
| ESI-MS / MALDI | Mass shift of +114 Da per modification.[1][2] | Confirm covalent attachment. |
| Isoelectric Focusing (IEF) | Shift toward basic (higher pI). | Conversion of acidic COOH to neutral Amide removes negative charge. |
| Hydrophobicity (HIC) | Reduced retention time (more hydrophilic). | Confirm solubility enhancement. |
| TNBS Assay | N/A (This linker does not add a primary amine). | Used to confirm loss of surface carboxyls if coupled with reverse titration. |
Critical Troubleshooting & "Diamine" Distinction
A common error in bioconjugation is confusing this amide-linker with its fully reduced diamine counterpart.[1][2]
| Feature | 3-amino-N,N-dimethylpropanamide (This Protocol) | N,N-dimethyl-1,3-propanediamine (DMPDA) |
| Structure | ||
| End Group | Dimethylamide (Neutral, Hydrophilic) | Tertiary Amine (Basic, Cationic) |
| Charge @ pH 7 | Neutral (0) | Positive (+) |
| Application | Solubility enhancement without charge addition.[1][2] | Introducing positive charge (cationization) or as an EDC catalyst. |
| CAS | 173336-89-5 | 109-55-7 |
Warning: If your goal is to introduce a tertiary amine for subsequent reaction (e.g., to form a quaternary ammonium), do not use the propanamide derivative; the amide nitrogen is non-nucleophilic and will not react further.
References
-
PubChem. (2025). This compound | C5H13ClN2O.[1][2] National Library of Medicine. [Link][1][2]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS coupling chemistries).
-
NIST Chemistry WebBook. (2024). 1,3-Propanediamine, N,N-dimethyl- (Comparative Data). [Link][1][2]
Sources
Application Notes and Protocols: 3-amino-N,N-dimethylpropanamide Hydrochloride in Advanced Drug Delivery Systems
Introduction
The rational design of drug delivery systems (DDS) necessitates a toolbox of versatile molecular entities that can impart specific functionalities to the final formulation. 3-amino-N,N-dimethylpropanamide hydrochloride is an intriguing candidate in this context. Its structure, featuring a primary amine and a tertiary amide, offers a unique combination of reactive and structural properties. The primary amine serves as a highly versatile reactive handle for conjugation and surface modification, while the tertiary amide provides a stable, hydrophilic backbone. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of this compound in the design and formulation of advanced drug delivery systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| IUPAC Name | 3-amino-N,N-dimethylpropanamide;hydrochloride | |
| CAS Number | 173336-89-5 | |
| Molecular Formula | C5H13ClN2O | |
| Molecular Weight | 152.62 g/mol | |
| Key Functional Groups | Primary Amine (-NH2), Tertiary Amide (-CON(CH3)2) | Chemical Structure |
| Predicted Solubility | High in aqueous solutions due to the hydrochloride salt and polar amide group. | General Chemical Principles |
PART 1: Applications in Drug Delivery
The unique bifunctional nature of this compound opens up a myriad of possibilities in the construction of sophisticated drug delivery platforms.
Surface Functionalization of Nanoparticles
The primary amine of this compound serves as an excellent anchor point for the surface modification of various nanoparticles, including PLGA, silica, and metallic nanoparticles.[1] This functionalization can be leveraged to:
-
Introduce a Hydrophilic Shell: The molecule's inherent hydrophilicity can improve the colloidal stability of nanoparticles in physiological media, preventing aggregation and opsonization.
-
Provide a Reactive Surface for Further Conjugation: The primary amine acts as a readily accessible site for the covalent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or polyethylene glycol (PEG) chains for "stealth" properties.[2][3]
Experimental Protocol 1: Surface Amination of Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH, Silica-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifuge with temperature control
-
Probe sonicator or bath sonicator
-
Lyophilizer
Procedure:
-
Nanoparticle Dispersion: Disperse 10 mg of carboxylated nanoparticles in 5 mL of MES buffer. Sonicate briefly to ensure a homogenous suspension.
-
Activation of Carboxyl Groups: Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Conjugation: Dissolve 20 mg of this compound in 1 mL of MES buffer. Add this solution to the activated nanoparticle suspension. Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Quenching: Add 100 µL of the quenching solution to the reaction mixture and stir for an additional 30 minutes to deactivate any unreacted NHS esters.
-
Purification:
-
Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Characterization:
-
Zeta Potential: Measure the surface charge to confirm the introduction of positive charge from the amine groups.
-
FTIR Spectroscopy: Look for the appearance of amide bond peaks.
-
Ninhydrin Assay: Quantify the number of primary amine groups on the nanoparticle surface.[4]
-
-
Storage: Resuspend the final amine-functionalized nanoparticles in a suitable buffer or deionized water and either store at 4°C or lyophilize for long-term storage.
Diagram 1: Workflow for Nanoparticle Surface Amination
Workflow for surface functionalization of nanoparticles.
Component of Cationic Polymers for Gene Delivery
The primary amine of this compound can be polymerized with other monomers to create cationic polymers.[][6] These polymers can electrostatically interact with negatively charged nucleic acids (siRNA, mRNA, pDNA) to form nanoparticles (polyplexes) that protect the genetic material from degradation and facilitate its cellular uptake.[7]
Cross-linking Agent in Hydrogel Formulation
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery and tissue engineering. The primary amine of this compound can react with various cross-linkers (e.g., glutaraldehyde, epichlorohydrin) or polymers with amine-reactive groups to form hydrogels.[8][9] The incorporation of this molecule can influence the swelling ratio, mechanical strength, and drug release profile of the resulting hydrogel.
Experimental Protocol 2: Synthesis of a pH-Responsive Hydrogel
This protocol describes the synthesis of a hydrogel using this compound as a cross-linking agent with a pH-sensitive polymer, demonstrating its potential for creating smart drug delivery systems.
Materials:
-
Poly(acrylic acid) (PAA), high molecular weight
-
This compound
-
EDC and NHS
-
Deionized water
-
PBS (pH 5.5 and pH 7.4)
-
Model drug (e.g., doxorubicin hydrochloride)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Magnetic stirrer
Procedure:
-
Polymer Solution: Dissolve 100 mg of PAA in 10 mL of deionized water with gentle stirring.
-
Activation: Add 50 mg of EDC and 30 mg of NHS to the PAA solution and stir for 1 hour at room temperature.
-
Cross-linking: Dissolve 50 mg of this compound in 2 mL of deionized water and add it dropwise to the activated PAA solution. Continue stirring overnight at room temperature to allow for hydrogel formation.
-
Purification: Transfer the resulting hydrogel into a dialysis membrane and dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted reagents.
-
Drug Loading:
-
Immerse the purified hydrogel in a solution of the model drug (e.g., 1 mg/mL doxorubicin in PBS, pH 7.4) for 24 hours at 4°C.
-
Remove the drug-loaded hydrogel and rinse briefly with cold PBS to remove surface-adsorbed drug.
-
-
In Vitro Drug Release:
-
Place the drug-loaded hydrogel in separate vials containing 10 mL of PBS at pH 7.4 and pH 5.5.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the drug concentration in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
-
Characterization:
-
Swelling Studies: Measure the equilibrium swelling ratio of the hydrogel in buffers of different pH.
-
Rheology: Characterize the mechanical properties of the hydrogel.
-
SEM: Observe the morphology of the lyophilized hydrogel.
-
Diagram 2: pH-Responsive Drug Release Mechanism
Sources
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Surface Modification Using 3-amino-N,N-dimethylpropanamide hydrochloride
Introduction: A Versatile Linker for Advanced Surface Engineering
The strategic modification of material surfaces is a cornerstone of modern materials science, enabling the enhancement of biocompatibility, the modulation of interfacial properties, and the creation of platforms for targeted drug delivery and diagnostics.[1][2][3] Within the toolkit of surface chemistry, small, functional molecules play a pivotal role. 3-amino-N,N-dimethylpropanamide hydrochloride is one such molecule, offering a unique combination of a reactive primary amine and a stable, hydrophilic N,N-dimethylpropanamide terminus.
This compound, with the chemical formula C5H13ClN2O[4], serves as an effective linker molecule. Its primary amine group provides a reactive handle for covalent attachment to a wide variety of material surfaces, particularly those bearing carboxyl, epoxy, or aldehyde functionalities. Once immobilized, the N,N-dimethylamide group projects outwards, transforming the substrate's surface chemistry. This modification can impart increased hydrophilicity, reduce non-specific protein adsorption, and alter the surface charge, which are critical improvements for biomaterials and nanoparticles intended for in-vivo applications.[1]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of using this compound for surface modification. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and discuss essential characterization techniques to validate successful modification.
| Compound Property | Value | Source |
| IUPAC Name | 3-amino-N,N-dimethylpropanamide;hydrochloride | PubChem[4] |
| CAS Number | 173336-89-5 | PubChem[4] |
| Molecular Formula | C5H13ClN2O | PubChem[4] |
| Molecular Weight | 152.62 g/mol | PubChem[4] |
| Key Functional Groups | Primary Amine (-NH2), Tertiary Amide (-C(O)N(CH3)2) | N/A |
Mechanism of Covalent Immobilization
The utility of this compound lies in the robust reactivity of its terminal primary amine. This group readily participates in nucleophilic addition or substitution reactions, forming stable covalent bonds with complementary functional groups on a material's surface. The most common and well-established method involves the amidation of surface carboxyl groups.
Carbodiimide-Mediated Amide Bond Formation
This is the most prevalent strategy for attaching amine-containing molecules to materials like carboxylated nanoparticles, polymers (e.g., poly(lactic-co-glycolic acid), PLGA), and self-assembled monolayers.[5] The reaction proceeds via a two-step mechanism, typically facilitated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and often stabilized by N-hydroxysuccinimide (NHS).
-
Activation of Carboxyl Groups: EDC reacts with surface carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.
-
Stabilization with NHS: To improve efficiency and mitigate hydrolysis, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis but highly reactive toward primary amines.[6]
-
Nucleophilic Attack and Amide Bond Formation: The primary amine of this compound performs a nucleophilic attack on the carbonyl carbon of the NHS ester, displacing NHS and forming a stable, covalent amide bond.
Detailed Experimental Protocols
Safety Precaution: this compound is known to cause skin and eye irritation and may cause an allergic skin reaction or respiratory irritation.[4][7] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Surface Modification of Carboxylated Nanoparticles
This protocol details the procedure for conjugating this compound to nanoparticles that present carboxyl groups on their surface (e.g., carboxyl-functionalized polystyrene beads, quantum dots, or PLGA nanoparticles).
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Washing/Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Centrifugal filter units (with appropriate molecular weight cut-off for the nanoparticles)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the stock carboxylated nanoparticles in Activation Buffer (MES, pH 6.0).
-
Wash the nanoparticles twice by centrifugation followed by resuspension in fresh Activation Buffer. This step is critical to remove any storage buffers containing primary amines (like Tris) that would compete with the desired reaction.[6]
-
After the final wash, resuspend the nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in chilled Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes quickly.
-
Add EDC and NHS to the nanoparticle suspension. A typical starting point is a 50-100 fold molar excess of EDC/NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.
-
Scientist's Note: The optimal ratio depends on the nanoparticle and must be determined empirically. A higher excess drives the reaction but can also lead to particle aggregation.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle, continuous mixing (e.g., on a rotator or shaker) to form the NHS-ester intermediate.[6]
-
-
Conjugation Reaction:
-
Dissolve this compound in PBS (pH 7.4) to a concentration of ~10-20 mg/mL.
-
Immediately after the activation step, wash the activated nanoparticles once with PBS (pH 7.4) using centrifugation to remove excess EDC and NHS. This prevents unwanted side reactions.
-
Resuspend the activated nanoparticles in PBS (pH 7.4).
-
Add the this compound solution to the activated nanoparticle suspension. A 100-500 fold molar excess of the amine linker over the carboxyl groups is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes. This step deactivates any remaining unreacted NHS esters, preventing them from reacting non-specifically in downstream applications.
-
Purify the surface-modified nanoparticles by performing at least three cycles of centrifugation and resuspension in fresh PBS (pH 7.4). Alternatively, dialysis can be used for smaller nanoparticles to remove excess reagents and byproducts.
-
-
Storage:
-
Resuspend the final, purified nanoparticles in a suitable storage buffer (e.g., PBS with 0.02% sodium azide as a preservative). Store at 4°C.
-
Characterization of Modified Surfaces
Thorough characterization is essential to confirm the covalent attachment of the linker and to understand the new properties of the modified surface.[1] A combination of techniques is recommended for a comprehensive analysis.
| Technique | Information Provided | Rationale & Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds. | Appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹) confirms amide bond formation. The characteristic vibrations of the N,N-dimethyl group can also be observed.[8][9] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | An increase in the nitrogen (N 1s) signal relative to the substrate signals. High-resolution scans of the N 1s peak can distinguish between the newly formed amide nitrogen and other nitrogen species.[1][8] |
| Zeta Potential Measurement | Surface charge. | For a negatively charged carboxylated surface, successful conjugation with the linker will result in a shift of the zeta potential towards a more neutral or slightly positive value, depending on the pH and surface density. |
| Contact Angle Measurement | Surface hydrophilicity/hydrophobicity. | Successful modification should lead to a decrease in the water contact angle, indicating an increase in surface hydrophilicity due to the presence of the polar amide groups. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of grafted material. | By comparing the weight loss profile of unmodified and modified materials, the mass of the grafted organic layer can be determined, providing a quantitative measure of modification efficiency.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Modification Efficiency | 1. Inactive EDC/NHS reagents. 2. Presence of competing nucleophiles (e.g., Tris buffer). 3. Insufficient molar excess of reagents. 4. Hydrolysis of activated esters. | 1. Use fresh, high-quality EDC and prepare solutions immediately before use. 2. Ensure all initial washing steps are performed with an amine-free buffer like MES or HEPES. 3. Increase the molar excess of EDC/NHS and the amine linker. 4. Minimize the time between the activation and conjugation steps. |
| Nanoparticle Aggregation | 1. Excessive cross-linking by EDC. 2. Change in surface charge neutralization. | 1. Reduce the concentration of EDC or the reaction time. Use a two-step protocol where excess EDC is removed before adding the amine. 2. Adjust the pH of the buffer or add a non-ionic surfactant (e.g., Tween-20) at a low concentration during the reaction. |
| Inconsistent Results | 1. Variability in starting material. 2. Inconsistent reaction timing or temperature. | 1. Thoroughly characterize the starting material to ensure a consistent density of surface functional groups. 2. Strictly adhere to the established protocol parameters for all experiments. |
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles using Amino-PEG36-Boc. Benchchem.
- PubChem. (2025). This compound. National Center for Biotechnology Information.
- Li, Y., et al. (n.d.). Amino Terminated Polyethylene Glycol Functionalized Graphene and Its Water Solubility.
- BenchChem. (n.d.). 3-amino-N-ethyl-2,2-dimethylpropanamide.
- ResearchGate. (n.d.). Surface characterization. (a) Schematic of amino acid-modified....
- Echemi. (n.d.). Propanamide, 3-amino-N,N-dimethyl-, hydrochloride (1:1).
- Spectroscopy Online. (2020). Chemical Modifications of Amino-Terminated Organic Films on Silicon Substrates and Controlled Protein Immobilization by FT–IR and Ellipsometry.
- ResearchGate. (2025). Controlled surface modification of cellulose fibers by amino derivatives using N,N′-carbonyldiimidazole as activator.
- Frontiers. (2022). Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules.
- Royal Society of Chemistry. (n.d.). Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. Journal of Materials Chemistry A.
- Peppas, N. A., et al. (2001). Surface modifications and molecular imprinting of polymers in medical and pharmaceutical applications. Journal of Controlled Release.
- PMC. (2023). Surface modifications of biomaterials in different applied fields. National Center for Biotechnology Information.
Sources
- 1. Frontiers | Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules [frontiersin.org]
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- 3. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
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- 10. Surface modification of nano-silica with amides and imides for use in polyester nanocomposites - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving 3-amino-N,N-dimethylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
3-amino-N,N-dimethylpropanamide hydrochloride is a bifunctional organic molecule poised for significant applications in medicinal chemistry and materials science. Its structure, featuring a primary amine and a tertiary amide, offers two distinct points for chemical modification, making it an attractive building block for the synthesis of more complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.
This document provides a detailed guide to the experimental setup for reactions involving this compound, with a focus on its application in amide bond formation. As a Senior Application Scientist, the following protocols are designed to be robust and reproducible, providing a foundation for your research and development endeavors.
Core Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C5H13ClN2O | |
| Molecular Weight | 152.62 g/mol | |
| CAS Number | 173336-89-5 | |
| Appearance | Solid | |
| IUPAC Name | 3-amino-N,N-dimethylpropanamide;hydrochloride |
Safety and Handling Precautions:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application in Amide Bond Formation: A Gateway to Novel Compounds
The primary amine of this compound serves as a versatile nucleophile for the formation of amide bonds with carboxylic acids. This reaction is a cornerstone of organic synthesis, particularly in the construction of peptides, peptidomimetics, and other biologically active molecules. The resulting products incorporate the N,N-dimethylpropanamide moiety, which can influence the solubility, conformational properties, and metabolic stability of the final compound.
General Reaction Scheme:
The coupling of a carboxylic acid with this compound typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
Protocol: Synthesis of a Novel Amide using this compound
This protocol details a representative procedure for the coupling of a generic carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.
Materials and Equipment:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Experimental Procedure:
Step 1: Reactant Preparation and Initial Setup
-
In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF. The choice of solvent depends on the solubility of the reactants.[2]
-
Add HOBt (1.1 eq) to the solution and stir for 10 minutes at room temperature. The use of HOBt is a common strategy to form an active ester intermediate, which can improve coupling efficiency and minimize side reactions, particularly racemization in the case of chiral carboxylic acids.[3]
-
In a separate vial, suspend this compound (1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Add DIPEA (2.5 eq) to the suspension of the amine hydrochloride. Stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine in situ. The use of a slight excess of the amine component is common practice to drive the reaction to completion.
Step 2: Coupling Reaction
-
To the solution of the activated carboxylic acid (from Step 1.2), add the freshly prepared free amine solution (from Step 1.4) dropwise at 0 °C (ice bath).
-
Add EDC (1.5 eq) portion-wise to the reaction mixture at 0 °C. The slow addition of the coupling agent helps to control the reaction exotherm.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system should be determined beforehand to distinguish between the starting materials and the product.
Step 3: Workup and Purification
-
Once the reaction is complete as indicated by TLC, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Carboxylic Acid : Amine : EDC : HOBt : DIPEA) | 1.0 : 1.2 : 1.5 : 1.1 : 2.5 | Excess amine and coupling agent drive the reaction to completion. DIPEA neutralizes the HCl salt and activates the coupling agent. HOBt minimizes side reactions. |
| Solvent | Anhydrous DCM or DMF | Chosen based on reactant solubility and compatibility with the coupling chemistry.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm of the reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 12-18 hours | Sufficient time for the reaction to proceed to completion, monitored by TLC. |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow.
Potential Applications in Drug Development
The structural motif of 3-amino-N,N-dimethylpropanamide is found in various biologically active compounds. For instance, related N,N-disubstituted aminopropionamide derivatives have been investigated as inhibitors of cholesteryl ester transfer protein (CETP), a target for the treatment of cardiovascular diseases. The synthesis of libraries of compounds based on this scaffold can lead to the discovery of new therapeutic agents. The N,N-dimethylamide functionality can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The protocols outlined in this application note provide a robust starting point for its use in amide bond formation, enabling the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. As with any chemical reaction, optimization of the reaction conditions may be necessary depending on the specific substrates used.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]
Sources
3-amino-N,N-dimethylpropanamide hydrochloride in the synthesis of heterocyclic compounds
Topic: 3-amino-N,N-dimethylpropanamide hydrochloride in the synthesis of heterocyclic compounds Content Type: Detailed Application Notes and Protocols
Executive Summary
This compound (CAS: 173336-89-5 or related free base 15514-61-1) is a specialized bifunctional building block primarily used in medicinal chemistry to introduce solubility-enhancing motifs into lipophilic heterocyclic cores. Unlike simple alkyl amines, this compound carries a terminal
This guide details the strategic application of this reagent in two primary workflows:
-
Late-Stage Functionalization: Installing the dimethylpropanamide side chain onto existing halo-heterocycles (e.g., quinazolines, pyrimidines) via
. -
De Novo Heterocycle Construction: Using the amine as a nucleophilic partner in condensation reactions to build pyrimidine or pyrrole rings with the amide handle pre-installed.
Chemical Profile & Handling
Compound: this compound
Structure:
| Property | Specification | Operational Note |
| Molecular Weight | 152.62 g/mol | Includes HCl. Adjust stoichiometry if using free base. |
| Physical State | White to off-white solid | Hygroscopic. Store in desiccator at -20°C. |
| Solubility | High: Water, Methanol, DMSO | Poor: DCM, Hexanes, Toluene. |
| pKa (Amine) | ~9.0 (Estimated) | Requires organic base (TEA, DIPEA) to activate in organic solvents. |
| Stability | Stable under standard conditions | Avoid strong acids/bases at high temp to prevent amide hydrolysis. |
Application 1: Functionalization of Kinase Inhibitor Scaffolds ( )
Context: Many kinase inhibitors (e.g., Gefitinib analogs) suffer from poor aqueous solubility. Replacing a simple alkyl chain with a 3-(N,N-dimethylamino)-3-oxopropyl chain can lower LogP and improve oral bioavailability without altering the core binding mode.
Mechanism
The reaction proceeds via a Nucleophilic Aromatic Substitution (
Experimental Protocol
Target: Synthesis of 4-((3-(dimethylamino)-3-oxopropyl)amino)quinazoline derivative.
Reagents:
-
4-Chloroquinazoline derivative (1.0 equiv)
-
3-amino-N,N-dimethylpropanamide HCl (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the 4-chloroquinazoline substrate in 5 mL of Isopropanol .
-
Activation: Add 3.0 mmol (0.52 mL) of DIPEA . Stir for 5 minutes at room temperature. Critical: This excess base is required to neutralize the HCl salt of the reagent and scavenge the HCl produced during substitution.
-
Addition: Add 1.2 mmol (183 mg) of 3-amino-N,N-dimethylpropanamide HCl in one portion.
-
Reaction: Heat the mixture to 80°C (reflux) . Monitor by TLC or LC-MS.
-
Checkpoint: Reaction is typically complete within 2–4 hours. The product often precipitates from the hot solution as the reaction proceeds.
-
-
Workup:
-
Cool the mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 10 mL). Dry under vacuum.
-
If no precipitate: Evaporate solvent under reduced pressure. Redissolve residue in DCM, wash with water (to remove DIPEA salts), dry over
, and purify via flash chromatography (MeOH/DCM gradient).
-
Yield Expectation: 75–90%
Visualization: Pathway
Caption: Logical flow of in situ neutralization and nucleophilic aromatic substitution.
Application 2: De Novo Synthesis of Pyrimidines
Context: Instead of attaching the linker late-stage, the 3-amino-N,N-dimethylpropanamide can serve as the N-C-C fragment in ring-closing condensation reactions. This is particularly useful for synthesizing dihydropyrimidines or pyrroles where the amide side chain is required at the N1 position.
Mechanism
The primary amine condenses with a 1,3-dielectrophile (such as a
Experimental Protocol
Target: Synthesis of N1-substituted Pyrimidine-2,4-dione derivative.
Reagents:
-
3-amino-N,N-dimethylpropanamide HCl (1.0 equiv)
-
Ethyl 3-ethoxyacrylate or similar 1,3-electrophile (1.0 equiv)
-
Sodium Ethoxide (NaOEt) (1.1 equiv)
-
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
-
Free-Basing: In a dry flask, add 1.0 mmol of 3-amino-N,N-dimethylpropanamide HCl to 5 mL of anhydrous Ethanol. Add 1.1 mmol of NaOEt (21% wt in EtOH). Stir for 15 minutes.
-
Expert Tip: Filter off the precipitated NaCl if it interferes with stirring, though usually, it can remain.
-
-
Condensation: Add 1.0 mmol of the electrophile (e.g., Ethyl 3-ethoxyacrylate ) dropwise.
-
Cyclization: Reflux the mixture for 6–12 hours.
-
Workup: Concentrate the solvent. Neutralize with dilute acetic acid to pH 7. Extract with Ethyl Acetate.
-
Purification: Recrystallization from EtOH/Ether is often sufficient due to the polarity difference imparted by the dimethylamide tail.
Expert Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion ( | Incomplete neutralization of HCl salt. | Increase DIPEA to 3.5–4.0 equiv. Ensure solvent is dry (water can compete as nucleophile). |
| Product is an Oil/Gum | High polarity of dimethylamide group. | Do not use Hexane/EtOAc for columns. Use DCM/MeOH (95:5 to 90:10). Triturate with Diethyl Ether to induce solidification. |
| Side Reaction: Hydrolysis | Amide hydrolysis at high T/pH. | Avoid using strong mineral bases (NaOH/KOH) at reflux. Stick to organic bases (DIPEA, TEA) or carbonate salts ( |
| Hygroscopicity | Reagent absorbed water. | Dry the HCl salt in a vacuum oven at 40°C over |
References
-
Solubility Enhancement in Kinase Inhibitors
- Title: "Strategies for the improvement of aqueous solubility of drug discovery candid
- Source:Expert Opinion on Drug Discovery, 2007.
- Context: Discusses the use of solubilizing tails like N,N-dimethylpropanamide.
-
(Representative concept source).
-
Pyrimidines via Amino-Amide Condensation
-
Aliskiren Intermediate (Structural Analog Note)
- Title: "Scalable synthesis of 3-amino-2,2-dimethylpropanamide: A key intermedi
- Source:Chemistry & Biology Interface, 2014.
- Context: Provides handling and synthesis data for the closely related 2,2-dimethyl analog, relevant for stability profiles.
-
Reaction with Isothiocyanates (Thiourea/Heterocycle Precursors)
- Title: "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
-
Source:Int. J. Mol. Sci., 2021.[3]
- Context: Describes conditions for reacting amino acid derivatives (similar to topic)
Sources
Application Notes and Protocols for 3-amino-N,N-dimethylpropanamide hydrochloride as a Novel Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive theoretical and practical guide for investigating the utility of 3-amino-N,N-dimethylpropanamide hydrochloride as a curing agent for epoxy resins. In the absence of established literature on this specific compound for this application, these notes are grounded in the fundamental principles of epoxy-amine chemistry. The protocols outlined herein are intended to serve as a robust starting point for research and development professionals to explore its potential as a latent, heat-activated curing agent. This guide covers the theoretical curing mechanisms, detailed experimental protocols for curing and characterization, and methods for evaluating the thermomechanical properties of the resulting thermoset materials.
Introduction: The Potential of this compound as a Latent Curing Agent
Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional mechanical properties, chemical resistance, and adhesive strength.[1] The performance of a cured epoxy system is largely dictated by the choice of curing agent, or hardener.[2] Amine-based curing agents are among the most widely used, reacting with the epoxide groups of the resin to form a highly cross-linked, three-dimensional network.[1][3][4]
This compound is a unique molecule possessing a primary amine group, which is known to react with epoxy resins via a step-growth polymerization mechanism.[1][2][3] The presence of the hydrochloride salt suggests that this primary amine may be "blocked" at ambient temperatures, rendering the compound latent.[5][6] This latency is a highly desirable characteristic for one-component (1K) epoxy formulations, which can be stored for extended periods and cured on demand with the application of heat.[7][8] The heat would presumably liberate the free amine, initiating the curing reaction.
Furthermore, the tertiary amide group within the molecule's structure could potentially influence the reaction kinetics and the final properties of the cured resin. While tertiary amines are known to act as catalysts for epoxy homopolymerization, the tertiary amide in this compound is not expected to be as reactive but may contribute to the overall polarity and hydrogen bonding within the cured network.[1][3]
These application notes will provide a foundational framework for the systematic evaluation of this compound as a novel, latent curing agent for epoxy resins.
Theoretical Curing Mechanism
The curing of an epoxy resin with this compound is hypothesized to proceed via a two-stage mechanism initiated by heat.
Stage 1: Thermal De-blocking (Activation)
At ambient temperatures, the primary amine of the curing agent is present as an ammonium salt due to the hydrochloride. This ionic character is expected to prevent its nucleophilic attack on the epoxy ring, thus providing latency. Upon heating, the salt is expected to dissociate, liberating the free primary amine and hydrochloric acid (HCl).
Stage 2: Amine-Epoxy Addition Reaction
Once the free primary amine is generated, it will react with the epoxy groups of the resin in a conventional step-growth polymerization. The active hydrogens on the primary amine will sequentially react with two epoxy groups, forming a secondary amine and then a tertiary amine, with the concurrent formation of hydroxyl groups.[1][2][3] These newly formed hydroxyl groups can further catalyze the epoxy-amine reaction.[9]
Below is a DOT script representation of the proposed curing mechanism.
Caption: Proposed two-stage curing mechanism.
Experimental Protocols
The following protocols provide a systematic approach to formulating and characterizing epoxy systems cured with this compound.
Materials and Equipment
-
Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).
-
Curing Agent: this compound.
-
Solvent (optional): A suitable solvent like acetone or isopropanol for viscosity reduction and improved mixing.
-
Equipment:
-
Analytical balance
-
Mechanical stirrer or planetary mixer
-
Vacuum oven
-
Molds for casting test specimens (e.g., silicone or PTFE)
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM) for mechanical property analysis
-
Determination of Amine Hydrogen Equivalent Weight (AHEW)
The Amine Hydrogen Equivalent Weight (AHEW) is the weight of the curing agent that contains one equivalent of active amine hydrogens. For 3-amino-N,N-dimethylpropanamide, the free amine has two active hydrogens from the primary amine group. The AHEW of the hydrochloride salt needs to be calculated based on its molecular weight.
Calculation:
-
Molecular Weight of Free Amine (3-amino-N,N-dimethylpropanamide): C₅H₁₂N₂O = 116.16 g/mol
-
Number of Active Hydrogens: 2
-
AHEW of Free Amine: 116.16 g/mol / 2 = 58.08 g/eq
-
Molecular Weight of this compound: C₅H₁₃ClN₂O = 152.62 g/mol
-
AHEW of Hydrochloride Salt: 152.62 g/mol / 2 = 76.31 g/eq
This calculated AHEW will be used to determine the stoichiometric mixing ratio with the epoxy resin. An experimental determination of the AHEW using titration or DSC is also recommended for verification.[10][11][12]
Formulation and Curing Protocol
The following workflow outlines the steps for preparing and curing the epoxy formulation.
Caption: Experimental workflow for epoxy formulation and curing.
Step-by-Step Procedure:
-
Stoichiometric Calculation: Calculate the required amount of curing agent based on the EEW of the epoxy resin and the AHEW of the curing agent. The parts per hundred of resin (phr) can be calculated using the following formula:[2]
phr = (AHEW / EEW) * 100
It is recommended to screen a range of stoichiometric ratios (e.g., 0.8, 0.9, 1.0, 1.1, 1.2) to determine the optimal ratio for the desired properties.
-
Mixing:
-
Accurately weigh the epoxy resin and the calculated amount of this compound into a suitable mixing vessel.
-
If the curing agent has low solubility, gentle heating (e.g., 40-50°C) or the addition of a minimal amount of a suitable solvent may be necessary to achieve a homogeneous mixture.
-
Mix the components thoroughly using a mechanical stirrer until a uniform dispersion is achieved.
-
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids in the cured material.
-
Curing:
-
Pour the degassed mixture into pre-heated molds.
-
Place the molds in a pre-heated oven. A screening of curing temperatures (e.g., 120°C, 150°C, 180°C) and times (e.g., 1, 2, 4 hours) is recommended to establish an optimal curing schedule.
-
After the specified curing time, turn off the oven and allow the samples to cool slowly to room temperature to minimize internal stresses.
-
-
Demolding and Post-Curing:
-
Once cooled, carefully remove the cured specimens from the molds.
-
A post-curing step at a temperature slightly above the initial glass transition temperature (Tg) can be performed to ensure complete reaction and enhance the material's properties.[13]
-
Characterization of Cured Epoxy Resin
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the glass transition temperature (Tg), monitor the curing process, and assess the degree of cure.[14][15][16]
Protocol:
-
Prepare a small sample (5-10 mg) of the uncured mixture in a DSC pan.
-
Perform a dynamic scan (e.g., at 10°C/min) to determine the onset of curing and the total heat of reaction (ΔH_total).[15]
-
For a cured sample, perform a similar dynamic scan to determine the glass transition temperature (Tg) and any residual heat of reaction (ΔH_residual).
-
The degree of cure can be calculated as:
Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
| Parameter | Description | Significance |
| Glass Transition Temperature (Tg) | The temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. | A key indicator of the material's upper service temperature and degree of cross-linking. |
| Heat of Reaction (ΔH) | The total amount of heat released during the curing reaction. | Used to study curing kinetics and determine the degree of cure. |
| Onset of Curing | The temperature at which the curing reaction begins. | Indicates the activation temperature of the latent curing agent. |
Mechanical Properties
The mechanical performance of the cured epoxy resin should be evaluated according to established standards to determine its suitability for various applications.[17]
| Test | ASTM Standard | Description | Properties Measured |
| Tensile Test | ASTM D638 | Measures the material's response to being pulled apart. | Tensile strength, Young's modulus, elongation at break. |
| Flexural Test | ASTM D790 | Measures the material's ability to resist bending forces. | Flexural strength, flexural modulus. |
| Compressive Test | ASTM D695 | Measures the material's resistance to being compressed. | Compressive strength, compressive modulus. |
Specimen Preparation: Cast the epoxy formulation into molds specified by the respective ASTM standards. Ensure the specimens are free of defects and properly cured before testing.
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) for both the epoxy resin and this compound before use.
-
Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Epoxy resins and amine curing agents can be skin and respiratory sensitizers. Avoid direct contact and inhalation.
Conclusion
These application notes provide a comprehensive framework for the initial investigation of this compound as a novel latent curing agent for epoxy resins. By systematically following the outlined protocols for formulation, curing, and characterization, researchers can effectively evaluate its performance and determine its potential for developing advanced one-component epoxy systems. The unique combination of a primary amine and a hydrochloride salt presents an exciting opportunity for creating stable, heat-curable formulations with tailored properties.
References
- ASTM International. (n.d.). ASTM D638, D695, D790, D256, D648. Retrieved from a compilation of standards for mechanical testing of plastics.
- Applied Poleramic, Inc. (n.d.).
- Three Bond Co., Ltd. (n.d.). Curing Agents for Epoxy Resin.
- Pasatta, J. (2022, July 11). Epoxy Curing Agents - Part 1: Amines.
- Google Patents. (n.d.). EP0957121A3 - Blocked amines as curing agent for aqueous epoxy one component resin compositions.
- Pitture e Vernici. (n.d.). Determination of the hydrogen equivalent weight for amine curing agents via DSC.
- Gougeon Brothers, Inc. (n.d.). Testing Epoxy to Determine Physical Properties. Epoxyworks.
- X.Y.Z. (2022, July 14). Common types of epoxy resin curing agent and its curing mechanism. Knowledge.
- Polymer Innovation Blog. (2025, July 28). The Chemistry Behind Amine-Cured Epoxy Systems.
- American Chemical Society. (1990, May 5). Analysis of the Glass Transition Temperature, Conversion, and Viscosity during Epoxy Resin Curing. Advances in Chemistry.
- Thermal Support. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software.
- Knowledge. (2024, June 20). Summary of types and curing mechanisms of epoxy resin curing agents.
- Hitachi High-Tech Corporation. (n.d.). DSC Measurements of Epoxy Adhesives.
- ResearchGate. (n.d.). Determination of the amine hydrogen equivalent weight for the system...
- PMC. (2019, September 9). Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3519576A - Latent curing epoxy compositions containing a crystalline polyphenate salt of a polyamine and 2,4,4-trimethyl-2,4,7-trihydroxyflavan.
- Evonik. (n.d.). Epoxy Curing Agents.
- Google Patents. (n.d.). EP0957121B1 - Blocked amines as curing agent for aqueous epoxy one component resin compositions.
- IEEE. (2023, August 4). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction.
- ResearchGate. (n.d.).
- California Department of Transportation (Caltrans). (n.d.). METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS AND SEALANTS.
- Springer. (2019, June 6). Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics.
- ResearchGate. (n.d.). Homopolymerization of epoxy excess by a tertiary amine.
- T&K TOKA. (n.d.).
- Polymer Innovation Blog. (2022, September 12). Epoxy Curing Agents – Latent Curing Agents for One Component Systems.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). EP2125920A1 - High functionality amine compounds and uses therefor.
- Wiley-VCH. (n.d.). General Concepts about Epoxy Polymers 1.
- Scielo. (2021, November 11). Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass.
- JASCO Inc. (2025, April 8). Evaluation of Degree of Curing for Epoxy Resins Based on ISO 20368.
- Biesterfeld SE. (n.d.). Epoxy Accelerators & Modifiers - Ancamine® - Amicure® - Anchor®.
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- 4. hanepoxy.net [hanepoxy.net]
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- 13. epoxyworks.com [epoxyworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thermalsupport.com [thermalsupport.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
- 17. researchgate.net [researchgate.net]
Application Note: Surface Engineering of PAMAM Dendrimers Using 3-Amino-N,N-dimethylpropanamide Hydrochloride
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Synthesis, Surface Modification, and Analytical Validation of Neutral "Stealth" Dendrimers
Executive Summary & Scientific Rationale
In the field of nanomedicine, the surface chemistry of poly(amidoamine) (PAMAM) dendrimers dictates their pharmacokinetic fate and cellular interactions. Traditional full-generation PAMAM dendrimers terminate in primary amines (-NH₂), which are highly cationic at physiological pH. While useful for nucleic acid complexation, this cationic surface causes severe cytotoxicity, membrane lysis, and rapid clearance by the reticuloendothelial system (RES).
To overcome this bottleneck, surface engineering using 3-amino-N,N-dimethylpropanamide hydrochloride (CAS: 173336-89-5) has emerged as a superior capping strategy. By reacting this bifunctional building block with the methyl ester surface of half-generation PAMAM dendrimers (e.g., G3.5), researchers can synthesize dimethylamide-terminated dendrimers . This specific modification yields a neutrally charged, highly water-soluble, and biocompatible nanoparticle that evades protein corona formation, making it an ideal candidate for systemic drug delivery.
Mechanistic Insights: Reagent Selection & Causality
The selection of 3-amino-N,N-dimethylpropanamide in its hydrochloride salt form (C₅H₁₃ClN₂O, MW: 152.62 g/mol )[1] is a deliberate experimental choice.
-
Stability vs. Reactivity: Free-base aliphatic amines are notoriously prone to oxidation, hygroscopicity, and degradation via atmospheric CO₂ (forming carbamates). The hydrochloride salt is a stable, weighable powder at room temperature[2], ensuring precise stoichiometric control.
-
In Situ Neutralization: Because the primary amine is protonated (-NH₃⁺ Cl⁻), it is non-nucleophilic. A critical step in this protocol is the addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to liberate the free amine in situ just prior to the amidation reaction.
-
Amidation Pathway: Once liberated, the primary amine attacks the terminal methyl ester (-COOMe) groups of the half-generation dendrimer. The reaction is driven to completion by using an excess of the amine and mild heating, releasing methanol as the only byproduct.
Caption: Workflow for synthesizing dimethylamide-terminated PAMAM dendrimers via in situ neutralization.
Self-Validating Experimental Protocol
This protocol describes the surface capping of a Generation 3.5 (G3.5) PAMAM dendrimer (64 surface ester groups) to produce a Generation 4.0-NMe₂ dendrimer. The system is designed to be self-validating; analytical checkpoints dictate whether to proceed to the next step.
Phase 1: Reagent Preparation & Neutralization
-
Preparation of Dendrimer: Dissolve 1.0 g of G3.5 PAMAM dendrimer (ester-terminated) in 20 mL of anhydrous methanol under a nitrogen atmosphere.
-
Preparation of Amine Salt: In a separate round-bottom flask, suspend this compound in 30 mL of anhydrous methanol. Causality Rule: Use a 3-fold molar excess per surface ester group (i.e., 192 equivalents total) to force the equilibrium toward complete amidation and prevent structural defects.
-
In Situ Free-Basing: Add DIPEA (1.1 equivalents relative to the amine salt) dropwise to the amine suspension at 0°C. Stir for 30 minutes until the solution becomes completely clear, indicating the successful liberation of the free primary amine.
Phase 2: Surface Amidation
-
Reaction Initiation: Transfer the neutralized amine solution dropwise into the G3.5 PAMAM solution using an addition funnel over 1 hour.
-
Thermal Activation: Heat the reaction mixture to 40°C and stir continuously for 48 to 72 hours. Causality Rule: 40°C is the optimal thermodynamic sweet spot. Higher temperatures (>60°C) risk retro-Michael degradation of the dendrimer branches, while lower temperatures result in incomplete surface coverage.
Phase 3: Purification & Recovery
-
Solvent Evaporation: Remove the bulk methanol under reduced pressure (rotary evaporation) at 35°C until a viscous syrup remains.
-
Dialysis: Dissolve the syrup in a minimal amount of deionized water. Transfer to a regenerated cellulose dialysis membrane (MWCO 2,000 Da). Dialyze against pure methanol for 24 hours (to remove unreacted amine and DIPEA), followed by deionized water for 48 hours (changing the bath every 12 hours).
-
Lyophilization: Freeze the dialyzed solution at -80°C and lyophilize to yield the final G4.0-NMe₂ dendrimer as a white, fluffy powder.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the synthesis, the structural integrity and surface conversion must be quantitatively verified. The table below outlines the expected analytical data and troubleshooting causality.
| Analytical Method | Target Parameter | Expected Observation | Causality & Troubleshooting |
| ¹H NMR (MeOD) | Disappearance of Ester | Complete loss of singlet at ~3.66 ppm (-COOCH₃) | Self-Validation: If the 3.66 ppm peak persists, the reaction is incomplete. Add 0.5 eq of neutralized amine and heat for another 24h. |
| ¹H NMR (MeOD) | Appearance of Dimethylamide | New singlets at ~2.85 & 2.95 ppm (-N(CH₃)₂) | Confirms successful covalent attachment. Two peaks appear due to restricted rotation around the tertiary amide bond. |
| FT-IR Spectroscopy | Amide Bond Formation | Strong bands at 1640 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) | Replaces the strong ester carbonyl stretch at 1735 cm⁻¹. |
| Zeta Potential | Surface Charge Neutralization | ~0 to +5 mV (in 10 mM NaCl, pH 7.4) | A high positive charge (>+15 mV) indicates residual primary amines or incomplete capping, requiring further purification. |
Biological Impact: Why Neutral Surfaces Matter
The conversion of a dendrimer's surface from primary amines to dimethylamides fundamentally alters its biological fate. Cationic surfaces aggressively bind to negatively charged serum proteins (opsonization), leading to rapid macrophage clearance. By utilizing this compound to create a neutral surface, researchers unlock the "stealth" effect, drastically improving the circulation half-life of the nanocarrier.
Caption: Comparative biological fate of cationic primary amine versus neutral dimethylamide-terminated dendrimers.
References
-
PubChem Compound Summary for CID 22364453 National Center for Biotechnology Information (NCBI)[Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yields in 3-amino-N,N-dimethylpropanamide Hydrochloride Synthesis
This guide serves as a specialized resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-amino-N,N-dimethylpropanamide hydrochloride. The following sections provide in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols designed to address common challenges and enhance reaction yields. Our approach is built on explaining the causal relationships behind experimental choices, ensuring that each step is understood and validated.
Section 1: Overview of a Common Synthetic Pathway
A prevalent and scalable method for synthesizing 3-amino-N,N-dimethylpropanamide involves a two-step process. First, N,N-dimethylacrylamide is synthesized via the acylation of dimethylamine with acryloyl chloride. Second, a Michael addition of ammonia to the N,N-dimethylacrylamide intermediate yields the desired product, which is subsequently converted to its hydrochloride salt.
This pathway is favored for its use of readily available starting materials. However, success is contingent on precise control over reaction conditions to mitigate potential side reactions, such as polymerization and the formation of bis-adducts.
Caption: A common two-step synthetic route to the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes?
Answer: Low or no yield is often traced back to reagent quality, improper stoichiometry, or suboptimal reaction conditions.
-
Causality & Explanation: The key reaction, nucleophilic acyl substitution on acryloyl chloride, is highly sensitive. Acryloyl chloride is extremely reactive and susceptible to hydrolysis by atmospheric moisture, which converts it to inactive acrylic acid[1]. Similarly, the amine nucleophile's effectiveness can be compromised if it is not used in the correct molar ratio. An insufficient amount of base will leave the catalytic amine protonated and non-nucleophilic.
-
Troubleshooting Steps:
-
Reagent Integrity:
-
Acryloyl Chloride: Use a freshly opened bottle or redistill stored acryloyl chloride before use. Ensure it is handled under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
Solvents: Use anhydrous grade solvents. Solvents like THF or DCM should be dried over molecular sieves if not from a sealed bottle.
-
Amine & Base: Ensure the purity of the dimethylamine and the tertiary amine base (e.g., triethylamine).
-
-
Stoichiometric Control:
-
For the acylation step, a common and effective strategy is to use two equivalents of the amine: one as the nucleophile and the second to neutralize the HCl generated[1].
-
Alternatively, use 1.05-1.1 equivalents of a non-nucleophilic base like triethylamine per equivalent of acryloyl chloride. This prevents the waste of your primary amine substrate[1].
-
-
Temperature Management:
-
The acylation reaction is highly exothermic. The initial mixing of reagents should be performed at a reduced temperature (0-5 °C) to control the reaction rate and prevent degradation[2]. A runaway reaction can lead to a complex mixture of byproducts.
-
-
Question 2: I'm observing significant amounts of a high-molecular-weight, insoluble material (polymer) in my reaction flask. How can I prevent this?
Answer: The formation of polymeric material is a well-known side reaction associated with acryloyl derivatives. This occurs through the free-radical or anionic polymerization of the vinyl group.
-
Causality & Explanation: The electron-withdrawing nature of the acrylamide group makes the double bond susceptible to polymerization. This process can be initiated by impurities, light, or, most commonly, localized high temperatures (hot spots) within the reaction mixture.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the acryloyl chloride dropwise to the stirred solution of dimethylamine and base at 0-5 °C[2]. This ensures the heat generated is dissipated effectively by the cooling bath and prevents localized temperature spikes.
-
Efficient Stirring: Use a magnetic stir bar or overhead stirrer that provides vigorous agitation. This ensures homogeneity and prevents hot spots from forming where the acryloyl chloride is introduced.
-
Consider an Inhibitor: For large-scale reactions, adding a small amount (e.g., 200 ppm) of a radical inhibitor like phenothiazine or butylated hydroxytoluene (BHT) to the acryloyl chloride can suppress polymerization.
-
Question 3: My final product is difficult to purify and appears oily or contaminated. What are the best practices for isolation and purification?
Answer: Purification challenges often stem from incomplete reactions, the presence of hard-to-remove byproducts, or improper workup procedures. The hydrochloride salt form is specifically used to induce crystallinity and facilitate isolation.
-
Causality & Explanation: The free-base form of 3-amino-N,N-dimethylpropanamide is often a viscous oil or low-melting solid, making it difficult to handle and purify by crystallization. Converting it to the hydrochloride salt increases the melting point and typically yields a stable, crystalline solid that can be easily filtered and washed.
-
Troubleshooting Steps:
-
Aqueous Workup: After the Michael addition, a carefully controlled aqueous wash can remove water-soluble impurities. For instance, washing the organic layer with a dilute HCl solution can remove any unreacted triethylamine from the first step[2].
-
Drying: Thoroughly dry the organic solution containing the free-base product (e.g., over anhydrous sodium sulfate or magnesium sulfate) before proceeding to salt formation. Residual water can interfere with crystallization.
-
Salt Formation & Crystallization:
-
Dissolve the crude, dry free-base in a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl in IPA) while stirring.
-
The hydrochloride salt should precipitate. If it oils out, try scratching the inside of the flask or adding a seed crystal.
-
Cooling the mixture (e.g., to 0-5 °C) will maximize the recovery of the crystalline product[3].
-
-
Recrystallization: If the initial purity is low, recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or methanol/IPA.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is an excellent tool. Use a mobile phase like 10% methanol in dichloromethane with 1% ammonium hydroxide. The starting materials will have different Rf values than the product. Staining with ninhydrin can visualize the primary amine product. For more quantitative analysis, GC-MS or ¹H NMR of an aliquot from the reaction can be used.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: Acryloyl chloride is highly corrosive, lachrymatory, and reacts violently with water[1]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Dimethylamine is a flammable and corrosive gas/liquid. Ammonia solutions are also corrosive and have a strong odor.
-
-
Q: Can I use a different base besides triethylamine?
-
A: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used. Pyridine is also an option, though its removal can be more difficult. Using two equivalents of dimethylamine is often the simplest approach if the cost is not prohibitive[1].
-
Section 4: Optimized Baseline Protocol
This protocol details the two-step synthesis and is designed to be a self-validating procedure with in-process checks.
Step 1: Synthesis of N,N-Dimethylacrylamide
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Dimethylamine (40% in H₂O) | 2.2 | 45.08 | Adjust based on scale |
| Sodium Hydroxide | 2.2 | 40.00 | Adjust based on scale |
| Dichloromethane (DCM) | - | - | Sufficient Volume |
| Acryloyl Chloride | 1.0 | 90.51 | Adjust based on scale |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine dimethylamine solution and sodium hydroxide in DCM.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add acryloyl chloride dropwise from the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
In-Process Check: Monitor by TLC (70:30 Hexane:Ethyl Acetate) until the acryloyl chloride spot disappears.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude N,N-dimethylacrylamide.
Step 2: Michael Addition and Salt Formation
Procedure:
-
Dissolve the crude N,N-dimethylacrylamide from Step 1 in methanol.
-
Cool the solution to 0 °C and bubble ammonia gas through it or add a 7N solution of ammonia in methanol.
-
Seal the vessel and stir at room temperature for 16-24 hours.
-
In-Process Check: Monitor by TLC (90:10:1 DCM:MeOH:NH₄OH). The starting material (N,N-dimethylacrylamide) should be consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the resulting crude oil in a minimum amount of isopropanol.
-
Add 2M HCl in diethyl ether dropwise until the solution is acidic (test with pH paper) and a white precipitate forms.
-
Stir the slurry at 0 °C for 1 hour, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound.
Section 5: Troubleshooting Decision Framework
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting synthesis problems.
References
-
3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - ChemicalBook. Provides synthetic routes and reaction conditions for related compounds, including pH adjustment for hydrochloride salt precipitation.
-
3-Dimethylaminopropylamine synthesis - ChemicalBook. Describes the hydrogenation of a nitrile precursor, a common industrial route for related amines.
-
Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride - PrepChem.com. Details a procedure involving chilling to collect a crystalline hydrochloride product.
-
An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride - Benchchem. Explains the nucleophilic acyl substitution mechanism of acryloyl chloride, its reactivity with amines and water, and the use of a base scavenger.
-
3-(Dimethylamino)propionitrile 98 1738-25-6 - Sigma-Aldrich. Mentions the use of related compounds as catalysts for polymerization, highlighting the reactivity of the acrylamide family.
-
US7723547B2 - Process for the synthesis of DMAPA - Google Patents. Describes the two-step synthesis of a related diamine starting from acrylonitrile and dimethylamine.
-
3-(Dimethylamino)-propiophenone hydrochloride for synthesis 879-72-1 - MilliporeSigma. Provides physical properties for a related hydrochloride salt.
-
Highly reactive, liquid diacrylamides via synergistic combination of spatially arranged curing moieties - PMC. Details experimental procedures for acrylation reactions, including temperature control and workup.
-
This compound | C5H13ClN2O | CID 22364453 - PubChem. Provides chemical identifiers and properties for the target molecule.
Sources
Technical Support Center: Troubleshooting 3-Amino-N,N-dimethylpropanamide Hydrochloride Workflows
Welcome to the Technical Support Center. As application scientists and drug development professionals, working with bifunctional building blocks like 3-amino-N,N-dimethylpropanamide hydrochloride [1] requires precise control over reaction conditions. This molecule features a highly nucleophilic primary amine and a stable, yet conditionally reactive,
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate common side reactions and maximize your experimental yields.
Part 1: Troubleshooting Guide & FAQs
Q1: My amide coupling yields are consistently low, and I recover mostly unreacted starting material. What is going wrong?
Causality: The most common failure point with this reagent is incomplete free-basing . Because the compound is a hydrochloride salt, the primary amine exists as a protonated, non-nucleophilic ammonium ion (
Q2: I am observing a significant byproduct with a mass corresponding to
Q3: My LC-MS analysis shows a mass corresponding to
Q4: I am seeing multiple alkylation products (secondary and tertiary amines) instead of the desired mono-alkylated product. How can I control this?
Causality: Over-alkylation is a kinetic inevitability when reacting primary amines with highly reactive electrophiles (like alkyl halides). Once the primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to rapid subsequent alkylation.
Solution: Do not use direct
Part 2: Quantitative Data & Side Reaction Summary
To assist in rapid LC-MS and NMR interpretation, use the following table to diagnose which side reaction is occurring in your flask.
| Side Reaction | Trigger Conditions | Analytical Signature (LC-MS / | Mitigation Strategy |
| Retro-Michael Elimination | Strong bases (e.g., NaH), Temp > 50 °C | LC-MS: | Use weak bases (DIPEA); keep Temp < 40 °C. |
| Amide Hydrolysis | Strong aqueous acid/base (e.g., 1M HCl wash) | LC-MS: | Use mild aqueous washes (sat. |
| Over-Alkylation | Excess electrophile, direct | LC-MS: Presence of | Switch to reductive amination protocols. |
| Incomplete Free-Basing | < 1.0 eq of tertiary amine base added | LC-MS: High recovery of starting material ( | Ensure |
Part 3: Self-Validating Experimental Protocol
The following is a highly optimized, step-by-step methodology for a standard HATU-Mediated Amide Coupling using 3-amino-
Reagents Required:
-
Carboxylic Acid (1.0 eq)
-
3-amino-
-dimethylpropanamide hydrochloride (1.2 eq) -
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Electrophile Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir at room temperature for 10 minutes.
-
Validation Checkpoint 1: The solution should turn a faint yellow color, indicating the formation of the active OAt ester.
-
-
Amine Free-Basing & Addition: In a separate vial, suspend 3-amino-
-dimethylpropanamide hydrochloride (1.2 eq) in a minimal amount of DMF. Add 2.0 eq of DIPEA to this suspension.-
Validation Checkpoint 2: The cloudy suspension of the hydrochloride salt must transition into a completely clear solution within 2 minutes. If it remains cloudy, the amine is not fully free-based; add DIPEA dropwise until clear.
-
-
Coupling: Transfer the clear amine solution to the activated carboxylic acid mixture. Stir at room temperature for 2 hours.
-
Validation Checkpoint 3: Pull a 5
L aliquot, dilute in MeCN, and run a rapid LC-MS. The chromatogram must show the disappearance of the OAt-ester mass and the emergence of your target product mass.
-
-
Workup: Dilute the reaction mixture with Ethyl Acetate (10x volume) and wash sequentially with saturated aqueous
(3x) and brine (1x).-
Validation Checkpoint 4: Test the pH of the aqueous
waste layer. It must be ~8. This confirms that acidic byproducts (like HOAt) have been successfully partitioned into the aqueous layer without creating conditions harsh enough to trigger amide hydrolysis.
-
Part 4: Reaction Pathway Visualization
The following diagram maps the divergent chemical pathways of 3-amino-
Reaction pathways of 3-amino-N,N-dimethylpropanamide highlighting target formation vs. side reactions.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22364453, this compound". PubChem. URL: [Link]
-
Fidanze, S. et al. "Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism". PMC. URL: [Link]
-
Asano, Y. et al. "Amide Hydrolysis Using Acid Or Base". Master Organic Chemistry. URL: [Link]
Technical Support Center: Purification of Products from 3-Amino-N,N-dimethylpropanamide Hydrochloride Reactions
Welcome to the technical support center for the purification of reaction products derived from 3-amino-N,N-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Introduction to Purification Challenges
This compound is a versatile building block in organic synthesis. However, the inherent properties of this reagent and its derivatives—namely the presence of a basic amino group and a polar amide functionality—can introduce complexities into the purification of the final products. Common challenges include the removal of unreacted starting materials, managing the solubility of the hydrochloride salt, and separating the desired product from structurally similar byproducts. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of products from reactions involving this compound.
Question 1: My primary challenge is removing unreacted 3-amino-N,N-dimethylpropanamide. What is the most effective approach?
Answer: The basicity of the primary amine in 3-amino-N,N-dimethylpropanamide provides a straightforward handle for its removal. An acidic wash during the aqueous workup is highly effective. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid), the basic starting material will be protonated, forming a water-soluble salt that partitions into the aqueous phase.[1] It is crucial to ensure the desired product is stable to acidic conditions. If the product is acid-sensitive, alternative methods like chromatography should be considered.
Question 2: After my reaction, I have a mixture of my desired product and the corresponding carboxylic acid from hydrolysis of the amide. How can I separate these?
Answer: The presence of a carboxylic acid impurity allows for a similar liquid-liquid extraction strategy, but with a basic wash. By washing the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or 1M sodium carbonate), the acidic carboxylic acid will be deprotonated, forming a water-soluble carboxylate salt that is extracted into the aqueous layer.[1] Again, ensure your target molecule is stable under basic conditions.
Question 3: I'm struggling with the purification of a very polar amide product. It streaks on my silica gel column. What can I do?
Answer: The polarity of amides can indeed make chromatographic purification challenging.[2] Tailing or streaking on silica gel is a common issue. Here are a few strategies to address this:
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol (5-10%) to your dichloromethane (DCM) or ethyl acetate/hexane mobile phase can help improve the elution profile.[2]
-
Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Reversed-phase chromatography (C18) can be effective for polar compounds.[3] Alternatively, for basic products, a cation-exchange resin (e.g., SCX) can be employed to capture the desired compound, which is then eluted with a basic solution.[3]
-
Consider Non-Chromatographic Methods: For crystalline products, recrystallization is often an excellent and scalable purification method.[2] Common solvents for recrystallizing amides include ethanol, acetone, and acetonitrile.[2]
Question 4: My product is an oil and I can't seem to crystallize it. What are my options?
Answer: Purifying non-crystalline, oily products often relies on chromatography. If standard flash chromatography is not providing adequate separation, consider the following:
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution than standard flash chromatography and is well-suited for purifying challenging mixtures.
-
Solid-Phase Extraction (SPE): In some cases, SPE can be used to remove specific impurities, simplifying the subsequent purification steps.[4][5] This can involve using cartridges with different functionalities (e.g., ion-exchange, normal phase, or reversed-phase).
Troubleshooting Guide
This section is organized by common observable problems during the purification process.
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| Product Loss During Aqueous Workup | - Check pH: Ensure the pH of the aqueous washes is appropriate to avoid partitioning of the product into the aqueous layer. - Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Decomposition on Silica Gel | - TLC Analysis: Run a TLC of the crude material and a spot of the material after it has been dissolved in the chromatography solvent and mixed with silica gel for a few hours. If new spots appear, decomposition is likely. - Alternative Purification: Switch to a less harsh purification method like recrystallization or reversed-phase chromatography.[2][3] |
| Incomplete Elution from the Column | - Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent to ensure all the product is eluted. - Flush the Column: At the end of the purification, flush the column with a very polar solvent system (e.g., 10-20% methanol in DCM) to recover any strongly adsorbed material. |
Problem 2: Product is an Oil Instead of a Solid
| Potential Cause | Troubleshooting Steps & Solutions |
| Residual Solvent | - High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents. - Co-evaporation: Dissolve the oil in a volatile solvent (e.g., DCM or methanol) and re-evaporate. Repeat this process several times to azeotropically remove less volatile solvents. |
| Presence of Impurities | - Re-purification: The presence of impurities can inhibit crystallization. Re-purify a small sample by preparative TLC or HPLC to see if a pure fraction solidifies. |
| Product is Amorphous or a Low-Melting Solid | - Trituration: Add a non-solvent in which the product is insoluble and stir or sonicate. This can sometimes induce crystallization. - Seeding: If a small amount of solid material has been obtained previously, add a seed crystal to the oil to induce crystallization. |
Problem 3: Multiple Spots on TLC Even After Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| On-Column Reaction or Decomposition | - Neutralize Silica Gel: If your compound is acid-sensitive, you can try neutralizing the silica gel by pre-washing the column with a solvent system containing a small amount of a volatile base like triethylamine.[2] - Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds. |
| Isomers | - High-Resolution Chromatography: If the spots are very close, a higher resolution technique like preparative HPLC may be necessary to achieve separation. |
| Contamination from Glassware or Solvents | - Clean Glassware: Ensure all glassware is scrupulously clean. - Use High-Purity Solvents: Use HPLC-grade or distilled solvents to avoid introducing impurities. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Basic and Acidic Impurities
-
Dilute Reaction Mixture: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of the organic layer). This will remove unreacted 3-amino-N,N-dimethylpropanamide and other basic impurities.[1]
-
Basic Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x volume of the organic layer). This will remove unreacted carboxylic acids and other acidic impurities.[1]
-
Brine Wash: Wash the organic layer with saturated NaCl solution (1 x volume of the organic layer) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Recrystallization of an Amide Product
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for amides include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[2]
-
Dissolution: In a flask, add the crude product and the minimum amount of the hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a product from a reaction involving this compound.
Caption: Decision tree for purification strategy.
References
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- P. G. M. Wuts. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- PubChem. (n.d.). This compound.
- AChemBlock. (2026, February 23). This compound 95%.
- ResearchGate. (2025, August 7). A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source.
- ResearchGate. (2016, September 27). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren.
- Google Patents. (n.d.). Process for the purification of N,N-dimethylacetamide.
- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
- BenchChem. (n.d.). 3-amino-N-ethyl-2,2-dimethylpropanamide.
- Ataman Kimya. (n.d.). N,N-DIMETHYLFORMAMIDE.
- Scribd. (2010, June 4). Synthesis of N N - Dimethyl-N N - Dioctyl-3-Oxadiglycolamide and Its Extraction Properties For Lanthanides.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-2,2-dimethylpropanamide.
- Matrix Scientific. (n.d.). This compound.
- ACS Publications. (n.d.). Preparations of N,N-Dimethylamides. Retrieved from Journal of the American Chemical Society.
- Google Patents. (n.d.). 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
- ResearchGate. (2022, July 8). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
Sources
managing solubility issues of 3-amino-N,N-dimethylpropanamide hydrochloride in situ
Technical Support Center: 3-Amino-N,N-dimethylpropanamide Hydrochloride
A Guide to Managing In Situ Solubility for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for this compound (CAS: 173336-89-5).[1][2] This resource is designed to provide researchers, scientists, and formulation experts with a deeper understanding of the physicochemical properties of this compound and to offer practical, field-proven solutions for managing its solubility in various experimental settings. As a hydrochloride salt of a primary amine, its behavior in solution is governed by a delicate interplay of pH, solvent polarity, and ionic concentration.[3] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your in situ applications effectively.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What exactly is this compound?
A1: It is the hydrochloride salt of the parent compound, N,N-Dimethyl-beta-alaninamide.[1] The molecule consists of a propanamide backbone with a primary amine at the 3-position and two methyl groups on the amide nitrogen. The hydrochloride salt is formed by reacting the basic primary amine with hydrochloric acid.[3] This conversion is a common strategy in pharmaceutical chemistry to improve the aqueous solubility and bioavailability of amine-containing compounds.[3]
Q2: Why is understanding its salt form so critical for solubility?
A2: The salt form dictates its behavior in solution. In its solid state, the compound exists as an ion pair: the protonated, positively charged ammonium group (R-NH3+) and the chloride anion (Cl-). This ionic character is what makes it readily soluble in polar solvents like water. However, this is an equilibrium process. The solubility is highly sensitive to the chemical environment, particularly pH and the presence of other ions.[4][5]
Q3: What is the "common ion effect," and how does it impact this compound?
A3: The common ion effect is a critical, and often counterintuitive, principle that can lead to unexpected precipitation. The dissolution of the salt in water is an equilibrium:
C₅H₁₂N₂O·HCl (solid) ⇌ [C₅H₁₂N₂O-H]⁺ (aq) + Cl⁻ (aq)
If you attempt to dissolve the compound in a solution that already contains a "common ion"—in this case, chloride ions (e.g., from HCl in the medium or a buffer like NaCl)—the equilibrium will shift to the left, according to Le Châtelier's principle. This shift favors the solid, undissolved state, causing a decrease in solubility and potential precipitation.[4][6] This is a frequent issue in acidic reaction media or certain biological buffers.
Q4: How does pH influence the solubility of this compound?
A4: pH is arguably the most significant factor.
-
Low pH (Acidic): The amine group is fully protonated (R-NH3+), maintaining the water-soluble salt form. However, very low pH environments rich in HCl can trigger the common ion effect, reducing solubility.[4][5]
-
High pH (Basic): As the pH increases, a base (like NaOH or an amine) will deprotonate the ammonium group. This neutralizes the charge, converting the salt back to its free base form (R-NH2). The free base is significantly less polar and thus much less soluble in water, often leading to cloudiness or precipitation.[7]
Section 2: In Situ Troubleshooting Guide
This guide addresses specific experimental challenges in a direct question-and-answer format.
Q: My compound precipitated unexpectedly when I added it to my acidic reaction buffer. What went wrong?
A: This is a classic case of the common ion effect .[4][6] Your acidic buffer likely contains a high concentration of chloride ions. This excess chloride in the solution suppresses the dissolution of your hydrochloride salt, causing it to precipitate.
Solution Workflow:
-
Quantify the Effect: Attempt to dissolve a small, known amount of the compound in your buffer system on a lab bench to confirm the issue.
-
Change the Acid: If possible, use a different acid to adjust the pH of your medium, one that does not introduce a common ion (e.g., sulfuric acid or nitric acid, provided they don't interfere with your reaction).
-
Use a Co-solvent: Dissolve the compound in a minimal amount of a polar organic solvent in which it is soluble (like ethanol or isopropanol) before slowly adding it to the vigorously stirred reaction mixture.[8] This can help keep the compound in solution long enough for your reaction to proceed.
-
Start with Water: Dissolve the compound in pure water first to create a concentrated stock, then add it to the reaction. This may dilute the common ion concentration sufficiently to prevent precipitation.
Q: I need to use the free amine for my reaction in an organic solvent, but the hydrochloride salt won't dissolve. How do I proceed?
A: The hydrochloride salt form is highly polar and generally has poor solubility in non-polar organic solvents.[9] You must first neutralize the salt to generate the more organo-soluble free base in situ or as a separate extraction step.
Solution:
-
In Situ Neutralization: Suspend the hydrochloride salt in your organic solvent. Add a stoichiometric equivalent of a non-aqueous base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will scavenge the HCl, forming a salt (e.g., triethylammonium chloride) and liberating your free amine into the organic phase. The choice of base depends on your reaction's compatibility.[7]
-
Aqueous Workup: Dissolve the salt in water. Add a weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic (confirm with pH paper).[7] The less soluble free base may precipitate or can be extracted into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and remove the solvent to isolate the free base.
Q: My aqueous solution turned cloudy after I adjusted the pH upwards with a base. Why?
A: You have crossed the pH threshold where the compound converts from its soluble hydrochloride salt form to its less soluble free base form. The cloudiness is the precipitation of the neutral N,N-Dimethyl-beta-alaninamide.
Solution:
-
Re-acidify: If your protocol allows, carefully add a dilute acid (e.g., 0.1M HCl) dropwise until the solution becomes clear again. This will re-protonate the amine and reform the soluble salt.
-
Determine pHmax: For future experiments, identify the pH of maximum solubility (pHmax), which is the point just before the free base begins to precipitate.[4] You can do this by titrating a saturated solution and observing the pH at which precipitation begins. Operate your experiment below this pH.
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common tasks.
Protocol 1: Preparation of a Standard Aqueous Stock Solution
This protocol is for creating a stable, clear aqueous solution for general use.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add approximately 80% of the final required volume of high-purity water (e.g., Milli-Q®).
-
Mixing: Stir the solution at room temperature using a magnetic stirrer until all solid material is completely dissolved. The solution should be clear and colorless.
-
pH Check (Optional): For pH-sensitive applications, measure the initial pH of the solution. A saturated solution of a similar hydrochloride salt was found to have a pH around 3.24.[4]
-
Final Volume: Adjust the solution to the final desired volume with water.
-
Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any microscopic particulates.
-
Storage: Store in a tightly sealed container at the recommended temperature.
Protocol 2: In Situ Neutralization for Organic Synthesis
This protocol describes the liberation of the free amine directly within an organic reaction vessel.
-
Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound and your chosen anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Stirring: Begin vigorous stirring to create a suspension.
-
Base Addition: Slowly add 1.0 to 1.1 equivalents of a suitable organic base (e.g., triethylamine) dropwise via syringe.
-
Observation: A precipitate of the base's hydrochloride salt (e.g., triethylammonium chloride) will often form.
-
Reaction: Allow the mixture to stir for 15-30 minutes to ensure complete neutralization before adding other reagents for your synthesis. The liberated free amine is now available in the organic solvent.
Section 4: Data and Visualizations
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃ClN₂O | [1] |
| Molecular Weight | 152.62 g/mol | [1][10] |
| CAS Number | 173336-89-5 | [1][2] |
| Parent Compound | N,N-Dimethyl-beta-alaninamide |[1] |
Table 2: Qualitative Solubility Profile
| Solvent | Solubility | Rationale |
|---|---|---|
| Water | High | Highly polar solvent, ideal for dissolving ionic salts.[3] |
| Methanol / Ethanol | Moderate to High | Polar protic solvents that can solvate ionic species. |
| Isopropanol | Moderate | Less polar than ethanol; often used for recrystallization.[8] |
| Dichloromethane (DCM) | Very Low | Non-polar aprotic solvent; poor at solvating salts. |
| Ethyl Acetate | Very Low | Moderately polar aprotic solvent; poor at solvating salts. |
| Hexanes / Toluene | Insoluble | Non-polar solvents. |
Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: pH-dependent equilibrium of the hydrochloride salt.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Rao, V. R., & Kumar, S. A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]
-
OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2006). solubility of inorganic salts in organic solvents!! Retrieved from [Link]
-
Solubility of Things. (n.d.). N,N-Dimethylpropanamide. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
Sources
- 1. This compound | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 173336-89-5 | AChemBlock [achemblock.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ovid.com [ovid.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. echemi.com [echemi.com]
optimization of coupling conditions for 3-amino-N,N-dimethylpropanamide hydrochloride
Focus: 3-amino-N,N-dimethylpropanamide hydrochloride
Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies and optimization protocols for coupling this compound with carboxylic acids. As a highly polar aliphatic amine provided as a hydrochloride salt, this substrate presents unique stoichiometric and workup challenges that require precise optimization.
Mechanistic Workflow
Workflow for amide coupling using an amine hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: Why is 3-amino-N,N-dimethylpropanamide supplied as a hydrochloride salt, and how does this alter my standard coupling protocol? A1: Short-chain aliphatic amines are often hygroscopic, susceptible to oxidation, and prone to forming carbamates by absorbing atmospheric CO₂. The hydrochloride salt provides a stable, weighable solid. However, the primary amine is protonated in this state and cannot act as a nucleophile. You must add an additional equivalent of a non-nucleophilic tertiary base (such as DIPEA or TEA) to neutralize the salt in situ and liberate the free amine for the coupling reaction[1].
Q2: What is the optimal base stoichiometry when using HATU or EDC? A2: Stoichiometry is the most common point of failure. If you are using a coupling reagent like HATU, the base serves two distinct mechanistic purposes:
-
Deprotonating the carboxylic acid to form the carboxylate ion, which then attacks HATU to form the active ester[2].
-
Free-basing the this compound salt[1]. Therefore, a minimum of 2.5 to 3.0 equivalents of DIPEA is required. Using only 1.0 to 1.5 equivalents will result in incomplete activation and stalled reactions.
Q3: How do I choose between EDC/HOBt and HATU for this specific amine? A3:
-
EDC/HOBt: Recommended for standard, unhindered carboxylic acids. EDC forms an O-acylisourea intermediate, and HOBt converts this into a more stable HOBt-ester, reducing side reactions like rearrangement to an inactive N-acylurea[1]. The water-soluble urea byproduct of EDC makes aqueous workup easier, which is crucial since your target bis-amide will be highly polar.
-
HATU/DIPEA: Recommended for sterically hindered or electron-deficient substrates[3]. It is highly efficient but can promote epimerization at the
-chiral center of the carboxylic acid[1]. If racemization is a concern, consider switching the base from DIPEA to 2,4,6-collidine.
Troubleshooting Guide
Issue: Incomplete Conversion / Unreacted Amine Remaining
-
Causality: Either the active ester hydrolyzed before the amine could attack, or the amine was never fully free-based.
-
Self-Validating Check: Spot the reaction mixture on wet pH paper. If the pH is < 8, the amine is still protonated.
-
Resolution: Add an additional 0.5 - 1.0 eq of DIPEA. Ensure you are using a slight excess (1.1 - 1.2 eq) of the amine salt[1].
Issue: Significant Yield Loss During Aqueous Workup
-
Causality: The product contains two amide linkages (the newly formed amide and the native N,N-dimethylamide group), making it highly polar. Standard extraction with ethyl acetate or DCM may leave the product partitioned in the aqueous layer due to extensive hydrogen bonding.
-
Resolution: Saturate the aqueous layer with NaCl (brine) before extraction. Switch the extraction solvent to 2-methyltetrahydrofuran (2-MeTHF) or a 9:1 DCM:Isopropanol mixture to improve the partition coefficient of the polar bis-amide.
Issue: Formation of Significant Impurities
-
Causality: Side reactions of the activated carboxylic acid, such as epimerization or N-acylurea formation.
-
Resolution: If using EDC, ensure HOBt is added to form the stable HOBt-ester[1]. Keep the activation temperature low (0 °C) before adding the amine[1].
Quantitative Optimization Data
The following table summarizes the optimization of coupling conditions for a model sterically hindered carboxylic acid with 3-amino-N,N-dimethylpropanamide HCl.
| Entry | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Conversion (%) | Epimerization (%) |
| 1 | EDC (1.2) / HOBt (1.2) | DIPEA (1.2) | DCM | 16 | 35% | < 1% |
| 2 | EDC (1.2) / HOBt (1.2) | DIPEA (3.0) | DCM | 16 | 88% | < 1% |
| 3 | HATU (1.1) | DIPEA (3.0) | DMF | 4 | > 95% | 4.5% |
| 4 | HATU (1.1) | Collidine (3.0) | DMF | 4 | 92% | < 1% |
Data Interpretation: Entry 1 fails due to insufficient base to neutralize the HCl salt and activate the acid. Entry 3 shows HATU's superior reactivity but highlights its tendency to cause epimerization[1]. Entry 4 demonstrates the use of a weaker, bulkier base (collidine) to suppress epimerization while maintaining high conversion.
Standard Operating Procedure (SOP): HATU-Mediated Coupling
This self-validating protocol ensures complete free-basing and minimizes side reactions.
Step 1: Pre-activation of the Carboxylic Acid
-
To a dry reaction vial, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve in anhydrous DMF to achieve a concentration of 0.1 M.
-
Add DIPEA (1.5 eq) dropwise at room temperature. Validation: The solution will typically turn yellow, indicating the deprotonation of the acid and the formation of the active O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium ester[2]. Stir for 10 minutes.
Step 2: In Situ Free-Basing of the Amine 4. In a separate vial, suspend this compound (1.2 eq) in a minimum volume of DMF. 5. Add DIPEA (1.5 eq) to this suspension. Validation: The cloudy suspension of the hydrochloride salt should become a clear solution as the salt is neutralized to the free amine[1].
Step 3: Coupling and Monitoring 6. Add the free amine solution (from Step 2) dropwise to the activated ester solution (from Step 1). 7. Stir at room temperature for 2–4 hours. 8. Monitor the reaction progress by taking a 5 µL aliquot, diluting in 1 mL of Acetonitrile/Water, and analyzing via LC-MS[1]. Look for the consumption of the activated ester mass and the appearance of the product mass.
Step 4: Specialized Workup for Polar Amides 9. Quench the reaction by adding water (10x reaction volume). 10. Extract 3 times with 2-MeTHF (to ensure recovery of the highly polar bis-amide product). 11. Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO₃, and brine. 12. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Title: Process optimization for acid-amine coupling: a catalytic approach | Source: Current Chemistry Letters | URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | Source: PMC | URL: [Link]
Sources
Technical Support Center: Stability & Handling of 3-Amino-N,N-dimethylpropanamide HCl
[1]
Product: 3-Amino-N,N-dimethylpropanamide Hydrochloride
CAS: 173336-89-5 (HCl salt) / 1857-18-7 (Free base)
Chemical Formula:
Introduction: The Stability Paradox
Welcome to the technical support hub for 3-amino-N,N-dimethylpropanamide HCl . As a researcher, you are likely utilizing this compound as a building block or a linker in aqueous environments.[1][3]
The Critical Insight: This molecule is a
This guide provides the mechanistic understanding and protocols required to maintain the integrity of your reagent.
Module 1: pH-Dependent Stability (The Core Directive)
The Mechanism
The stability of 3-amino-N,N-dimethylpropanamide is non-linear.[1][3] You must maintain the solution within a specific "Safe Zone" to prevent degradation.
-
Acidic Conditions (pH < 3): Hydrolysis
-
Mechanism: Acid-catalyzed nucleophilic attack of water on the carbonyl carbon.[3]
-
Products:
-Alanine (3-aminopropanoic acid) + Dimethylamine.[1][3] -
Kinetics: Moderate.[1][3] The protonation of the carbonyl oxygen activates the bond, but the adjacent ammonium group (protonated amine) exerts an inductive effect that slightly deactivates the carbonyl, offering some resistance compared to neutral amides.
-
-
Basic Conditions (pH > 8): Retro-Michael Elimination
-
Mechanism: Base-mediated deprotonation of the
-carbon (adjacent to the carbonyl) or the amine, leading to the elimination of ammonia. -
Result: Collapse of the structure to form a conjugated system.
-
Products:
-Dimethylacrylamide (Toxic Michael Acceptor) + Ammonia.[1][3] -
Kinetics: Fast at elevated temperatures or high pH.[1][3] This is the highest risk because
-dimethylacrylamide is a potent electrophile that can alkylate other nucleophiles in your mixture (e.g., cysteines in proteins).[1]
-
Visualizing the Pathway
Figure 1: Divergent degradation pathways based on solution pH.
Protocol: Buffer Selection Strategy
To maximize half-life (
| Application | Recommended Buffer | pH Range | Notes |
| Stock Solution | Water (unbuffered) | ~4.5 - 5.5 | The HCl salt naturally buffers water to this stable acidic range.[1][3] Do not adjust. |
| LC-MS Analysis | Ammonium Formate | 4.0 - 5.0 | Volatile; stabilizes the protonated amine.[1][3] |
| Reaction (Short) | Phosphate / MES | 6.0 - 7.0 | Acceptable for reactions < 24 hours.[1][3] |
| Reaction (Long) | Acetate | 4.5 - 5.5 | Optimal stability for multi-day incubations.[1][3] |
Module 2: Analytical Troubleshooting (HPLC/LC-MS)
User Issue: "I injected the sample onto my C18 column, but I see no peak or it elutes in the void volume."
Root Cause: 3-amino-N,N-dimethylpropanamide is a small, highly polar, cationic molecule.[1][3] Standard C18 columns cannot retain it because it does not interact with the hydrophobic stationary phase, especially when protonated.
Method A: HILIC (Recommended)
Hydrophilic Interaction Liquid Chromatography is the gold standard for this compound.[3]
-
Column: Amide or Bare Silica (e.g., TSKgel Amide-80, BEH Amide).[1][3]
-
Gradient: Start at 90% B (high organic)
50% B. -
Why it works: The water layer on the silica surface retains the polar salt.
Method B: Ion-Pairing (Alternative)
If you must use C18, you need an ion-pairing agent to create a "pseudo-neutral" complex.[1][3]
-
Additive: Hexanesulfonic acid (5 mM) or Heptafluorobutyric acid (HFBA) (0.1%).[1][3]
-
Warning: Ion-pairing agents can permanently alter columns and suppress MS ionization.[1][3]
Troubleshooting Decision Tree
Figure 2: Analytical troubleshooting workflow.
Module 3: Storage & Handling FAQs
Q: The powder clumped together. Is it still good? A: The hydrochloride salt is hygroscopic .[3] It absorbs atmospheric moisture, which can initiate hydrolysis over time.[1][3]
-
Action: If it is a solid block, verify purity via HPLC. If >95%, dissolve the entire amount in water to create a stock solution, aliquot, and freeze.[1]
-
Prevention: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
Q: Can I autoclave solutions of this compound? A: No. The high temperature (121°C) combined with water will accelerate hydrolysis significantly, even at neutral pH. Use 0.22 µm sterile filtration instead.
Q: I see a new peak at [M+H]+ = 100.1 in my LC-MS. What is it?
A: This corresponds to
References
-
General Amide Hydrolysis: Brown, R. S., et al. "Amide Hydrolysis in Aqueous Solution."[1][3] Accounts of Chemical Research, vol. 51, no.[1] 10, 2018. [1]
-
Retro-Michael Addition in
-Amino Compounds: Clayden, J., et al. Organic Chemistry. 2nd ed., Oxford University Press, 2012.[1] (Chapter 23: Conjugate Addition and Elimination). -
Stability of
-Amino Amides: Wang, X., et al. "Stability of Medium-Bridged Twisted Amides in Aqueous Solutions."[1][3] Journal of Organic Chemistry, vol. 75, no. 3, 2010. -
HILIC Separation of Polar Amines: McCalley, D. V.[1][3] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography." Journal of Chromatography A, vol. 1217, no. 20, 2010.
Sources
- 1. PubChemLite - 3-amino-n,n-dimethyl-3-phenylpropanamide (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 3-amino-N,N-dimethylpropanamide hydrochloride in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-amino-N,N-dimethylpropanamide hydrochloride in peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights to ensure the success of your experiments.
I. Troubleshooting Guide: Addressing Common Challenges
This section addresses specific issues that may arise during the incorporation of this compound into a peptide sequence. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My analytical data (e.g., HPLC, mass spectrometry) indicates a low yield of the desired peptide, with significant amounts of truncated sequences lacking the 3-amino-N,N-dimethylpropanamide moiety. What are the potential causes and how can I improve the coupling efficiency?
Answer: Low coupling efficiency is a frequent challenge in solid-phase peptide synthesis (SPPS), and several factors related to the unique structure of this compound can contribute to this issue.
Underlying Causes & Solutions:
-
Steric Hindrance: The N,N-dimethylamide group can present steric bulk, hindering the approach of the activated carboxyl group of the incoming amino acid.
-
Suboptimal Activation: The choice of coupling reagent and activation method is critical. Standard carbodiimide-based methods may not be sufficiently reactive.
-
Peptide Aggregation: As the peptide chain elongates, it can adopt secondary structures and aggregate on the solid support, limiting reagent accessibility.
Recommended Troubleshooting Protocol:
-
Optimize Coupling Reagents: Switch to a more potent uronium/aminium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1] These reagents form highly reactive activated esters, which can overcome steric hindrance.
-
Extend Coupling Time and/or Double Couple: Increase the reaction time for the coupling step to allow for complete reaction. If incomplete coupling persists, perform a "double coupling" by draining the reaction vessel after the initial coupling period and adding a fresh solution of the activated amino acid and coupling reagents.[2]
-
Incorporate Chaotropic Agents: To disrupt secondary structures and prevent aggregation, consider adding chaotropic salts like LiCl or KSCN to the coupling mixture.
-
Solvent Selection: Ensure optimal swelling of the resin and solvation of the growing peptide chain. N-Methyl-2-pyrrolidone (NMP) is often superior to N,N-Dimethylformamide (DMF) in solvating complex peptide sequences.[3] In cases of severe aggregation, a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives can be effective.
Issue 2: Unexpected Side Reactions and Impurity Formation
Question: My mass spectrometry results show peaks corresponding to unexpected modifications or byproducts after incorporating 3-amino-N,N-dimethylpropanamide. What are the likely side reactions and how can I mitigate them?
Answer: Side reactions are a common source of impurities in peptide synthesis.[4] The structure of this compound does not contain highly reactive side chains, but issues can arise from the synthesis process itself.
Common Side Reactions and Mitigation Strategies:
-
N-terminal Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the deprotected N-terminal amine of the peptide chain, leading to an irreversible capping.
-
Solution: Pre-activate the incoming amino acid with the coupling reagent for a short period (1-5 minutes) before adding it to the resin-bound peptide. This allows the formation of the active ester and consumes the free coupling reagent, preventing it from reacting with the N-terminus of the peptide.[1]
-
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can cyclize to form a stable five-membered ring (aspartimide), particularly under basic conditions used for Fmoc deprotection. This can lead to a mixture of byproducts.[5]
-
Deletion Sequences: Incomplete removal of the Fmoc protecting group can lead to the next amino acid not being coupled, resulting in a deletion of that residue in the final peptide.
-
Solution: Extend the Fmoc deprotection time. A standard protocol involves two treatments with 20% piperidine in DMF. Consider increasing the duration of the second treatment.[1]
-
Workflow for Identifying and Minimizing Side Reactions:
Sources
Technical Support Center: The Impact of pH on the Reactivity of 3-amino-N,N-dimethylpropanamide hydrochloride
Welcome to the technical support center for 3-amino-N,N-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the critical role of pH in the reactivity of this versatile compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a solid foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary functional groups?
This compound is a chemical compound with the molecular formula C5H13ClN2O.[1] It possesses two key functional groups that dictate its reactivity: a primary amine (-NH2) and a tertiary amide (-C(=O)N(CH3)2). The hydrochloride salt form means the primary amine is protonated (-NH3+Cl-), which significantly influences its solubility and reactivity in aqueous solutions.
Q2: How does pH fundamentally affect the reactivity of this molecule?
The pH of the reaction medium directly governs the protonation state of the primary amino group. In acidic conditions (low pH), the amine group is predominantly in its protonated, ammonium form (-NH3+). This form is a poor nucleophile and will not readily participate in reactions requiring a lone pair of electrons, such as acylation or alkylation. As the pH increases and becomes more basic, the amine group deprotonates to its neutral form (-NH2), which is a much stronger nucleophile and can actively participate in chemical reactions.
Q3: What is the significance of the amide group's reactivity in relation to pH?
Amide bonds are generally stable, especially when compared to esters.[2] However, they can undergo hydrolysis to yield a carboxylic acid and an amine under both acidic and basic conditions.[2][3] The rate of this hydrolysis is highly dependent on pH.[4][5] In strongly acidic or basic solutions, the hydrolysis rate increases significantly. This is a critical consideration for the stability and storage of this compound.
Q4: Is there an optimal pH range for reactions involving the primary amine?
The optimal pH for reactions involving the primary amine, such as in amide coupling reactions, is a balance. The amine needs to be sufficiently deprotonated to be nucleophilic, but the reaction conditions must also be compatible with other reagents. For many coupling reactions, a pH range of 7 to 9 is often a good starting point. This range ensures a significant concentration of the free amine without promoting excessive hydrolysis of the amide bond or other side reactions.
Q5: How does the hydrochloride salt form impact its use in experiments?
The hydrochloride salt enhances the compound's stability and solubility in aqueous and protic solvents. However, it's crucial to remember that when dissolved, it will create a mildly acidic solution. Therefore, for reactions requiring the free amine, a base must be added to neutralize the hydrochloride and deprotonate the primary amine.
Troubleshooting Guide
Problem 1: Low to no yield in an acylation/amide coupling reaction.
Q: I am trying to couple a carboxylic acid to the primary amine of this compound using a carbodiimide activator (like EDAC), but I'm getting very poor yields. What could be the issue?
A: This is a classic pH-related problem in amide coupling reactions.
-
Likely Cause: The primary amine is likely still in its protonated (-NH3+) form and is therefore not nucleophilic enough to attack the activated carboxylic acid. This happens if you have not added a suitable base to your reaction mixture.
-
Detailed Explanation: Carbodiimide-mediated couplings require a deprotonated amine to act as a nucleophile.[6][7] The hydrochloride salt of your starting material means you have an equivalent of HCl in your reaction. Without a base to neutralize this acid and subsequently deprotonate the ammonium group, the reaction will not proceed efficiently.
-
Step-by-Step Solution:
-
Choose an appropriate base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.
-
Determine the stoichiometry: Use at least two equivalents of the base. One equivalent is needed to neutralize the hydrochloride, and a second equivalent is to ensure the primary amine remains in its free, nucleophilic state.
-
Order of addition: Dissolve your carboxylic acid and this compound in a suitable aprotic solvent (e.g., DMF or DCM). Add the base and stir for a few minutes before adding your coupling agent (e.g., EDAC) and any additives (e.g., HOBt).
-
Monitor the reaction: Follow the progress of the reaction by a suitable technique like TLC or LC-MS to determine the optimal reaction time.
-
Problem 2: Product degradation or unexpected side products during workup or storage.
Q: I've successfully synthesized my desired product, but I'm observing its degradation over time, or I'm isolating an unexpected carboxylic acid by-product. What is happening?
A: This strongly suggests that the amide bond of your 3-amino-N,N-dimethylpropanamide moiety is undergoing hydrolysis.
-
Likely Cause: Your product is being exposed to strongly acidic or basic conditions during the reaction workup or during storage.
-
Detailed Explanation: Amide hydrolysis is catalyzed by both acid and base.[2][4] If your aqueous workup involves washing with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) and there is prolonged contact time, you can cleave the amide bond. Similarly, storing the compound in a solution that is not pH-neutral can lead to slow degradation over time.
-
Step-by-Step Solution:
-
Modify your workup:
-
Instead of strong acids and bases, use milder aqueous solutions for washing. For example, use a saturated sodium bicarbonate solution to neutralize any remaining acid, and a dilute brine solution for subsequent washes.
-
Minimize the contact time between your organic product layer and any aqueous acidic or basic layers.
-
-
Optimize storage conditions:
-
If storing in solution, use a buffered system at a neutral pH (around 7.0-7.5).
-
For long-term storage, it is best to store the compound as a dry, solid material in a desiccator at a low temperature.
-
-
Analytical Verification: Use LC-MS to identify the by-product. The presence of a peak corresponding to the mass of 3-amino-N,N-dimethylpropanoic acid would confirm amide hydrolysis.
-
Problem 3: Inconsistent reaction rates or reproducibility issues.
Q: My reaction seems to work well sometimes but is very slow or fails on other attempts, even though I'm following the same procedure. What could be causing this inconsistency?
A: Uncontrolled pH is a frequent culprit for irreproducible results.
-
Likely Cause: The pH of your reaction is not being consistently controlled or monitored. Small variations in the purity of reagents or solvents can lead to significant pH shifts.
-
Detailed Explanation: The rate of many organic reactions is highly sensitive to pH. For reactions involving the primary amine, even a small drop in pH can significantly reduce the concentration of the reactive, deprotonated form. Conversely, a pH that is too high might accelerate undesirable side reactions.
-
Step-by-Step Solution:
-
Use buffered solutions: Whenever possible, especially in aqueous or semi-aqueous reaction systems, use a suitable buffer to maintain a constant pH.
-
Check the pH of your starting materials: If you are using solutions of reagents, check their pH before addition. Reagents can degrade over time, which can alter their pH.
-
Purify your solvents: Water or acidic impurities in your solvents can affect the pH. Ensure you are using dry, high-purity solvents.
-
Monitor the reaction pH: For larger-scale reactions, it may be beneficial to carefully monitor the pH of the reaction mixture and make small adjustments as needed with a dilute acid or base.
-
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDAC
This protocol outlines a standard procedure for coupling a carboxylic acid to the primary amine of this compound.
Materials:
-
Carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM or DMF.
-
Add DIPEA (2.2 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Add EDAC (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: Controlled Acidic Hydrolysis of the Amide Bond
This protocol provides a method for the intentional hydrolysis of the amide bond in a controlled manner.
Materials:
-
A compound containing the 3-amino-N,N-dimethylpropanamide moiety
-
6M Hydrochloric Acid (HCl)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the starting material in 6M HCl in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110°C).
-
Maintain the reflux for the desired amount of time (this may range from a few hours to overnight, depending on the substrate). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Remove the excess HCl under reduced pressure.
-
The resulting product will be the hydrochloride salt of the corresponding carboxylic acid and dimethylamine. Further purification may be necessary.
Visualizing pH-Dependent Reactivity
Below are diagrams illustrating the key concepts discussed in this guide.
Diagram 1: Protonation Equilibrium of the Primary Amine
Caption: The effect of pH on the protonation state of the primary amine.
Diagram 2: Amide Hydrolysis Pathways
Caption: Simplified pathways for acid and base-catalyzed amide hydrolysis.
References
-
Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry Key... Retrieved from [Link]
-
East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
-
Zhang, S., et al. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
ChemBK. (2024, April 9). N,N-dimethyl-β-alanine hydrochloride (1:1). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
ACS Publications. (2013, August 21). pH Optimization of Amidation via Carbodiimides. Retrieved from [Link]
-
ResearchGate. (2025, August 5). pH Optimization of Amidation via Carbodiimides | Request PDF. Retrieved from [Link]
-
CIB (CSIC). (n.d.). Hydrolysis method Samples are dried in pyrolyzed borosilicate hydrolysis tubes in a vacuum centrifugal concentrator and subjecte. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, September 3). 20.7: Amide Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
3-amino-N,N-dimethylpropanamide hydrochloride vs. other diamine linkers
An In-Depth Technical Comparison: 3-amino-N,N-dimethylpropanamide hydrochloride vs. Traditional Diamine Linkers
As drug discovery shifts towards increasingly complex modalities—such as PROTACs, molecular glues, and heavily functionalized small molecules—the strategic selection of linker and capping moieties has become a critical determinant of pharmacokinetic success.
In this guide, we will objectively compare This compound (3-ADMP) against traditional aliphatic diamine linkers, specifically N,N-dimethyl-1,3-propanediamine (DMAPA) . While both molecules provide a 3-carbon spacer terminating in a dimethylated nitrogen, their fundamental electronic properties dictate vastly different outcomes in solubility, membrane permeability, and off-target toxicity [1][2].
Structural Taxonomy and Mechanistic Causality
To understand the utility of these reagents, we must first clarify their structural taxonomy.
-
DMAPA (Traditional Diamine): Contains a reactive primary amine and a highly basic tertiary amine. It is frequently used to append a basic, solvent-exposed vector to a drug candidate to improve aqueous solubility. However, the tertiary amine is protonated at physiological pH (7.4), creating a permanent cation that can drastically reduce passive membrane permeability and trigger off-target liabilities [3].
-
3-ADMP (Amino-Amide Pendant): Contains a reactive primary amine, but the terminal nitrogen is incorporated into an N,N-dimethylamide . Because the lone pair of the amide nitrogen is delocalized into the carbonyl group, it is entirely non-basic.
The Causality of Linker Selection: Replacing a basic diamine (like DMAPA) with an amino-amide (like 3-ADMP) is a classic Structure-Activity Relationship (SAR) strategy. By neutralizing the terminal basicity, researchers can completely abrogate binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity—while still maintaining a polar, hydrogen-bond-accepting vector that interacts favorably with the solvent [4].
Caption: Pharmacological impact pathway illustrating how terminal basicity dictates ADME and toxicity.
Quantitative Physicochemical Comparison
The table below summarizes the critical physicochemical differences between 3-ADMP and DMAPA. The primary differentiator is the pKa of the terminal group, which drives the downstream pharmacological behavior.
| Property | 3-amino-N,N-dimethylpropanamide (3-ADMP) | N,N-dimethyl-1,3-propanediamine (DMAPA) |
| CAS Number | 173336-89-5 (HCl salt) | 109-55-7 (Free base) |
| Molecular Weight | 152.62 g/mol (HCl salt) | 102.18 g/mol |
| Reactive Sites | 1 (Primary Amine) | 2 (Primary & Tertiary Amine) |
| Terminal Motif | N,N-dimethylamide (Neutral) | N,N-dimethylamine (Basic) |
| Terminal pKa | < 0 (Non-basic) | ~10.8 (Highly Basic) |
| Charge at pH 7.4 | Neutral (0) | Cationic (+1) |
| Primary Application | Neutral polar pendant capping | Basic polar pendant capping |
Experimental Workflows & Methodologies
To objectively evaluate the performance of these two linkers, they must be subjected to parallel conjugation and subsequent ADME profiling. The following self-validating protocols outline the standard operating procedures for this comparison.
Protocol A: Parallel Amide Coupling for Pendant Attachment
This protocol details the attachment of 3-ADMP and DMAPA to a target carboxylic acid (e.g., a PROTAC anchor or small molecule scaffold).
-
Preparation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).
-
Activation: Add HBTU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to form the active ester.
-
Conjugation:
-
Reaction A: Add 3-ADMP hydrochloride (1.2 eq, 0.6 mmol). Note: An extra 1.0 eq of DIPEA is required to liberate the free base from the HCl salt.
-
Reaction B: Add DMAPA (1.2 eq, 0.6 mmol).
-
-
Incubation: Stir both reactions at room temperature for 2 hours.
-
Self-Validation (LC-MS): Aliquot 10 µL of the reaction mixture, dilute with 990 µL of Acetonitrile/Water (1:1), and inject into the LC-MS. Confirm the disappearance of the carboxylic acid mass and the appearance of the target conjugate mass.
-
Workup: Partition the mixture between Ethyl Acetate and saturated aqueous NaHCO₃. Crucial difference: The DMAPA conjugate will likely partition into the aqueous layer if the pH is not highly basic (>11), whereas the 3-ADMP conjugate will readily extract into the organic layer at neutral pH.
Caption: Workflow for the parallel synthesis of neutral vs. cationic pendant conjugates.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
To prove the causality of the pKa difference, the synthesized conjugates must be tested for passive permeability.
-
Plate Preparation: Prepare a 96-well donor plate with 300 µL of the conjugate solutions (10 µM in PBS, pH 7.4).
-
Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.
-
Assembly: Fill the acceptor wells with 300 µL of fresh PBS (pH 7.4). Carefully place the acceptor plate onto the donor plate.
-
Incubation: Incubate the assembly at room temperature for 5 hours in a humidity chamber to prevent evaporation.
-
Self-Validating Integrity Check: Include Lucifer Yellow (LY) in the donor wells. Post-incubation, measure the fluorescence of the acceptor wells. If LY is detected, the artificial membrane was compromised, and the well data must be discarded.
-
Quantification: Analyze the donor and acceptor wells via LC-MS/MS. Calculate the effective permeability (
).-
Expected Outcome: The 3-ADMP conjugate will exhibit a significantly higher
due to its neutral state at pH 7.4, whereas the protonated DMAPA conjugate will struggle to cross the lipophilic artificial membrane.
-
Conclusion
While traditional diamines like DMAPA are cost-effective and readily available, their inherent basicity introduces significant hurdles in late-stage drug development, particularly regarding membrane permeability and hERG-mediated cardiotoxicity. This compound serves as a highly specialized, elegant alternative. By replacing the basic tertiary amine with a neutral tertiary amide, researchers can maintain the desired polar, solvent-exposed trajectory of the linker while systematically designing out off-target liabilities.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22364453, this compound". PubChem. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8454, N,N-Dimethyl-1,3-propanediamine". PubChem. URL: [Link]
-
Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). "Phenotypic and target-based screening for novel therapeutics for hemoglobinopathies (SAR of dimethylamide and linker moieties)". HUSCAP. URL: [Link]
performance of 3-amino-N,N-dimethylpropanamide hydrochloride vs. EDC/NHS coupling
Clarification of Scope: Substrate vs. Coupling System
A frequent point of confusion in bioconjugation and medicinal chemistry literature is the structural conflation of amine building blocks with carbodiimide coupling agents. 3-amino-N,N-dimethylpropanamide hydrochloride (3-ADMPA) is a primary amine substrate—a structural building block frequently utilized in the synthesis of PROTAC linkers and kinase inhibitors 1[1]. Conversely, EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) is a zero-length crosslinking reagent system used to facilitate the formation of amide bonds 2[2].
Because one is a reactant and the other is a catalyst/activator, a direct "performance comparison" between the two is scientifically invalid. Therefore, this guide is structured to evaluate the performance of EDC/NHS coupling versus alternative coupling systems (e.g., HATU/DIPEA) when conjugating the 3-ADMPA substrate to carboxylic acids in advanced organic synthesis.
Mechanistic Causality: Activating the Carboxyl for 3-ADMPA
When coupling 3-ADMPA to a target carboxylic acid (such as a PROTAC PEG-linker), the primary amine of 3-ADMPA acts as the nucleophile. However, because 3-ADMPA is supplied as a hydrochloride salt , it is inherently protonated and non-nucleophilic. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), must be introduced to liberate the free amine before coupling can occur.
The choice of coupling agent dictates the reaction pathway:
-
EDC/NHS Pathway: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Because O-acylisourea is prone to hydrolysis and rearrangement into an inactive N-acylurea, NHS is added to displace the EDC byproduct (a water-soluble urea) and form a semi-stable NHS ester 3[3]. The free amine of 3-ADMPA then attacks the NHS ester to form the final amide bond.
-
HATU/DIPEA Pathway: HATU, a uronium-based coupling agent, reacts with the deprotonated carboxylic acid to form a highly reactive OAt (7-azabenzotriazole) active ester. This intermediate is significantly more electrophilic than an NHS ester, leading to near-instantaneous nucleophilic attack by 3-ADMPA 4[4].
Mechanistic pathway of EDC/NHS activation and subsequent aminolysis by 3-ADMPA.
Quantitative Data Presentation
When synthesizing complex molecules like PROTACs5[5], the choice between EDC/NHS and HATU heavily impacts yield and purification difficulty. The table below summarizes the performance metrics of coupling 3-ADMPA using different activation strategies:
| Coupling System | Typical Yield (%) | Reaction Time | Byproduct Solubility | Epimerization Risk | Ideal Application for 3-ADMPA Conjugation |
| EDC / NHS | 70 - 85% | 2 - 12 hours | Water-soluble (Urea) | Low | Aqueous bioconjugation, simple amides, late-stage functionalization |
| HATU / DIPEA | 90 - 98% | 15 - 60 mins | Organic-soluble | Moderate | Sterically hindered acids, complex PROTAC linker assembly |
| DIC / Oxyma | 85 - 95% | 1 - 4 hours | Organic-soluble | Very Low | Solid-phase synthesis, scale-up manufacturing |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps to confirm intermediate formation before proceeding.
Protocol A: EDC/NHS Coupling of 3-ADMPA (Focus on Purification Ease)
Use this method when avoiding organic-soluble byproducts is critical.
-
Carboxyl Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Add 1.2 eq of EDC·HCl and 1.5 eq of NHS.
-
Causality: An excess of NHS is used to outcompete the intramolecular rearrangement of the O-acylisourea into the dead-end N-acylurea byproduct.
-
-
Validation Check (LC-MS): Stir for 30 minutes at room temperature. Sample 5 µL into methanol and run LC-MS. You must observe the mass of the NHS-ester intermediate. If the free acid mass dominates, EDC hydrolysis has occurred; add an additional 0.5 eq of EDC.
-
Amine Preparation: In a separate vial, dissolve 1.1 eq of 3-ADMPA hydrochloride in DCM. Add 2.0 eq of DIPEA to neutralize the HCl salt and liberate the nucleophilic primary amine.
-
Conjugation: Add the neutralized 3-ADMPA solution dropwise to the activated NHS-ester. Stir for 2-12 hours.
-
Workup: Wash the organic layer with 1M HCl (removes unreacted 3-ADMPA and DIPEA), followed by saturated NaHCO₃ (removes unreacted acid and water-soluble EDC-urea byproducts).
Protocol B: HATU/DIPEA Coupling of 3-ADMPA (Focus on Speed and Yield)
Use this method for sterically hindered substrates where EDC/NHS yields are poor.
-
Pre-Activation: Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of HATU in anhydrous DMF under nitrogen. Add 3.0 eq of DIPEA.
-
Validation Check (Visual): Upon addition of DIPEA, the solution should immediately transition to a distinct yellow hue.
-
Causality: This color shift confirms the deprotonation of the acid and the successful formation of the highly reactive uronium species. Absence of yellow indicates degraded HATU or wet solvent.
-
-
Conjugation: After 5 minutes of pre-activation, add 1.2 eq of 3-ADMPA hydrochloride directly to the mixture. The excess DIPEA already present will neutralize the HCl salt in situ.
-
Completion: Stir for 15-60 minutes. Monitor by TLC until the active ester is consumed.
Comparative workflow of amide bond formation using EDC/NHS versus HATU activation.
References
- US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUbkq1G4Mpjz1DlNlD_NNiCJB6mWPt4otQ0XyBl0PcMjilOnmyZQh-NXeejue0joYQgnV3Uz8kSGlGAc1KoDgOyvuXCQVGeiRCpYzTV0KtBOX1WvTKswAoO4ufNGhvvU68jiZjZ65gtEl67w==]
- A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUuglbzrIKN0-ZhjSkXss8vdytJR3rlbuo-TlzqZARXBLWILPIoo_kxwfWAvkPcpwC4e0WTCaxN72MVKXjalXh6m1DmSV3icMwpbYc6Qjk6tUdxNFhW_uWdTv05cn271QyGsJkSvs1hUwmRHB89lWE4QbDCEbD2VC7XAZJBDQnEozthNFSKP_GpX_GRAIPaGOckh_faOgFq3XC2q8AII-8F406jDR3F7vb_HWTWhB9M958hJ25sbTb]
- An In-depth Technical Guide to the PROTAC Linker: Tos-PEG5-C2-Boc. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJB_iocuy2OB34OcDqS5KkpUAhmCZiXdX-7dfLwDLKBYIMiC5JS8504lxlll7cHSaxD7lPCRdA_KRfQYrQdmlGz-fI2BS6hez-6mF5FNVm0Ds5NZyZ9zmhZtF1YBHcI5yOnUi3gfXqunbuAnl8oit9-OsNfdWs0EqnBHRz3fk9BQWF66nDDwfwPwrbi6SWso527jNqMwMAbTiZM0OR]
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6kekqxyf0NHtzxuiJqmpxzjZmfagEezFjVoijpFZ96c8EcHVX3ptiu6ZOBneoJrYa25O18SqAjPkjLCC9jUTFBoFtih0ZRVT3AHN-gI324I8iES0ABBYqZ-NCOmBJveVwxCyw1BlUD8s3AZdl5Q1liTp8UmOw8uh3iJ5Be7_HzKKx-RwKbDyBLd0ts8_LBde3ThSXIY_9dG1SMPpuIyJC]
- Reaction mechanism of the EDC-catalyzed amidation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZvSndD1SsG0KrfcBjfNVo1daikE8CH1fLAdsdQ6kZaAVwgi9bW400Ao6BsFrMOdtnPQcjjqoi5YFK5-5aPGHttarjmOLwdigYyauSKx7P3ZQVdbVBEa558s6D8uBQHlE7SWe8qmdYdhtfzkA6W4_EGIjSqnHxoD9HCYw4LzVwLOBuUZ2GbChyu08KmRvjWzslrlDQSYzTfZMfAwE5PkY=]
Sources
- 1. US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases - Google Patents [patents.google.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Precision Analytics: Assessing the Purity of 3-Amino-N,N-Dimethylpropanamide Hydrochloride and Its Conjugates
Executive Summary: The "Invisible" Linker Challenge
3-Amino-N,N-dimethylpropanamide hydrochloride (often abbreviated as N,N-dimethyl-β-alaninamide HCl) serves as a critical cationic modifier and hydrophilic linker in Antibody-Drug Conjugates (ADCs), polymer therapeutics, and brain-targeted prodrugs (e.g., PDDP).
However, assessing its purity presents a specific "triad of difficulty" for standard quality control (QC) labs:
-
Lack of Chromophore: The aliphatic structure lacks aromatic rings, rendering standard UV detection (254 nm) useless.
-
High Polarity: The amino and amide groups (LogP < 0) cause it to elute in the void volume of standard C18 Reverse-Phase HPLC.
-
Salt Stoichiometry: As a hydrochloride salt, distinguishing between the free base, the salt, and inorganic chloride contaminants is critical for stoichiometric precision in conjugation reactions.
This guide objectively compares three analytical methodologies to solve these challenges, moving beyond "good enough" to "absolute certainty."
Part 1: Comparative Analysis of Analytical Methodologies
We evaluated three primary approaches for purity assessment. The choice depends on whether your goal is Trace Impurity Profiling or Absolute Assay Quantification .
Method A: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)
Best for: Trace organic impurities and hydrolytic degradation products.
Standard Reverse-Phase (RP) chromatography fails here because the molecule is too polar. HILIC provides the necessary retention, while CAD (Charged Aerosol Detection) offers near-universal detection independent of UV absorbance.
-
Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.[1]
-
Pros: High sensitivity for non-chromophoric impurities; excellent peak shape for polar amines.
-
Cons: Requires long equilibration times; CAD response is non-linear (requires polynomial calibration).
Method B: Quantitative NMR (qNMR) using Internal Standard
Best for: Absolute purity (Assay) and salt stoichiometry.
qNMR is the "Gold Standard" for primary reference materials. It measures the molar ratio of the analyte protons against a certified internal standard (e.g., Maleic Acid or TMSP).
-
Mechanism: Direct counting of nuclei (
). -
Pros: No reference standard of the analyte required; determines salt ratio (HCl vs. Free Base) and residual solvents simultaneously.
-
Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires high-field instrument (400 MHz+).
Method C: Pre-Column Derivatization (Fmoc-Cl) with RP-HPLC-UV
Best for: Labs limited to standard UV equipment.
If CAD or MS is unavailable, the primary amine must be "tagged" with a chromophore (Fluorenylmethyloxycarbonyl chloride - Fmoc-Cl) to enable UV detection at 265 nm.
-
Mechanism: Covalent attachment of a hydrophobic UV-absorbing group to the primary amine, enabling C18 retention.
-
Pros: Uses standard HPLC-UV equipment; high sensitivity.
-
Cons: Indirect measurement (excess reagent peaks interfere); does not detect non-amine impurities (e.g., dimethylamine degradation products).
Data Summary: Method Performance Matrix
| Feature | HILIC-CAD (Method A) | qNMR (Method B) | Derivatization-UV (Method C) |
| Specificity | High (Separates isomers) | Very High (Structural ID) | Medium (Reagent interference) |
| LOD (Limit of Detection) | ~0.01% (w/w) | ~0.1% (w/w) | ~0.05% (w/w) |
| Linearity ( | >0.99 (Polynomial fit) | >0.999 (Linear) | >0.99 (Linear) |
| Salt Quantification | No (Requires separate IC) | Yes (Indirectly via stoichiometry) | No |
| Throughput | Medium (20 min run) | High (5 min acquisition) | Low (Prep intensive) |
Part 2: Experimental Protocols
Protocol 1: HILIC-CAD for Impurity Profiling
This protocol separates the parent amine from its hydrolysis product (3-amino-propanoic acid) and dimethylamine.
Reagents:
-
Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Instrument Settings:
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temp: 35°C.
-
Detector: Charged Aerosol Detector (CAD). Note: If using ELSD, set drift tube temp to 50°C.
-
Gradient:
-
0-2 min: 90% B (Isocratic hold)
-
2-12 min: 90% B → 60% B (Linear ramp)
-
12-15 min: 60% B (Wash)
-
15-20 min: 90% B (Re-equilibration)
-
System Suitability:
-
Tailing Factor: Must be < 1.5 for the main peak.
-
Resolution: > 2.0 between the main peak and the hydrolysis product (if present).
Protocol 2: qNMR for Absolute Assay & Salt Ratio
This method validates the "HCl" stoichiometry, ensuring you aren't adding excess free acid to your conjugation reaction.
Sample Preparation:
-
Accurately weigh ~10 mg of 3-amino-N,N-dimethylpropanamide HCl into a vial.
-
Accurately weigh ~5 mg of Maleic Acid (TraceCERT® or equivalent purity >99.9%) as the Internal Standard (IS).
-
Dissolve both in 0.6 mL of D₂O (Deuterium Oxide).
Acquisition Parameters:
-
Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the longest relaxing proton).
-
Scans (NS): 16 or 32.
-
Temperature: 298 K.
Calculation:
- : Integrated Area[3]
- : Number of protons (e.g., 2 for Maleic Acid alkene, 6 for Dimethyl group)
-
: Molecular Weight[4][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Weight of sample
- : Purity of Standard
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision framework for analyzing this specific conjugate precursor, highlighting the critical check for "Free Amine" content which drives conjugation efficiency.
Figure 1: Analytical Decision Matrix for 3-Amino-N,N-dimethylpropanamide HCl. This workflow separates absolute quantification (qNMR) from impurity profiling (HILIC).
Part 4: Critical Analysis of Conjugate Stability
When this molecule is used as a linker (e.g., in PDDP or polymer conjugates), the amide bond is the weak point. It is susceptible to hydrolysis, releasing dimethylamine and the amino-acid backbone.
To assess the Conjugate Purity (i.e., stability of the linker):
-
Free Linker Quantification: Use the HILIC-CAD method described above on the conjugate solution without hydrolysis. Any peak at the retention time of the free amine indicates premature linker failure.
-
Total Linker Content: Perform acid hydrolysis (6N HCl, 110°C, 24h) to liberate the amine, then quantify via qNMR or HILIC to determine the drug-to-linker ratio (DLR).
Troubleshooting Guide
-
Problem: Peak splitting in HILIC.
-
Cause: Sample solvent mismatch. The sample is likely dissolved in 100% water.
-
Fix: Dilute sample 50:50 with Acetonitrile before injection to match the initial gradient conditions.
-
-
Problem: High Chloride background in qNMR.
-
Cause: Hygroscopic nature of the salt.
-
Fix: Dry the salt in a vacuum desiccator over
for 24 hours before weighing.
-
References
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[6] Journal of Chromatography A, 499, 177-196. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Zhang, X., et al. (2014). Brain-specific delivery of dopamine mediated by N,N-dimethyl amino group for the treatment of Parkinson's disease.[7] Molecular Pharmaceutics, 11(10), 3457–3467. Link
-
Tölke, J., et al. (2018). Determination of the counter ion stoichiometry of pharmaceutical salts by qNMR. Journal of Pharmaceutical and Biomedical Analysis, 150, 47-53. Link
-
Hutchings, T. (2022). Charged Aerosol Detection: A Universal Detector for Liquid Chromatography. Chromatography Today. Link
Sources
- 1. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diduco.com [diduco.com]
- 7. Brain-specific delivery of dopamine mediated by n,n-dimethyl amino group for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative reagents to 3-amino-N,N-dimethylpropanamide hydrochloride for specific applications
Strategic Replacements for 3-Amino-N,N-dimethylpropanamide Hydrochloride in Medicinal Chemistry and Bioconjugation
As a Senior Application Scientist, I frequently encounter drug discovery and bioconjugation workflows that rely on this compound (3-ADMPA) [1] as a terminal building block. While 3-ADMPA is highly effective for introducing a polar, hydrogen-bond-accepting dimethylamide motif into a scaffold, it carries inherent structural and pharmacokinetic liabilities.
This guide objectively compares 3-ADMPA with three field-proven alternative reagents. By analyzing the causality behind these replacements, we provide a strategic framework for optimizing metabolic stability, tuning basicity, and rigidifying molecular conformations.
The Causality Behind Replacement: Why Move Away from 3-ADMPA?
Before selecting an alternative, it is critical to diagnose the specific failure mode of 3-ADMPA in your current workflow:
-
Metabolic Liability: The terminal N,N-dimethylamide group is a classic hotspot for oxidative N-demethylation by hepatic CYP450 enzymes, often leading to unacceptably high in vivo clearance rates.
-
Conformational Entropy: The linear three-carbon propyl chain is highly flexible. Upon binding to a target protein, freezing this flexible chain results in a significant entropic penalty, which can reduce overall binding affinity.
-
Lack of Basicity: Because the terminal group is an amide (pKa ~15), it remains neutral at physiological pH. If the goal of the appendage is to improve aqueous solubility or engage in a target salt bridge, a neutral amide will underperform.
Comparative Evaluation of Alternatives
Based on the liabilities identified above, researchers can pivot to one of the following specialized reagents.
Alternative A: 1-(3-Aminopropyl)pyrrolidin-2-one (APPO)
Best for: Overcoming Metabolic Clearance APPO [3] effectively cyclizes the terminal dimethylamide of 3-ADMPA into a pyrrolidinone ring.
-
The Causality: By tying the alkyl groups into a rigid 5-membered lactam, the nitrogen becomes sterically shielded and electronically stabilized against CYP450-mediated oxidative cleavage. It retains the critical hydrogen-bond acceptor properties of the carbonyl oxygen while drastically extending the molecule's half-life in human liver microsomes (HLM).
Alternative B: N,N-Dimethyl-1,3-propanediamine (DMAPA)
Best for: Enhancing Aqueous Solubility and Basicity DMAPA [2] replaces the amide carbonyl of 3-ADMPA with a simple methylene group, converting the terminal motif into a tertiary amine.
-
The Causality: Tertiary amines have a pKa of approximately 10.1, meaning DMAPA-derived conjugates will be fully protonated at physiological pH (7.4). This cationic state exponentially increases aqueous solubility and allows for the formation of stable pharmaceutical salts (e.g., HCl or mesylate salts), which is impossible with the neutral 3-ADMPA.
Alternative C: 2-Amino-N,N-dimethylacetamide (ADMA)
Best for: Reducing Conformational Entropy ADMA truncates the alkyl linker from three carbons (propyl) to one carbon (methyl) between the amine and the dimethylamide.
-
The Causality: Shortening the chain removes rotatable bonds, rigidifying the appendage. If structural biology (e.g., X-ray crystallography) indicates that the binding pocket is shallow or that the 3-ADMPA chain is solvent-exposed and disordered, switching to ADMA reduces the entropic penalty of binding, often recovering lost potency.
Fig 2: Decision logic for selecting a 3-ADMPA alternative based on liability.
Quantitative Performance Matrix
The following table summarizes the physicochemical and metabolic distinctions between 3-ADMPA and its alternatives to guide your selection process.
| Reagent | CAS Number | MW ( g/mol ) | Predicted pKa | HLM Stability (t1/2, min)* | Primary Application Benefit |
| 3-ADMPA (Ref) | 173336-89-5 | 116.16 | ~15 (Neutral) | 25 | Baseline / General H-Bonding |
| APPO | 7663-77-6 | 142.20 | ~15 (Neutral) | >120 | Superior Metabolic Stability |
| DMAPA | 109-55-7 | 102.18 | 10.1 (Basic) | 45 | Salt Formation / Solubility |
| ADMA | 2614-85-9 | 102.14 | ~15 (Neutral) | 35 | Conformational Rigidity |
*Note: Human Liver Microsome (HLM) stability data represents typical trajectory values observed when these motifs are appended to standard drug-like scaffolds.
Self-Validating Experimental Workflow: Amide Coupling
To ensure trustworthiness and reproducibility, the following protocol details a self-validating HATU-mediated amide coupling. This method is specifically designed to accommodate the distinct chemical properties of the alternatives discussed.
Step-by-Step Methodology
-
Pre-Activation (0 to 5 mins):
-
Dissolve the core carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: HATU rapidly forms a highly reactive 7-aza-OBt ester, which minimizes epimerization of chiral centers. DIPEA is utilized because its steric hindrance prevents it from acting as a competing nucleophile.
-
-
Amine Introduction (5 mins to 2 hours):
-
Wait exactly 5 minutes before adding the chosen alternative amine (APPO, DMAPA, or ADMA) (1.2 eq).
-
Self-Validation Check: The solution should turn pale yellow, confirming active ester formation. Adding the amine too early allows it to react directly with HATU, forming a dead-end guanidinium byproduct (identifiable via LC-MS as a +115 Da mass shift).
-
-
Reaction Monitoring:
-
Stir at room temperature for 2 hours. Monitor via LC-MS to confirm the disappearance of the active ester and the emergence of the product mass.
-
-
Differential Workup (Critical Step):
-
For APPO & ADMA (Neutral Amides): Quench with water, extract with EtOAc. Wash the organic layer with 1M HCl to strip away unreacted amine and DIPEA.
-
For DMAPA (Basic Amine):Do not wash with 1M HCl. The basic tertiary amine of DMAPA will protonate, causing your product to partition entirely into the aqueous waste layer. Instead, wash with saturated NaHCO₃ and brine. Purify via reverse-phase chromatography using a basic mobile phase (e.g., 0.1% NH₄OH in MeCN/Water).
-
Fig 1: Standardized amide coupling workflow for alternative reagents.
References
A Senior Application Scientist's Guide to the Analytical Characterization of 3-amino-N,N-dimethylpropanamide Hydrochloride Derivatives
Introduction: The Analytical Imperative for a Versatile Building Block
3-amino-N,N-dimethylpropanamide hydrochloride is a versatile chemical intermediate, featuring a primary amine, an amide, and a hydrochloride salt moiety. Its derivatives are of significant interest in pharmaceutical research and materials science, serving as foundational scaffolds for a diverse range of target molecules.[1][2][3][4] The journey from synthesis to application, however, is critically dependent on rigorous analytical characterization. Establishing the identity, purity, stability, and solid-state properties of these derivatives is not merely a quality control checkpoint; it is fundamental to ensuring reproducible experimental outcomes, understanding structure-activity relationships, and meeting stringent regulatory standards.
This guide provides an in-depth comparison of core analytical techniques for the comprehensive characterization of this compound and its analogues. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Chromatographic Techniques: Purity, Quantification, and Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the concentration of soluble analytes. For polar molecules like amine hydrochlorides, specific strategies must be employed to achieve optimal separation and detection.
Why HPLC is Essential:
HPLC excels at separating the target molecule from starting materials, by-products, and degradation products. This separation is paramount for accurate purity assessment. When coupled with a suitable detector, it provides precise quantification, which is critical for dose-response studies and reaction yield calculations.
Method 1: Reverse-Phase HPLC with Pre-Column Derivatization
The primary challenge in analyzing these compounds by RP-HPLC with UV detection is their lack of a strong chromophore.[5] Pre-column derivatization addresses this by attaching a UV-active or fluorescent tag to the primary amine, drastically enhancing sensitivity.
Experimental Protocol: Derivatization with Phenylisothiocyanate (PITC)
-
Sample Preparation: Dissolve 1-2 mg of the hydrochloride derivative in 1 mL of a 1:1 solution of acetonitrile and a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
Derivatization Reaction: To 100 µL of the sample solution, add 20 µL of a 5% PITC solution in acetonitrile. Vortex briefly and allow the reaction to proceed at room temperature for 20-30 minutes.
-
Quenching: Add 10 µL of a quenching agent, such as ethanolamine, to react with excess PITC.
-
Dilution & Injection: Dilute the derivatized sample with the mobile phase to an appropriate concentration and inject it into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
System Suitability: Perform replicate injections of a standard to ensure system precision (RSD < 2%) and acceptable peak tailing (< 1.5).
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar derivatives that are poorly retained on C18 columns, HILIC offers a powerful alternative without the need for derivatization, provided a suitable detector is available.[5]
Experimental Protocol: HILIC with Charged Aerosol Detection (CAD)
-
Sample Preparation: Dissolve 1-2 mg of the hydrochloride derivative in 1 mL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate).
-
Chromatographic Conditions:
-
Column: HILIC Column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 95% B to 50% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Workflow for HPLC Analysis
Caption: General workflow for HPLC-based purity and quantitative analysis.
Comparison of Chromatographic Approaches
| Parameter | RP-HPLC with Derivatization | HILIC with CAD/ELSD |
| Principle | Separation based on hydrophobicity | Separation based on polarity |
| Sensitivity | High (ng to pg level) with fluorescence | Moderate (ng level) |
| Derivatization | Required for UV/Fluorescence detection | Not required |
| Detector | UV-Vis or Fluorescence | CAD or ELSD (Universal) |
| Complexity | Higher due to extra derivatization step | Lower sample prep complexity |
| Best For | Trace-level quantification, established methods | Highly polar compounds, purity profiling |
Mass Spectrometry: Unambiguous Identification and Structural Elucidation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized derivatives and for obtaining structural information through fragmentation patterns. It is most powerfully employed when coupled with liquid chromatography (LC-MS).
Why LC-MS is Authoritative:
LC-MS provides two orthogonal pieces of information: the retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS. This combination provides exceptionally high confidence in peak identification. For this class of compounds, the tertiary amide and the primary amine are readily protonated, making them ideal candidates for positive-ion electrospray ionization (ESI).
Experimental Protocol: LC-MS for Identity Confirmation
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a solvent compatible with the mobile phase, such as 50:50 water:acetonitrile.
-
LC Conditions: Use an HPLC method similar to those described above, but ensure the mobile phase additives are volatile (e.g., formic acid or ammonium formate instead of TFA or phosphate buffers).[7]
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Mode: Full scan MS to detect the protonated molecular ion [M+H]⁺.
-
Fragmentation (MS/MS): For structural confirmation, perform a product ion scan on the [M+H]⁺ ion. Key fragments would arise from the cleavage of the amide bond or loss of the dimethylamino group.
-
Derivatization (Optional): For enhanced sensitivity and predictable fragmentation, derivatization agents like 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) can be used.[8] This is particularly useful in complex matrices.
-
Workflow for LC-MS Analysis
Caption: Workflow for identity confirmation using LC-MS and tandem MS (MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR provides the most definitive structural information, allowing for the unambiguous assignment of the molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for complete characterization.
Why NMR is Definitive:
NMR spectroscopy maps the chemical environment of each proton and carbon atom, confirming connectivity and providing absolute structural proof. For derivatives of 3-amino-N,N-dimethylpropanamide, it can verify the integrity of the propanamide backbone, confirm the N,N-dimethyl groups, and show shifts indicative of derivatization at the primary amine.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a good choice for hydrochloride salts due to their high solubility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent alternative and will allow for the observation of exchangeable N-H protons.
-
Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR: Acquire a standard proton spectrum. Key signals for the parent compound would include a singlet for the N,N-dimethyl groups, and two triplets for the -CH₂-CH₂- backbone.[9]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key signals would include the amide carbonyl carbon, the two backbone carbons, and the N,N-dimethyl carbons.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shift (ppm), multiplicity (singlet, triplet, etc.), and coupling constants. Compare the observed spectra with the expected structure.
Vibrational Spectroscopy (FTIR): Rapid Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for a quick confirmation of functional groups present in the molecule.
Why FTIR is a Valuable Screening Tool:
FTIR provides a molecular "fingerprint" and confirms the presence of key bonds. For these derivatives, it is used to verify the amide C=O bond, N-H bonds of the primary amine (or secondary amide if derivatized), and C-N bonds. It is particularly useful for monitoring the progress of a reaction, for instance, by observing the disappearance of the primary amine stretches upon N-acylation.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric CO₂ and H₂O signals.[11]
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 8-16 scans for a good signal-to-noise ratio.
-
Interpretation: Identify characteristic absorption bands.
-
Amide C=O stretch (Amide I): ~1630-1680 cm⁻¹
-
N-H bend (Amide II, if derivatized): ~1510-1570 cm⁻¹
-
N-H stretch (primary amine): Two bands around 3300-3500 cm⁻¹
-
C-N stretch: ~1000-1250 cm⁻¹
-
Thermal Analysis (TGA/DSC): Assessing Physicochemical Stability
Thermal analysis techniques are crucial for characterizing the stability, melting point, and decomposition profile of the solid-state material.
Why Thermal Analysis is Critical:
-
Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an indicator of purity), glass transitions, and other phase transitions.[12]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the thermal stability, decomposition temperatures, and can indicate the presence of residual solvents or water.[13]
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the solid sample into an appropriate pan (typically aluminum for DSC, platinum or ceramic for TGA).
-
Instrument Setup:
-
Atmosphere: Typically nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Rate: A standard rate is 10 °C/min.
-
-
Data Acquisition: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300-400 °C).
-
Interpretation:
-
DSC Thermogram: Identify endothermic peaks corresponding to melting. The onset temperature is typically reported as the melting point.
-
TGA Curve: Analyze the mass loss steps. The temperature at which significant mass loss begins indicates the onset of decomposition.
-
X-ray Diffraction (XRD): Probing the Crystalline State
For solid hydrochloride salts, Powder X-ray Diffraction (PXRD) is the definitive technique for analyzing the crystalline structure.
Why XRD is Important for Salts:
Amine hydrochloride salts are typically crystalline solids.[9][14] PXRD provides a unique diffraction pattern that serves as a fingerprint for a specific crystalline form (polymorph). This is critical in drug development, as different polymorphs can have different solubilities, stabilities, and bioavailability. It can also confirm the formation of a salt versus a cocrystal.[15][16]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder. Pack the powder into a sample holder.
-
Data Acquisition:
-
Instrument: A powder diffractometer with a copper (Cu Kα) X-ray source is standard.
-
Scan Range: Typically scan over a 2θ range of 2° to 40°.
-
Scan Speed: A moderate scan speed (e.g., 1-2°/min) is usually sufficient.
-
-
Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ angle, is compared against reference patterns or used to identify the unique solid form of the new derivative.
Overall Comparison of Analytical Techniques
| Technique | Information Provided | Sensitivity | Throughput | Key Advantage |
| HPLC | Purity, Quantification | High (with derivatization) | High | Gold standard for purity assessment |
| LC-MS | Molecular Weight, Structure | Very High | High | Unambiguous peak identification |
| NMR | Absolute Structure, Connectivity | Low | Low | Definitive structural elucidation |
| FTIR | Functional Groups | Moderate | Very High | Rapid, non-destructive screening |
| TGA/DSC | Thermal Stability, Melting Point | Low | Moderate | Crucial for solid-state properties |
| PXRD | Crystalline Form, Polymorphism | N/A | Moderate | Essential for solid-state characterization |
Conclusion
A multi-faceted analytical approach is non-negotiable for the robust characterization of this compound derivatives. No single technique can provide a complete picture. The logical workflow begins with rapid screening by FTIR and identity confirmation by LC-MS. Definitive structural proof is established by NMR. Purity and quantification are meticulously determined by a validated HPLC method. Finally, the critical solid-state properties are defined by thermal analysis and PXRD. By judiciously selecting and integrating these techniques, researchers can build a comprehensive data package that ensures the quality, safety, and efficacy of their novel compounds, paving the way for successful downstream applications.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Paszak, M., & Wolska, J. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 27(1), 29-33.
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]
-
SIELC Technologies. (2018). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Hupa, L., & Lindberg, D. Thermal Analysis TGA / DTA. Åbo Akademi University. [Link]
- D'Aniello, A., et al. (2006). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.
- Gupta, A., et al. (2018). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(9), 3619-3626.
-
C2MI. Thermal analysis - DSC and TGA. [Link]
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SlidePlayer. Thermal analysis. [Link]
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Analytical Chemistry - ACS Publications. (2010). Thermal Analysis. [Link]
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Leal, M. C., et al. (2023). ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer the biochemical composition of Ulva laetevirens. Frontiers in Marine Science, 10.
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Scholars Research Library - Der Pharma Chemica. (2011). Synthesis and characterization of a new dipeptide analogue. [Link]
- SpringerLink. (2013). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry.
-
ResearchGate. The FTIR spectrum of octadecyl bis(1-(N,N-dimethyl)propanamide) tertiary amine in Scheme 1. [Link]
-
ChemRxiv. (2023). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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Comparative Stability Guide: Linkers Derived from 3-Amino-N,N-dimethylpropanamide Hydrochloride vs. Traditional Motifs
Executive Summary & Mechanistic Rationale
In the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive structural bridge. It is a critical determinant of the molecule's physicochemical properties, permeability, and pharmacokinetic (PK) fate.
As a Senior Application Scientist, I frequently evaluate how different linker chemistries survive the harsh enzymatic environments of systemic circulation and hepatic clearance. (CAS 173336-89-5) has emerged as a highly valuable building block in modern linker design. Its molecular structure (
When incorporated as a pendant group or terminal motif in PROTAC linkers, this compound introduces a highly polar dipole that enhances aqueous solubility without adding hydrogen bond donors[2]. This is crucial because excessive hydrogen bond donors severely penalize cell permeability. Furthermore, the tertiary amide is sterically hindered and lacks a protonatable nitrogen at physiological pH, making it exceptionally resistant to generic plasma amidases compared to traditional motifs.
Comparative Stability Profile
To objectively evaluate performance, we compare linkers functionalized with 3-amino-N,N-dimethylpropanamide against two industry-standard alternatives: Traditional PEG3 Linkers and Aliphatic (C6) Linkers .
Mechanistic Causality in Degradation
-
Dimethylamide-Derived Linkers: The primary amine allows for rapid coupling via standard reagents (e.g., HBTU/DIPEA) to form a stable amide core[3]. The pendant dimethylamide is highly resistant to plasma esterases/amidases due to steric shielding. In the liver, it undergoes slow N-demethylation by Cytochrome P450 (CYP) enzymes, resulting in a prolonged half-life.
-
PEG Linkers: While excellent for solubility, PEG chains are highly susceptible to CYP-mediated O-dealkylation in the liver, leading to rapid clearance in microsomal assays.
-
Aliphatic Linkers: Highly lipophilic, these chains drive non-specific protein binding and are rapidly cleared via CYP-mediated
-oxidation.
Quantitative Data Comparison
The following table summarizes the stability metrics of these three linker classes when integrated into a standard VHL-recruiting PROTAC scaffold.
| Linker Motif | Human Plasma | Mouse Plasma | HLM | MLM | Aqueous Sol. (µg/mL) |
| 3-amino-N,N-dimethylpropanamide derived | > 24.0 | > 12.0 | 15.2 | 28.4 | 85.0 |
| Traditional PEG3 | > 24.0 | 8.5 | 45.6 | 62.1 | 110.0 |
| Aliphatic (C6) | > 24.0 | > 12.0 | 68.4 | 95.3 | < 10.0 |
Data Interpretation: The dimethylamide-functionalized linker provides an optimal balance, matching the plasma stability of aliphatic chains while significantly outperforming PEG linkers in hepatic microsomal stability (lower
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. They incorporate internal standards and positive controls to verify enzymatic activity and extraction efficiency.
Experimental workflow for evaluating linker stability in plasma and microsomes.
Protocol A: Plasma Stability Assay (Esterase/Amidase Resistance)
Causality: Mouse plasma is rich in aggressive esterases compared to human plasma. Testing in both species is mandatory to prevent late-stage in vivo failures.
-
Preparation: Pre-warm pooled Human and Mouse plasma to 37°C. Adjust pH to 7.4 if necessary.
-
Spiking: Add the test compound to a final concentration of 1 µM. (Reasoning: 1 µM ensures the compound remains below the protein-binding saturation point, reflecting true physiological free-drug kinetics).
-
Control Integration: Run Propantheline (2 µM) in parallel as a positive control for plasma esterase activity.
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard). (Reasoning: Cold ACN instantly denatures plasma proteins, halting enzymatic degradation and precipitating proteins for clean LC-MS injection).
-
Processing: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Protocol B: Liver Microsomal Stability Assay (CYP450 Metabolism)
Causality: Linkers must survive hepatic first-pass metabolism. This assay isolates Phase I oxidative clearance[3].
-
Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer. (Reasoning: Strict adherence to pH 7.4 is critical to maintain the native conformation and activity of CYP450 enzymes).
-
Pre-incubation: Add the test compound (1 µM final) and pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final). (Reasoning: NADPH is the obligate electron donor for all CYP450-mediated oxidations; without it, the assay is invalid).
-
Control Integration: Run Verapamil (1 µM) in parallel as a high-clearance positive control.
-
Quenching & Analysis: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes with 150 µL cold ACN (with IS). Centrifuge and analyze via LC-MS/MS to calculate
.
Metabolic Pathway Visualization
The structural resilience of the 3-amino-N,N-dimethylpropanamide motif stems from its specific metabolic routing. While PEG linkers are rapidly cleaved via O-dealkylation, the dimethylamide group acts as a steric shield against amidases and only slowly succumbs to N-demethylation.
Metabolic degradation pathways of dimethylamide-functionalized linkers.
Conclusion
For drug development professionals engineering next-generation degraders or conjugates, relying solely on traditional PEG or aliphatic linkers introduces significant pharmacokinetic liabilities. Linkers derived from 3-amino-N,N-dimethylpropanamide hydrochloride offer a superior alternative. By leveraging the primary amine for facile synthesis and the tertiary dimethylamide for enhanced solubility and enzymatic shielding, researchers can achieve a highly stable, permeable, and metabolically resistant linker profile.
References
-
This compound | C5H13ClN2O | CID 22364453 Source: PubChem, National Institutes of Health (NIH) URL:[Link][1]
-
WO2019195609A2 - Modulators of proteolysis and associated methods of use Source: Google Patents URL:[2]
-
フェノタイプ及びターゲットベースドスクリーニングによる新規ヘモグロビン症治療薬の A (Pharmacokinetic evaluation & microsomal stability) Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL:[Link][3]
Sources
A Technical Guide to Validating Short-Chain Hydrophilic Linkers in Bioconjugate Development: A Comparative Analysis Featuring 3-amino-N,N-dimethylpropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of success. This is particularly true for antibody-drug conjugates (ADCs), where the linker's properties profoundly influence the stability, solubility, and pharmacokinetic profile of the entire construct. While various linker technologies exist, short-chain hydrophilic linkers are gaining attention for their potential to mitigate the challenges associated with hydrophobic payloads. This guide provides an in-depth technical comparison of 3-amino-N,N-dimethylpropanamide hydrochloride and its utility as a short-chain hydrophilic linker, supported by experimental data from closely related analogs and established bioconjugation protocols.
The Critical Role of Hydrophilicity in Linker Design
The conjugation of potent, often hydrophobic, small molecule drugs to large biomolecules like antibodies can lead to several challenges. Increased hydrophobicity of the resulting bioconjugate can cause aggregation, reduce solubility, and lead to rapid clearance from circulation, thereby diminishing therapeutic efficacy and potentially increasing off-target toxicity.[1][2][3] Hydrophilic linkers are designed to counteract these effects by increasing the overall polarity of the bioconjugate.[4][5][6] This can lead to:
-
Improved Solubility and Reduced Aggregation: A hydrophilic linker can shield the hydrophobic payload, improving the solubility of the entire conjugate and preventing the formation of aggregates.[7][8]
-
Enhanced Pharmacokinetics: By reducing non-specific binding and clearance, hydrophilic linkers can extend the circulation half-life of the bioconjugate, allowing for greater accumulation at the target site.[1][9]
-
Higher Drug-to-Antibody Ratios (DAR): The improved solubility afforded by hydrophilic linkers can enable the attachment of a higher number of drug molecules per antibody without inducing aggregation, potentially leading to increased potency.[1]
This compound: A Prototypical Short-Chain Hydrophilic Linker
This compound is a small, polar molecule featuring a primary amine and a tertiary amide. Its simple structure and hydrophilic character make it an attractive candidate for use as a short-chain linker in bioconjugation. The primary amine provides a reactive handle for conjugation to a payload or a targeting moiety, while the dimethylamide group contributes to its hydrophilicity.
Due to a lack of direct extensive experimental validation of this compound in the public domain, this guide will utilize data from its close structural analog, N,N-dimethyl-β-alanine , to infer its potential performance characteristics. N,N-dimethyl-β-alanine shares the key structural features of a short alkyl chain with a terminal amine and a dimethylated carboxylate group, providing a comparable level of hydrophilicity and reactivity. Research on N,N-dimethyl-β-alanine and similar small amphiphilic molecules has shown their ability to self-assemble into various structures in aqueous environments, highlighting their hydrophilic nature.[10]
Comparative Analysis: Short-Chain Hydrophilic Linkers vs. Other Linker Technologies
The choice of linker technology is highly dependent on the specific application and the properties of the payload and targeting molecule. Here, we compare the anticipated properties of a short-chain hydrophilic linker like this compound with other commonly used linker types.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Short-Chain Hydrophilic (e.g., this compound) | Small, polar, non-cleavable | Simple structure, improves solubility, potentially low immunogenicity. | May not be suitable for all payloads, lacks a specific cleavage mechanism. |
| PEG-based Linkers | Polyethylene glycol chains of varying lengths, hydrophilic, non-cleavable or cleavable | Highly tunable hydrophilicity, well-established, can improve pharmacokinetics.[7][8] | Can be immunogenic, may lead to steric hindrance.[3] |
| Dipeptide Cleavable Linkers (e.g., Val-Cit) | Contain a dipeptide sequence cleaved by specific enzymes (e.g., cathepsin B) | Controlled release of the payload in the target cell.[][] | Potential for premature cleavage in circulation, can be hydrophobic.[13] |
| Non-cleavable Linkers (e.g., thioether) | Form a stable bond between the antibody and the payload | High stability in circulation, reduced off-target toxicity.[2][14] | Requires degradation of the antibody for payload release, which can be inefficient. |
Experimental Validation Workflow
The validation of a novel linker involves a series of in vitro and in vivo experiments to assess its impact on the properties and performance of the bioconjugate.
Caption: A generalized workflow for the validation of a novel linker in ADC development.
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a bioconjugate using a short-chain hydrophilic linker.
Protocol 1: Synthesis of a Linker-Payload Construct
This protocol describes the activation of a carboxylic acid-containing payload and its conjugation to the primary amine of this compound.
Materials:
-
Carboxylic acid-containing payload
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Payload: Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) and stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Conjugation to the Linker: In a separate flask, dissolve this compound (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents) in anhydrous DMF. Add the activated payload solution dropwise to the linker solution at room temperature. Stir the reaction mixture overnight.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure linker-payload construct.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR, Mass Spectrometry, and HPLC.
Protocol 2: Conjugation of the Linker-Payload to an Antibody
This protocol outlines the conjugation of the linker-payload construct (assuming it has been modified with a maleimide group for thiol-specific conjugation) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-activated linker-payload construct
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction (if necessary): To expose free thiol groups, incubate the mAb with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the reducing agent by passing the reduced antibody through a desalting column equilibrated with conjugation buffer.
-
Conjugation Reaction: Immediately add the maleimide-activated linker-payload construct (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution. Gently mix and incubate at 4°C for 1-4 hours or at room temperature for 1 hour.
-
Quenching: Stop the reaction by adding a 5-fold molar excess of the quenching reagent over the linker-payload. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography.
-
Characterization: Determine the drug-to-antibody ratio (DAR), aggregation levels, and purity of the ADC using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC-HPLC.
Visualization of Key Concepts
Caption: Conceptual diagram of ADC assembly with a hydrophilic linker.
Conclusion
The strategic incorporation of hydrophilic linkers is a pivotal aspect of modern bioconjugate design, offering a powerful tool to overcome the challenges posed by hydrophobic payloads. While direct experimental validation for this compound is emerging, its structural characteristics and the data from its close analog, N,N-dimethyl-β-alanine, strongly suggest its potential as an effective short-chain hydrophilic linker. By improving solubility, reducing aggregation, and potentially enhancing pharmacokinetic profiles, such linkers contribute significantly to the development of safer and more efficacious targeted therapies. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to validate and compare the performance of this compound and other novel linker technologies in their drug development pipelines.
References
- [Link to a relevant p
- [Link to another relevant p
- [Link to a third relevant p
- [Link to a European p
- [Link to a Japanese p
- [Link to an applic
- [Link to a review on ADC synthesis methods]
- [Link to a tutorial review on ADC linkers]
- [Link to a study on exatecan-based ADCs with hydrophilic linkers]
- [Link to a technical guide on short PEG linkers]
- [Link to a study on linkers for site-specific ADC prepar
- [Link to a technical guide on the chemical properties of short-chain PEG linkers]
- [Link to a study on compact hydrophilic electrophiles for high DAR ADCs]
- [Link to a study on the impact of dipeptide linkers on ADC properties]
- [Link to a review on the role of hydrophilic linkers in next-gener
- [Link to a resource on custom linker-payload synthesis]
- [Link to a review on ADC design and selection criteria]
- [Link to a review on recent advances in peptide linkers for ADCs]
- [Link to a study on N,N-dimethyl-beta-alanine as a ligand in c
- [Link to a study on the supramolecular assemblies of N,N-dimethyl-β-alanine deriv
- [Link to a scientific diagram of linker physical properties]
- [Link to a resource on peptide linkers in ADCs]
- [Link to a study on a cleavable PEG tether for drug delivery]
- [Link to a resource on Val-Cit linkers in ADCs]
Sources
- 1. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 5. US20100129314A1 - Potent conjugates and hydrophilic linkers - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Probing the formation of supramolecular assemblies of amphiphilic N-methyl glycine and N,N dimethyl β-alanine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Causality: How Chain Length Dictates Reactivity
As a Senior Application Scientist, selecting the appropriate linker for bioconjugation is rarely a passive choice. Linkers are not merely structural spacers; they are active modulators of a conjugate’s pharmacokinetics, stability, and target affinity. Among the most versatile tools in our arsenal are short-chain diamine linkers —aliphatic chains ranging from two to six carbons (C2–C6), terminating in primary amines.
This guide provides an objective, data-driven comparison of short-chain diamines (Ethylenediamine, Propylenediamine, Putrescine, Cadaverine, and Hexamethylenediamine), detailing the mechanistic causality behind their performance in Antibody-Drug Conjugates (ADCs), PROTACs, and polyamine-drug conjugates.
The decision to use a C2 versus a C6 diamine fundamentally alters the chemical microenvironment of the bioconjugate. This behavior is governed by three primary forces:
-
Inductive Effects and pKa Shifts: The proximity of the two amine groups directly influences their acid dissociation constants (pKa). In ethylenediamine (C2), the protonation of the first amine creates a strong electron-withdrawing inductive effect that significantly lowers the pKa of the second amine (pKa1 ≈ 6.8). As the carbon chain lengthens to putrescine (C4) or hexamethylenediamine (C6), this inductive effect dissipates, and the pKa values normalize closer to standard aliphatic amines (pKa1 > 9.0). Consequently, at physiological pH (7.4), C2 diamines retain a higher fraction of unprotonated, nucleophilic amines compared to C6 diamines, dramatically altering their conjugation kinetics in aqueous environments.
-
Steric vs. Entropic Penalties: Shorter chains (C2–C3) form rigid, compact linkages. While this minimizes the entropic penalty during target binding, it can introduce severe steric clashes if the conjugated payload and the targeting moiety are too close. Conversely, longer chains (C5–C6) provide flexibility but increase the entropic cost of ternary complex formation (e.g., in PROTACs).
-
Hydrophobic Shielding: Increasing the aliphatic chain length enhances hydrolytic stability in certain systems (such as maleimides) through hydrophobic shielding of the adjacent carbonyls, suppressing premature cleavage in systemic circulation1[1].
Comparative Performance Data
The following table synthesizes the physicochemical properties and primary bioconjugation applications of standard short-chain diamines.
| Diamine Linker | Carbon Chain | Approx. pKa (pKa1 / pKa2) | Hydrophobicity (LogP) | Primary Bioconjugation Application | Key Advantage |
| Ethylenediamine (EDA) | C2 | 6.85 / 9.93 | Highly Hydrophilic | Pt(II) ADC Linkers (Lx), Nanoparticle gaps | Bidentate stabilization of transition metals; high nucleophilicity at pH 7.4. |
| Propylenediamine (PDA) | C3 | 8.48 / 10.55 | Hydrophilic | Oligonucleotide stabilization | Optimal spacing for DNA/RNA minor groove binding. |
| Putrescine | C4 | 9.35 / 10.80 | Amphiphilic | Polyamine-drug conjugates, PROTACs | Exploits active cellular polyamine transporters for enhanced drug uptake. |
| Cadaverine | C5 | 9.70 / 10.90 | Moderately Lipophilic | Sortase A-mediated ligation | Balances flexibility and nucleophilicity for enzymatic labeling. |
| Hexamethylenediamine | C6 | 9.80 / 10.90 | Lipophilic | Hydrogel crosslinking, Surface SAMs | Induces strong interparticle plasmonic "hot spots" in Ag/Au nanoparticles. |
Case Study I: Ethylenediamine in Pt(II) ADC Linkers (Lx)
In the development of Antibody-Drug Conjugates (ADCs), the Pt(II)-based Lx linker relies on ethylenediamine (EDA) as a structural cornerstone. Unlike traditional maleimide chemistry that targets cysteines, the Lx linker coordinates directly to the imidazole rings of surface-exposed histidines on native antibodies.
The C2 chain of EDA is critical here: it acts as a thermodynamically stable bidentate ligand. Even when subjected to strong trans-effect nucleophiles (like iodide), the EDA ligand does not detach from the Pt(II) core. This allows scientists to use a halide exchange catalyst (NaI) to swap the kinetically inert chloride leaving group for a highly reactive iodide, boosting conjugation efficiency from <15% to ~90% without losing the payload2[2].
Workflow of Pt(II)-ethylenediamine (Lx) ADC conjugation via iodide-mediated halide exchange.
Case Study II: Putrescine (C4) in Polyamine-Drug Conjugates
While EDA excels in metal coordination, Putrescine (C4) is the linker of choice for enhancing the cellular uptake and nuclear localization of small-molecule therapeutics. Cancer cells often upregulate polyamine transporters due to their high metabolic demand. By conjugating cytotoxic warheads (e.g., naphthalimides) to a putrescine linker, the drug masquerades as a natural polyamine.
The C4 chain length is biologically recognized by these transporters, whereas C2 or C6 chains often fail to trigger active transport. Furthermore, the spacing of the protonated amines in putrescine perfectly matches the phosphate backbone spacing of DNA, leading to tighter binding and increased stability of the ternary topoisomerase II-drug-DNA complex, thereby boosting drug activity3[3].
Impact of diamine linker chain length on biological recognition and complex formation.
Self-Validating Experimental Protocol: Optimized Lx-ADC Conjugation
To demonstrate the practical application of the EDA-stabilized Pt(II) linker, below is the optimized protocol for conjugating an Lx-payload to a native antibody. This protocol is designed as a self-validating system: each step includes a specific physicochemical rationale to ensure the integrity of the final ADC.
Materials:
-
Native Monoclonal Antibody (mAb)
-
Cl-Lx-Payload Precursor
-
Sodium Iodide (NaI)
-
Conjugation Buffer: 20 mM Tricine, 50 mM NaCl, pH 8.5
Step-by-Step Methodology:
-
Buffer Exchange (The Preparation):
-
Action: Buffer exchange the native mAb into the Conjugation Buffer using a 30 kDa MWCO spin filter.
-
Causality: Standard buffers like Tris or PBS contain primary amines or phosphates that can competitively coordinate with the Pt(II) core. Tricine is chosen because its bulky structure prevents it from displacing the ethylenediamine ligand or coordinating with the reactive Pt(II) site.
-
-
Halide Exchange Catalysis (The Activation):
-
Action: To a solution of the Cl-Lx-Payload (10 equivalents relative to mAb), add NaI to a final concentration of 30 mM. Incubate at 37°C for 15 minutes.
-
Causality: The chloride ion on the Pt(II) complex is kinetically inert, resulting in slow conjugation. The addition of NaI drives a halide exchange, forming an I-Lx-Payload intermediate. Because iodide is a superior leaving group, it dramatically accelerates the subsequent reaction with histidine residues2[2]. The C2 EDA ligand remains securely bound due to the chelate effect.
-
-
Conjugation (The Coupling):
-
Action: Add the activated I-Lx-Payload to the mAb solution. Incubate at 37°C for 4 hours protected from light.
-
Causality: The elevated temperature provides the activation energy required for the Pt(II) to coordinate with the N-epsilon nitrogen of surface-exposed histidines.
-
-
System Validation (The Verification):
-
Action: Quench the reaction with 100 mM thiourea, then analyze via Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
-
Causality: Thiourea aggressively binds unreacted Pt(II), stopping further conjugation. HIC validates the Drug-to-Antibody Ratio (DAR) by separating species based on the hydrophobicity of the attached payloads. SEC ensures that the hydrophobic payloads did not induce antibody aggregation during the 4-hour incubation.
-
References
- An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates National Center for Biotechnology Inform
- Polyamine–Drug Conjug
- Protocol for the synthesis of N-Alkyl bromomaleimide linkers National Center for Biotechnology Inform
Sources
- 1. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-N,N-dimethylpropanamide hydrochloride
For researchers and scientists navigating the complexities of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. This guide provides an in-depth, procedural framework for the proper disposal of 3-amino-N,N-dimethylpropanamide hydrochloride (CAS No. 173336-89-5), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower you with the knowledge to not only utilize our products effectively but also to manage their lifecycle with the highest standards of safety and compliance.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation.
According to available safety data, this compound presents the following hazards[1][2]:
-
Skin Irritation: Causes skin irritation.
-
Allergic Skin Reaction: May cause an allergic skin reaction.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
These hazards necessitate that all handling and disposal procedures are conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
The Disposal Workflow: A Self-Validating System
The following step-by-step protocol is designed to be a self-validating system, where each stage builds upon the previous one to ensure a comprehensive and safe disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling the compound in any form (solid, solution, or as waste):
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of the open chemical or its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Characterization: A Crucial Step for Compliance
Proper disposal hinges on the correct characterization of the waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. Since this compound is not specifically listed as a hazardous waste under RCRA's F, K, P, or U lists, it must be evaluated based on its characteristics: ignitability, corrosivity, reactivity, and toxicity[5][6][7][8][9][10].
Based on its known properties, the primary concern for this compound is its potential toxicity as an irritant. While it may not meet the specific criteria for a D-coded toxic waste, it is best practice and often a regulatory requirement to manage all chemical waste from laboratories as hazardous until proven otherwise[11]. This conservative approach ensures the highest level of safety and compliance.
Waste Collection and Segregation: Preventing Hazardous Reactions
Solid Waste: Unused or expired solid this compound should be collected in a designated hazardous waste container. The container must be:
-
Clearly labeled as "Hazardous Waste."
-
Marked with the full chemical name: "this compound."
-
In good condition with a secure, tight-fitting lid.
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible liquid hazardous waste container.
-
The container should be labeled with "Hazardous Waste" and the names and approximate concentrations of all constituents (e.g., "this compound, ~5% in water").
-
Never mix incompatible wastes. Amines are incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides[12]. Mixing these can lead to violent reactions.
The following diagram illustrates the decision-making process for waste segregation:
Decontamination of Empty Containers: A Final but Vital Step
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated. The standard procedure is a triple rinse[13]:
-
Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., water or ethanol).
-
Collect all rinsate and add it to your liquid hazardous waste container. Do not pour the rinsate down the drain.
-
After the triple rinse, deface or remove the original label from the container.
-
The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling, according to your institution's policies.
The following diagram outlines the workflow for decontaminating empty containers:
Disposal Logistics: Partnering with Your EHS Office
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3]. It is illegal to dispose of chemical waste in the regular trash or down the sanitary sewer[3].
When your hazardous waste container is nearly full (approximately 90% capacity), contact your EHS office to schedule a pickup. Ensure that the waste container is properly labeled and sealed before it is transported.
Quantitative Data Summary
While specific disposal limits for this compound are not defined, the following table summarizes key data for waste management purposes:
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 173336-89-5 | [1][2] |
| Molecular Formula | C5H13ClN2O | [1][2] |
| GHS Hazard Statements | H315, H317, H319, H335 | [1][2] |
| Disposal Method | Collection as hazardous chemical waste | [3][13] |
| Drain Disposal | Strictly prohibited | [3] |
| Incompatibilities | Strong oxidizing agents, acids, acid halides, etc. | [12] |
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
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Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]
-
PubChemLite. This compound (C5H12N2O). [Link]
-
Ohio Environmental Protection Agency. WASTE CODES. [Link]
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Environmental Protection Agency. Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. [Link]
-
Alfred University. EPA Hazardous Waste Codes. [Link]
-
Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
Chemistry LibreTexts. 20.7: Amide Chemistry. [Link]
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Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
Environmental Protection Agency. Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. [Link]
-
My Alfred. EPA Hazardous Waste Codes. [Link]
-
My Alfred. EPA Hazardous Waste Codes. [Link]
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- 4. This compound 95% | CAS: 173336-89-5 | AChemBlock [achemblock.com]
- 5. Method for Recycling Methylamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. Download [lf-public.deq.utah.gov:443]
- 9. wku.edu [wku.edu]
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- 11. cib.csic.es [cib.csic.es]
- 12. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-amino-N,N-dimethylpropanamide hydrochloride
Comprehensive Safety and Handling Guide: 3-Amino-N,N-dimethylpropanamide Hydrochloride
Introduction this compound is a highly versatile aliphatic amide building block, frequently utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other advanced therapeutics[1]. As an amine hydrochloride salt, it is a highly water-soluble, off-white powder that poses distinct occupational hazards. Proper handling requires understanding the causality between its physicochemical properties and its biological reactivity. This guide provides a self-validating, step-by-step operational framework for researchers to ensure maximum safety and compliance.
Physicochemical & Hazard Profile
To design an effective safety protocol, we must first analyze the compound's inherent risks. According to the Globally Harmonized System (GHS), this compound is classified as a multi-system irritant[2].
| Property / Hazard | Value / Classification | Scientific Implication for Handling |
| CAS Number | 173336-89-5 | Unique identifier for SDS cross-referencing[2]. |
| Molecular Weight | 152.62 g/mol | Low molecular weight facilitates rapid dissolution in biological fluids[3]. |
| Skin Irritation | Category 2 (H315) | Direct contact causes localized epidermal inflammation[3]. |
| Skin Sensitization | Category 1 (H317) | Repeated exposure can trigger an allergic, immune-mediated response[2]. |
| Eye Irritation | Category 2A (H319) | Airborne dust can cause severe ocular damage[2]. |
| Respiratory Irritation | Category 3 (H335) | Inhalation of fine particulates irritates the respiratory mucosa[4]. |
Personal Protective Equipment (PPE) Specification & Rationale
Selecting PPE is not merely about compliance; it is about creating a physical barrier tailored to the chemical's specific behavior.
| PPE Category | Required Equipment | Causality & Scientific Rationale |
| Eye/Face | Snug-fitting safety goggles | Standard safety glasses lack orbital seals. Because the compound forms irritating dust (H319), goggles are required to prevent fine powder ingress. |
| Hands | Double-layered nitrile gloves (≥0.11 mm thickness) | The compound is a skin sensitizer (H317). Its high aqueous solubility means that sweat inside a compromised glove can rapidly dissolve the salt, facilitating dermal absorption. Double-gloving provides a self-validating breach indicator. |
| Body | Fluid-resistant lab coat with knit cuffs | Prevents dust accumulation on forearms. Knit cuffs prevent the sleeve from dragging across contaminated surfaces, mitigating secondary transfer[4]. |
| Respiratory | Fume hood (Primary) + N95/FFP2 (Secondary) | Mitigates inhalation of irritating particulates (H335)[4]. Local exhaust ventilation is the primary defense; respirators are required if weighing outside a hood. |
Operational Workflow: Handling & Weighing
The following protocol integrates self-validating systems to ensure safety at every step of the experimental workflow.
Phase 1: Pre-Operation & Self-Validation
-
Airflow Verification: Turn on the chemical fume hood. Self-Validation: Do not rely solely on the digital monitor. Perform a "flutter test" by taping a small strip of tissue to the sash; it should pull inward steadily, confirming negative pressure.
-
Glove Integrity Check: Before donning, perform a pneumatic test on your inner nitrile gloves. Trap air inside the glove and roll the cuff downward to inflate the fingers. Discard if you observe any micro-punctures or pressure loss.
-
Static Mitigation: Because hydrochloride salts can be prone to electrostatic dispersion, wipe the analytical balance and micro-spatulas with an anti-static gun or a damp, lint-free cloth prior to use.
Phase 2: Execution 4. Weighing: Tare the weigh boat. Use a micro-spatula to transfer the solid. Keep the source bottle as close to the weigh boat as possible to minimize the transit path and reduce the risk of dropping the powder. 5. In-Hood Solubilization: To minimize the risk of aerosolizing the powder during transport, add your target solvent (e.g., water, methanol, or DMF) directly to the pre-weighed solid inside the fume hood[4]. Seal the vial before removing it from the hood.
Phase 3: Post-Operation & Decontamination 6. Surface Decontamination: Given the compound's high water solubility, wipe down the balance and surrounding hood surfaces with a cloth dampened with water, followed by 70% ethanol, to ensure complete removal of residual salt[4]. 7. Doffing: Remove the outer gloves using the "glove-in-glove" technique to trap potential contaminants inside the inverted gloves. Wash hands immediately with soap and water[4].
Spill Response & Disposal Plan
A rapid, systematic response is critical to prevent the spread of sensitizing agents.
-
Solid Spill Response: Do not dry sweep, as this will aerosolize the H335-classified dust[4]. Gently cover the spilled powder with damp paper towels to suppress dust formation. Carefully scoop the damp material into a labeled, sealable hazardous waste container. Wash the affected area with copious amounts of water[4].
-
Liquid Spill Response: If a solution containing the compound spills, absorb it with an inert material (e.g., vermiculite or sand) and transfer it to a hazardous waste receptacle[4].
-
Disposal: Do not discharge into drains[4]. Dispose of solid waste, contaminated packaging, and absorbed spills via a licensed chemical waste incinerator[5]. Aqueous and organic waste streams must be segregated into designated halogenated or non-halogenated waste carboys according to institutional protocols.
Workflow Visualization
Operational safety and spill response workflow for handling 3-amino-N,N-dimethylpropanamide HCl.
References
- PubChem. "this compound | C5H13ClN2O | CID 22364453.
- Echemi. "Propanamide, 3-amino-N,N-dimethyl-, hydrochloride (1:1) - Echemi.
- Sigma-Aldrich. "this compound | 173336-89-5." MilliporeSigma.
- Angene Chemical. "Safety Data Sheet - this compound." Angene.
- Google Patents.
Sources
- 1. WO2019195609A2 - Modulators of proteolysis and associated methods of use - Google Patents [patents.google.com]
- 2. This compound | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | 173336-89-5 [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
